Technical Documentation Center

2-[(4-Methylphenyl)amino]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Methylphenyl)amino]benzoic acid
  • CAS: 16524-23-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-[(4-Methylphenyl)amino]benzoic acid

This guide provides a comprehensive overview of the primary synthetic pathways to 2-[(4-Methylphenyl)amino]benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This docum...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthetic pathways to 2-[(4-Methylphenyl)amino]benzoic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the Ullmann condensation and the Buchwald-Hartwig amination reactions, including mechanistic insights, experimental protocols, and comparative data.

Introduction

2-[(4-Methylphenyl)amino]benzoic acid, also known as N-p-tolylanthranilic acid, belongs to the class of N-aryl anthranilic acids. This structural motif is of significant interest in medicinal chemistry, most notably as the core of several non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of this class of compounds has been a subject of extensive research, leading to the development of robust and efficient methodologies. This guide will focus on the two most prevalent methods for the construction of the C-N bond in 2-[(4-Methylphenyl)amino]benzoic acid: the classical copper-catalyzed Ullmann condensation and the modern palladium-catalyzed Buchwald-Hartwig amination.

Strategic Approaches to C-N Bond Formation

The key challenge in the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid lies in the formation of the bond between the nitrogen atom of p-toluidine and the C2 position of the benzoic acid ring. Both the Ullmann and Buchwald-Hartwig reactions provide effective solutions to this challenge, albeit with different catalytic systems and reaction conditions.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established method for the formation of C-N bonds, relying on a copper catalyst.[1] While it often requires high reaction temperatures, it remains a cost-effective and viable option, particularly for large-scale synthesis.[1]

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide from the amine starting material. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired N-arylated product and regenerate the copper(I) catalyst.[1] The presence of a base is crucial for the initial deprotonation of the amine.

Reaction Scheme: Ullmann Condensation

Ullmann Condensation cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-Chlorobenzoic_acid 2-Chlorobenzoic acid Product 2-[(4-Methylphenyl)amino]benzoic acid 2-Chlorobenzoic_acid->Product + p-Toluidine p-Toluidine Catalyst Cu Catalyst (e.g., CuO, CuI) Catalyst->Product Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF, Ionic Liquid) Temperature High Temperature

Caption: General scheme of the Ullmann condensation for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid.

A greener approach to the traditional Ullmann condensation involves the use of ionic liquids as the solvent, which can facilitate the reaction and product isolation.[2]

Materials:

  • 2-Chlorobenzoic acid

  • p-Toluidine

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB) or another suitable ionic liquid

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add 2-chlorobenzoic acid (1.0 eq), p-toluidine (1.2 eq), copper(I) oxide (0.1 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (as the solvent).

  • Heat the reaction mixture to 150-170 °C with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-[(4-Methylphenyl)amino]benzoic acid.

ParameterConditions/ValueReference
Starting Materials 2-Chlorobenzoic acid, p-Toluidine[1]
Catalyst Copper(I) oxide (CuO)[2]
Base Potassium carbonate (K₂CO₃)[2]
Solvent Ionic Liquid (e.g., [TBP]Cl)[2]
Temperature 170 °C[2]
Typical Yield High[2]
The Buchwald-Hartwig Amination: A Modern Alternative

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] It generally proceeds under milder conditions than the Ullmann condensation and tolerates a wider range of functional groups.[3]

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired N-aryl amine and regenerates the Pd(0) catalyst.[3] The choice of phosphine ligand is critical for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.[4]

Reaction Scheme: Buchwald-Hartwig Amination

Buchwald-Hartwig Amination cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product Aryl_Halide 2-Halobenzoic acid ester Intermediate Ester Intermediate Aryl_Halide->Intermediate + p-Toluidine p-Toluidine Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Intermediate Ligand Phosphine Ligand (e.g., BINAP, XPhos) Base Base (e.g., NaOtBu, K2CO3) Solvent Solvent (e.g., Toluene, Dioxane) Product 2-[(4-Methylphenyl)amino]benzoic acid Intermediate->Product Hydrolysis

Caption: General two-step scheme for the Buchwald-Hartwig synthesis of 2-[(4-Methylphenyl)amino]benzoic acid.

A common strategy for the synthesis of N-aryl anthranilic acids via the Buchwald-Hartwig reaction involves the initial coupling of an aryl halide ester with the amine, followed by hydrolysis of the ester to the carboxylic acid.[2] This approach is often preferred as the free carboxylic acid can sometimes interfere with the catalytic cycle.

Step 1: Buchwald-Hartwig Coupling

Materials:

  • Methyl 2-bromobenzoate

  • p-Toluidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with palladium(II) acetate (1-5 mol%) and the phosphine ligand (1.1-1.2 eq relative to Pd).

  • Add anhydrous toluene and stir the mixture for 10-15 minutes to form the catalyst complex.

  • To this mixture, add methyl 2-bromobenzoate (1.0 eq), p-toluidine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude methyl 2-[(4-methylphenyl)amino]benzoate by column chromatography on silica gel.

Step 2: Ester Hydrolysis

Materials:

  • Methyl 2-[(4-methylphenyl)amino]benzoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the methyl 2-[(4-methylphenyl)amino]benzoate from Step 1 in a mixture of THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

  • Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue with 1 M HCl to pH 2-3 to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-[(4-Methylphenyl)amino]benzoic acid.

ParameterConditions/ValueReference
Starting Materials Methyl 2-bromobenzoate, p-Toluidine[2]
Catalyst Palladium(II) acetate (Pd(OAc)₂)[5]
Ligand Bidentate phosphine ligands (e.g., BINAP, dppf)[3]
Base Sodium tert-butoxide (NaOtBu)[5]
Solvent Toluene, Dioxane[6]
Temperature 80-110 °C[5]
Typical Yield Good to excellent[7]

Characterization of 2-[(4-Methylphenyl)amino]benzoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzoic acid and the p-tolyl rings, a singlet for the methyl group of the p-tolyl ring, and broad singlets for the amine and carboxylic acid protons.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The number of signals in the aromatic region will confirm the substitution pattern.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-N stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 2-[(4-Methylphenyl)amino]benzoic acid (C₁₄H₁₃NO₂), which is 227.26 g/mol .

Conclusion

Both the Ullmann condensation and the Buchwald-Hartwig amination are effective methods for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid. The choice between these two pathways will depend on factors such as the desired scale of the reaction, cost considerations, and the availability of specific catalysts and ligands. The Ullmann reaction, particularly with modern modifications, offers a cost-effective route, while the Buchwald-Hartwig amination provides greater versatility and milder reaction conditions. The detailed protocols and comparative data presented in this guide should serve as a valuable resource for researchers in the synthesis and application of this important chemical intermediate.

References

  • Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N-N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances, 6(79), 75847-75855. Available from: [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(x250455). Available from: [Link]

  • Miltojević, A., & Radulović, N. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-132. Available from: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Available from: [Link]

  • Monfared, H. H., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. Available from: [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • Pellón, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications, 36(12), 1709-1714. Available from: [Link]

  • Bakos, J., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3665-3675. Available from: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0263969). Available from: [Link]

  • Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

  • Miltojević, A., & Radulović, N. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. Available from: [Link]

  • Blackmond, D. G., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8474-8482. Available from: [Link]

  • Gu, Z., et al. (2016). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]

  • Pellón, R. F., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(12), 1703-1707. Available from: [Link]

  • Singh, R., et al. (2022). Synthesis, purification and characterization of Plectonema derived AgNPs with elucidation of the role of protein in nanoparticle stabilization. RSC Advances, 12(5), 2829-2843. Available from: [Link]

  • Anastasopoulou, A., et al. (2021). Synthesis and Modeling of Poly(L-lactic acid) via Polycondensation of L-Lactic Acid. Polymers, 13(23), 4203. Available from: [Link]

Sources

Exploratory

2-[(4-Methylphenyl)amino]benzoic acid CAS number 16524-23-5

An In-Depth Technical Guide to 2-[(4-Methylphenyl)amino]benzoic Acid Abstract: This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)amino]benzoic acid (CAS No. 16524-23-5), a key chemical intermed...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-[(4-Methylphenyl)amino]benzoic Acid

Abstract: This technical guide provides a comprehensive overview of 2-[(4-Methylphenyl)amino]benzoic acid (CAS No. 16524-23-5), a key chemical intermediate and structural analog of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into its chemical properties, synthesis, characterization, and biological significance, with a focus on its application in drug discovery and development. The content is tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, offering field-proven insights into its utility as a molecular scaffold.

Introduction and Core Significance

2-[(4-Methylphenyl)amino]benzoic acid is a diarylamine derivative of anthranilic acid. Its core structure is shared by a class of NSAIDs known as fenamates, including the widely used mefenamic acid.[1][2][3] This structural similarity makes it a compound of significant interest in medicinal chemistry for the exploration of novel therapeutic agents. The N-phenyl anthranilic acid scaffold serves as a versatile template for developing analogs with a range of biological activities, including anti-inflammatory, analgesic, and antineoplastic properties.[1][4]

The molecule's utility stems from its two key functional groups: a secondary amine linking two aromatic rings and a carboxylic acid. This arrangement is a critical pharmacophore that allows for interaction with various biological targets, most notably the cyclooxygenase (COX) enzymes.[5][6][7] Understanding the synthesis, properties, and biological context of this compound is essential for leveraging its potential in the design of next-generation therapeutics with improved efficacy and safety profiles.

Physicochemical and Structural Properties

The molecular characteristics of 2-[(4-Methylphenyl)amino]benzoic acid dictate its behavior in both chemical reactions and biological systems. Its properties are summarized below.

PropertyValueSource
CAS Number 16524-23-5[8][9]
Molecular Formula C₁₄H₁₃NO₂[8][9]
Molecular Weight 227.26 g/mol [8][9]
Boiling Point 401.6 °C[8]
Topological Polar Surface Area (TPSA) 49.33 Ų[9]
LogP 3.44[9]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 2[9]
Rotatable Bonds 3[9]
SMILES CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O[8]

These parameters, particularly the LogP and TPSA values, suggest a compound with moderate lipophilicity and the capacity for hydrogen bonding, which are crucial for membrane permeability and receptor binding.

Synthesis and Reaction Mechanisms

The formation of the diarylamine C-N bond is the critical step in synthesizing 2-[(4-Methylphenyl)amino]benzoic acid and its analogs. Two predominant, modern methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction.[10][11][12] Specifically, the coupling of an aryl halide with an amine is often referred to as a Goldberg reaction, a variant of the Ullmann condensation.[11] This method is cost-effective and robust, making it suitable for large-scale synthesis.[10]

The reaction involves the coupling of 2-chlorobenzoic acid (or a related halide) with p-toluidine (4-methylaniline) in the presence of a copper catalyst and a base. The high temperatures traditionally required have been lowered in modern protocols through the use of specific ligands that stabilize the copper catalyst.[11]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts (e.g., CuI) are typically used. The catalyst facilitates the crucial oxidative addition and reductive elimination steps.[11][12] Activated copper powder can also be used but often requires harsher conditions.[11][13]

  • Base: A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required to deprotonate the amine and neutralize the hydrogen halide byproduct.[11]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary reaction temperatures.[11]

Caption: General workflow for the Ullmann Condensation synthesis.

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers milder conditions and a broader substrate scope compared to the Ullmann condensation.[2][3][14] A similar set of starting materials (an aryl halide and an amine) are used, but the catalytic system is based on palladium.

Step-by-Step Protocol (Buchwald-Hartwig):

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP). Purge the flask with an inert gas (Argon or Nitrogen). The inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Add 2-bromobenzoic acid (1.0 eq), p-toluidine (1.1 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane, via syringe.

  • Reaction: Heat the mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, quench with aqueous acid (e.g., 1M HCl), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography, to yield the final compound.[2][3][14]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing 2-[(4-Methylphenyl)amino]benzoic acid.

TechniqueExpected Features
¹H NMR - A broad singlet for the carboxylic acid proton (-COOH) > 10 ppm. - A singlet for the secondary amine proton (-NH-). - Aromatic protons (multiplets) in the 7-8 ppm range. - A singlet for the methyl group (-CH₃) protons around 2.3 ppm.
¹³C NMR - A peak for the carboxylic carbon (-COOH) > 170 ppm. - Multiple peaks in the aromatic region (110-150 ppm). - A peak for the methyl carbon (-CH₃) around 20-25 ppm.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - A sharp N-H stretch from the secondary amine (~3300-3500 cm⁻¹). - A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). - C-N and aromatic C=C stretching bands.
HPLC A reverse-phase HPLC method, often using an acetonitrile/water mobile phase with an acid modifier like formic or phosphoric acid, can be used for purity analysis and quantification.[15][16]
Mass Spectrometry Electrospray ionization (ESI) would show the molecular ion peak [M-H]⁻ at m/z ≈ 226.27.

Biological Activity and Mechanism of Action

The primary therapeutic relevance of 2-[(4-Methylphenyl)amino]benzoic acid and its derivatives lies in their activity as non-steroidal anti-inflammatory drugs (NSAIDs).[14]

Inhibition of Cyclooxygenase (COX)

NSAIDs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGs).[5][6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[6]

There are two main isoforms of the COX enzyme:

  • COX-1: A constitutive enzyme ("housekeeping") responsible for producing prostaglandins that protect the gastric mucosa and maintain kidney function and platelet aggregation.[17] Inhibition of COX-1 is associated with the common gastrointestinal side effects of traditional NSAIDs.[5][6][17]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation. Its products mediate the inflammatory response.[17] Selective inhibition of COX-2 is a key strategy to develop anti-inflammatory agents with reduced gastric toxicity.[5][6][17]

The diarylamine structure of compounds like 2-[(4-Methylphenyl)amino]benzoic acid is a well-established scaffold for COX inhibition. Structural modifications can tune the selectivity for COX-2 over COX-1, a central goal in modern NSAID design.[5][17]

COX_Pathway cluster_COX Cyclooxygenase (COX) Enzymes AA Arachidonic Acid (from Cell Membranes) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Physiological Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_Physiological PGs_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_Inflammatory Inhibition1 Inhibited by Traditional NSAIDs Inhibition1->COX1 Inhibition2 Inhibited by Selective COX-2 Inhibitors & Traditional NSAIDs Inhibition2->COX2

Caption: The role of COX-1 and COX-2 in prostaglandin synthesis.

Applications in Drug Discovery

2-[(4-Methylphenyl)amino]benzoic acid is not typically an end-product drug but rather a valuable starting material or scaffold for medicinal chemistry campaigns.[18]

  • Lead Optimization: It serves as a parent structure for generating libraries of analogs. Modifications to the aromatic rings or the carboxylic acid group can be systematically explored to improve potency, selectivity, and pharmacokinetic properties (ADME).

  • Prodrug Development: The free carboxylic acid group, while often essential for activity, is also implicated in direct gastric irritation.[19][20] Esterification or amidation of this group to create prodrugs is a common strategy to mask the acidity, potentially reducing gastrointestinal side effects and improving lipophilicity.[1][19] These prodrugs are designed to be hydrolyzed in vivo to release the active parent drug.

  • Exploration of New Therapeutic Areas: While the primary focus is on anti-inflammatory action, derivatives of fenamates have been investigated for other activities, including anticancer and neuroprotective effects.[4][21] The N-phenyl anthranilic acid core provides a robust platform for such exploratory research.

Safety and Handling

As a laboratory chemical, 2-[(4-Methylphenyl)amino]benzoic acid requires standard safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[22] Avoid contact with skin, eyes, and clothing.[22]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22]

  • Toxicity: While specific toxicity data is limited, compounds in this class may cause skin and eye irritation.[22] Ingestion may be harmful.[21]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[22][23][24]

Conclusion

2-[(4-Methylphenyl)amino]benzoic acid, CAS 16524-23-5, is more than a simple organic compound; it is a strategically important building block in the field of medicinal chemistry. Its structural relationship to the fenamate class of NSAIDs makes it a cornerstone for research into novel anti-inflammatory agents, particularly those targeting the COX-2 enzyme. A thorough understanding of its synthesis via methods like the Ullmann condensation or Buchwald-Hartwig amination, combined with robust analytical characterization, empowers researchers to fully exploit its potential. As the quest for safer and more effective therapeutics continues, the versatility of the N-phenyl anthranilic acid scaffold ensures that this compound and its derivatives will remain relevant in drug discovery programs for the foreseeable future.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Scilit. [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Semantic Scholar. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. PubMed. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. International Union of Crystallography. [Link]

  • Separation of Benzoic acid, 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, spectroscopic characterization and activity of stable ester conjugates of mefenamic acid pro-drug as safer NSAID. Der Pharma Chemica. [Link]

  • Synthesis and preliminary pharmacological evaluation of mefenamic acid and indomethacin derivatives as anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCr Journals. [Link]

  • 4-AMINOBENZOIC ACID. European Pharmacopoeia. [Link]

  • Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Iraqi National Journal of Chemistry. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Supporting Information. Angewandte Chemie. [Link]

  • METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. University of New Hampshire Scholars' Repository. [Link]

  • Benzoic acid, 2-amino-4-methyl-. NIST WebBook. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ScienceDirect. [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

Foundational

Spectroscopic Data for 2-[(4-Methylphenyl)amino]benzoic acid: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-[(4-Methylphenyl)amino]benzoic acid. In the absence of publicly available experimental spectra, this document leverage...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 2-[(4-Methylphenyl)amino]benzoic acid. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive modeling to generate and interpret the nuclear magnetic resonance (¹H and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The guide is intended for researchers, scientists, and drug development professionals, offering not only the predicted spectral data but also a detailed rationale behind the spectroscopic principles and data acquisition methodologies. This approach ensures a robust framework for the characterization of 2-[(4-Methylphenyl)amino]benzoic acid and related small molecules.

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the unambiguous structural elucidation of a molecule is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's molecular architecture. 2-[(4-Methylphenyl)amino]benzoic acid, a derivative of anthranilic acid, presents a structure with functionalities pertinent to pharmaceutical and chemical research. Its characterization serves as a critical step in understanding its potential biological activity and chemical reactivity.

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-[(4-Methylphenyl)amino]benzoic acid. By explaining the theoretical underpinnings of each technique and outlining standardized experimental protocols, we aim to equip researchers with the necessary knowledge to confidently characterize this and similar molecules, even when reference experimental data is not available.

Molecular Structure and Predicted Spectroscopic Data

The structure of 2-[(4-Methylphenyl)amino]benzoic acid, with the IUPAC name also being 2-(p-tolylamino)benzoic acid, is presented below. The numbering of the atoms is provided for clarity in the assignment of spectroscopic signals.

Caption: Molecular structure of 2-[(4-Methylphenyl)amino]benzoic acid with atom numbering.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-[(4-Methylphenyl)amino]benzoic acid in a standard deuterated solvent like DMSO-d₆ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 2-[(4-Methylphenyl)amino]benzoic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1HCOOH
~9.5Singlet1HN-H
~7.9Doublet of doublets1HH-6
~7.6Doublet of doublets1HH-4
~7.2Doublet2HH-10, H-14
~7.1Doublet2HH-11, H-13
~6.8Triplet1HH-5
~6.7Doublet1HH-3
~2.3Singlet3H-CH₃

Disclaimer: The chemical shifts are predicted and may vary slightly in an experimental setting.

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to be highly deshielded due to the electronegativity of the oxygen atoms and potential for hydrogen bonding, appearing as a broad singlet at a very high chemical shift (~12.5 ppm).[1]

  • Amine Proton (N-H): The secondary amine proton is also deshielded and is predicted to appear as a singlet around 9.5 ppm. Its broadness can vary depending on the solvent and concentration.[2]

  • Aromatic Protons: The protons on the benzoic acid ring (H-3, H-4, H-5, H-6) and the 4-methylphenyl ring (H-10, H-14, H-11, H-13) will appear in the aromatic region (6.5-8.0 ppm). Their specific chemical shifts and multiplicities are determined by their position relative to the electron-withdrawing carboxylic acid group and the electron-donating amino group. The ortho and para protons to the activating amino group are expected to be more shielded (lower ppm) compared to those on the benzoic acid ring.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet at a lower chemical shift (~2.3 ppm), characteristic of an alkyl group attached to an aromatic ring.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-[(4-Methylphenyl)amino]benzoic acid

Chemical Shift (ppm)Assignment
~170C-7 (C=O)
~148C-2
~140C-9
~135C-12
~132C-4
~130C-6
~122C-11, C-13
~118C-10, C-14
~116C-5
~115C-1
~113C-3
~21C-15 (-CH₃)

Disclaimer: The chemical shifts are predicted and may vary slightly in an experimental setting.

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group (C-7) is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, appearing at a very high chemical shift (~170 ppm).[3]

  • Aromatic Carbons: The aromatic carbons will resonate in the range of 110-150 ppm. The carbons attached to the nitrogen (C-2 and C-9) and the carbon bearing the carboxylic acid group (C-1) are expected to be significantly deshielded. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

  • Methyl Carbon (-CH₃): The methyl carbon (C-15) is the most shielded carbon, appearing at a low chemical shift (~21 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. The predicted key IR absorption bands are listed in Table 3.

Table 3: Predicted Key IR Absorption Bands for 2-[(4-Methylphenyl)amino]benzoic acid

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3350MediumN-H stretchSecondary Amine
~1680StrongC=O stretchCarboxylic Acid
~1600, ~1500Medium-StrongC=C stretchAromatic Ring
~1300MediumC-O stretchCarboxylic Acid
~1250MediumC-N stretchAromatic Amine
850-750StrongC-H bendAromatic Ring (out-of-plane)

Disclaimer: The wavenumbers are predicted and may vary slightly in an experimental setting.

Interpretation and Rationale:

  • O-H Stretch: A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.[1]

  • N-H Stretch: A medium intensity peak around 3350 cm⁻¹ is predicted for the N-H stretching vibration of the secondary amine.[4]

  • C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the carboxylic acid.

  • Aromatic C=C Stretches: Medium to strong bands in the 1600-1500 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings.

  • C-O and C-N Stretches: The C-O stretch of the carboxylic acid and the C-N stretch of the aromatic amine are expected in the 1300-1200 cm⁻¹ region.

  • Aromatic C-H Bends: Strong bands in the fingerprint region (below 1000 cm⁻¹) arise from the out-of-plane C-H bending vibrations of the substituted aromatic rings.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-[(4-Methylphenyl)amino]benzoic acid (Molecular Formula: C₁₄H₁₃NO₂, Molecular Weight: 227.26 g/mol ), the predicted mass spectrum under electron ionization (EI) would show a molecular ion peak and several fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments for 2-[(4-Methylphenyl)amino]benzoic acid

m/zProposed Fragment
227[M]⁺ (Molecular Ion)
210[M - OH]⁺
182[M - COOH]⁺
106[C₇H₆N]⁺
91[C₇H₇]⁺ (Tropylium ion)

Disclaimer: The fragmentation pattern is predicted and may vary depending on the ionization method and energy.

Interpretation and Rationale:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 227 corresponds to the intact molecule with one electron removed. Its presence and intensity depend on the stability of the molecule under the ionization conditions.[5][6]

  • Loss of a Hydroxyl Radical ([M - OH]⁺): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to a peak at m/z 210.

  • Loss of a Carboxyl Radical ([M - COOH]⁺): The loss of the entire carboxylic acid group as a radical results in a fragment at m/z 182.

  • Fragments from the Amine Portion: Cleavage of the C-N bond can lead to fragments corresponding to the tolyl-amino cation or related structures.

  • Tropylium Ion: The peak at m/z 91 is a very common fragment in the mass spectra of compounds containing a benzyl or tolyl group, corresponding to the stable tropylium cation.[5]

Experimental Protocols

The following sections outline standardized, self-validating protocols for acquiring the spectroscopic data discussed above. These protocols are designed to ensure data integrity and reproducibility.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field acq2->acq3 acq4 Acquire ¹H and ¹³C spectra acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Caption: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-[(4-Methylphenyl)amino]benzoic acid.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[7]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., number of scans, relaxation delay). A longer relaxation delay may be needed for quantitative analysis.[7]

    • Acquire the ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • For the ¹H spectrum, integrate the signals to determine the relative number of protons.

    • For the ¹³C spectrum, identify the chemical shift of each peak.

Infrared (IR) Spectroscopy Protocol

G cluster_prep Sample Preparation (Thin Film) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve a small amount of sample in a volatile solvent (e.g., acetone) prep2 Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) prep1->prep2 prep3 Allow the solvent to evaporate, leaving a thin film prep2->prep3 acq1 Place the salt plate in the spectrometer's sample holder prep3->acq1 acq2 Acquire a background spectrum of the clean salt plate acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3 proc1 Subtract the background spectrum from the sample spectrum acq3->proc1 proc2 Identify and label the major absorption bands proc1->proc2

Caption: Workflow for IR data acquisition and processing (Thin Film method).

Step-by-Step Methodology (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of 2-[(4-Methylphenyl)amino]benzoic acid in a volatile solvent like acetone or methylene chloride.[8]

    • Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • First, acquire a background spectrum of the empty beam path or a clean salt plate. This is crucial to subtract the signals from atmospheric CO₂ and water vapor, as well as any imperfections in the salt plate.

    • Then, acquire the spectrum of the sample.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

    • Identify and label the wavenumbers of the significant absorption bands.

Mass Spectrometry (MS) Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water) acq1 Infuse the sample solution into the ESI source prep1->acq1 acq2 Optimize ionization parameters (e.g., capillary voltage, gas flow) acq1->acq2 acq3 Acquire the mass spectrum over a defined m/z range acq2->acq3 proc1 Identify the molecular ion peak acq3->proc1 proc2 Analyze the fragmentation pattern proc1->proc2

Sources

Exploratory

Crystal structure of 2-[(4-Methylphenyl)amino]benzoic acid

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-[(4-Methylphenyl)amino]benzoic Acid Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and de...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Structural Elucidation of 2-[(4-Methylphenyl)amino]benzoic Acid

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and detailed structural analysis of 2-[(4-Methylphenyl)amino]benzoic acid (N-(p-tolyl)-anthranilic acid). While a definitive single-crystal X-ray structure for this specific compound is not prevalent in publicly accessible databases, this document leverages data from closely related analogues and established analytical principles to present a robust methodology for its complete characterization. The guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale. We will detail the anticipated molecular conformation, intermolecular interactions, and crystal packing, grounded in the behavior of similar N-aryl anthranilic acids. The protocols herein form a self-validating system, ensuring the synthesis of the correct molecule and the rigorous determination of its three-dimensional structure, a critical parameter in modern drug discovery and materials science.

Introduction and Scientific Context

2-[(4-Methylphenyl)amino]benzoic acid belongs to the family of N-aryl anthranilic acids, a class of compounds with significant therapeutic relevance. These molecules are structural analogues of salicylic acid and are foundational to many non-steroidal anti-inflammatory drugs (NSAIDs). The parent molecule, para-aminobenzoic acid (PABA), is a well-established building block in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The introduction of a tolyl group to the anthranilic acid scaffold is expected to modulate its physicochemical properties, such as lipophilicity and solid-state packing, which are critical determinants of a drug candidate's bioavailability and formulation stability.

A precise understanding of the three-dimensional crystal structure is paramount. It reveals the molecule's conformation, the intricate network of intermolecular interactions (e.g., hydrogen bonds), and how these molecules arrange in a crystal lattice. This information directly influences key properties for drug development, including:

  • Polymorphism: The ability to exist in multiple crystal forms, each with different solubility and stability.[3]

  • Solubility and Dissolution Rate: Governed by the energy of the crystal lattice.

  • Bioavailability: The extent to which the compound is absorbed and becomes available at the site of action.

This guide will therefore present a complete workflow to obtain and analyze the crystal structure of 2-[(4-Methylphenyl)amino]benzoic acid, providing the authoritative data needed for advanced research and development.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of N-aryl anthranilic acids is typically achieved via a cross-coupling reaction. The proposed synthesis for the title compound is adapted from a highly successful strategy for a related analogue, the Buchwald–Hartwig cross-coupling reaction, followed by hydrolysis.[4][5][6]

Synthetic Workflow

The synthesis is a two-step process starting from commercially available reagents. The workflow is designed for efficiency and high purity of the final product.

cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Saponification (Hydrolysis) cluster_2 Purification & Crystallization A Methyl 2-bromobenzoate E Methyl 2-[(4-methylphenyl)amino]benzoate (Ester Intermediate) A->E B 4-Methylaniline (p-toluidine) B->E C Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, XPhos) C->E D Base (e.g., NaOtBu) Toluene, Reflux D->E H Crude Product E->H F Base (NaOH or KOH) Solvent (MeOH/H₂O) F->H G Acidification (HCl) G->H I Column Chromatography H->I J Slow Evaporation (Ethyl Acetate) I->J K Single Crystals of 2-[(4-Methylphenyl)amino]benzoic acid J->K

Caption: Synthetic and crystallization workflow for 2-[(4-Methylphenyl)amino]benzoic acid.

Detailed Experimental Protocol: Synthesis

Materials: Methyl 2-bromobenzoate, 4-methylaniline, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XPhos, sodium tert-butoxide (NaOtBu), toluene, sodium hydroxide (NaOH), methanol, hydrochloric acid (HCl), ethyl acetate, hexanes.

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1 mol%) and XPhos (2.5 mol%).

  • Add methyl 2-bromobenzoate (1.0 eq), 4-methylaniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via cannula.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residue.

  • Concentrate the filtrate under reduced pressure to yield the crude ester intermediate.

Step 2: Saponification

  • Dissolve the crude ester in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to 60 °C for 2-4 hours.

  • Cool the mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH ~2-3 with 2M HCl. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2-[(4-Methylphenyl)amino]benzoic acid.

Detailed Experimental Protocol: Crystallization

Rationale: The goal is to grow single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation is a reliable method for achieving this. Ethyl acetate is chosen as a solvent based on its successful use for growing crystals of a similar analogue.[4][6]

  • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexanes gradient) to achieve high purity (>98%).

  • Dissolve a small amount of the purified solid in a minimal volume of warm ethyl acetate in a clean vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

  • Place the vial in a vibration-free location at a constant, cool temperature.

  • Allow the solvent to evaporate slowly over several days.

  • Monitor for the formation of well-defined, block-like, colorless crystals.

Comprehensive Structural Elucidation Workflow

A multi-technique approach is essential for unambiguous structure determination and validation. This workflow ensures that the identity of the synthesized compound is confirmed before proceeding to the final crystallographic analysis.

cluster_workflow Structural Elucidation & Validation Workflow cluster_spectroscopy Molecular Structure Confirmation cluster_thermal Physicochemical Properties Synthesis Synthesized & Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Verify Covalent Structure IR FT-IR Spectroscopy Synthesis->IR Verify Covalent Structure MS Mass Spectrometry Synthesis->MS Verify Covalent Structure DSC DSC Analysis Synthesis->DSC Assess Purity & Thermal Stability TGA TGA Analysis Synthesis->TGA Assess Purity & Thermal Stability SCXRD Single-Crystal X-ray Diffraction (SC-XRD) NMR->SCXRD Confirmed Identity IR->SCXRD Confirmed Identity MS->SCXRD Confirmed Identity Final Final Validated Crystal Structure SCXRD->Final Determine 3D Structure

Caption: A self-validating workflow for the complete characterization of the title compound.

Spectroscopic and Thermal Analysis Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the covalent structure by identifying the chemical environment and connectivity of all hydrogen and carbon atoms.

  • Protocol:

    • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of both aromatic rings, the carboxylic acid proton, the amine proton, and the methyl group.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Protocol:

    • Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹.

    • Look for characteristic vibrational bands: a broad O-H stretch (from the hydrogen-bonded carboxylic acid), an N-H stretch, a strong C=O stretch (~1680-1700 cm⁻¹), and C=C stretches from the aromatic rings.[7][8]

C. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Objective: To determine thermal stability, melting point, and purity. This is critical for assessing potential polymorphism.[3][9]

  • Protocol:

    • TGA: Heat 5-10 mg of the sample from room temperature to ~600 °C at a rate of 10 °C/min under a nitrogen atmosphere. The resulting curve of mass vs. temperature will indicate the decomposition temperature.

    • DSC: Heat 2-5 mg of the sample in a sealed aluminum pan at 10 °C/min. An endothermic peak will correspond to the melting point. The sharpness of the peak is an indicator of purity.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.

  • Crystal Selection & Mounting: Select a high-quality single crystal (clear, well-defined faces, no cracks) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on the diffractometer (e.g., a Rigaku or Bruker system equipped with a HyPix detector).[4]

    • Cool the crystal to a low temperature (e.g., 150 K) using a nitrogen stream to minimize thermal vibrations.

    • Use a specific X-ray source (e.g., Cu Kα, λ = 1.54184 Å).[4]

    • Perform a series of scans (e.g., ω scans) to collect diffraction data over a wide range of angles.

  • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities. Apply corrections for absorption effects (e.g., multi-scan).[4]

  • Structure Solution and Refinement:

    • Use software like SHELXT or OLEX2 to solve the phase problem and obtain an initial electron density map.[4]

    • Identify atomic positions from the map and refine them using a full-matrix least-squares method with software like SHELXL.[4]

    • Locate hydrogen atoms from the difference map or place them in geometrically idealized positions. Refine all non-hydrogen atoms anisotropically.[4][10]

  • Validation: The final refined structure is validated using tools like checkCIF to ensure the model is chemically and crystallographically sound.

Anticipated Crystal Structure and Key Features

Based on extensive data from related N-aryl anthranilic acids, we can confidently predict the core structural characteristics of 2-[(4-Methylphenyl)amino]benzoic acid.[3][4][11][12]

A. Molecular Conformation: The molecule is expected to be non-planar. Steric repulsion between the ortho-substituent on the benzoic acid ring and the tolyl ring will force them to adopt a twisted conformation. The dihedral angle between the mean planes of the two aromatic rings is anticipated to be significant, likely in the range of 40-50°. For the closely related 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, this angle was determined to be 42.44°.[4][5]

B. Intermolecular Interactions and Packing: The dominant intermolecular interaction will be the formation of a centrosymmetric acid-acid homodimer via strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[4][5][11] This is a highly stable and common motif for carboxylic acids in the solid state. Weaker interactions, such as C—H···O or N—H···π interactions, will likely connect these dimers into a three-dimensional supramolecular architecture.

Anticipated Crystallographic Data

The following table summarizes the expected crystallographic parameters, using the published data for the 2-Methyl-4- analogue as a reliable model.[4][11] This serves as a benchmark for researchers analyzing the newly determined structure.

ParameterAnticipated Value (Based on Analogue: C₁₅H₁₅NO₂)
Chemical FormulaC₁₄H₁₃NO₂
Molecular Weight ( g/mol )227.26
Crystal SystemMonoclinic
Space GroupC2/c or P2₁/c (common for centrosymmetric dimers)
a (Å)~16.4
b (Å)~9.9
c (Å)~15.2
β (°)~95.7
V (ų)~2465
Z (molecules/unit cell)8
Density (calculated) (Mg m⁻³)~1.3
Hydrogen Bonding MotifR²₂(8) acid-acid homodimer

Conclusion

This guide has outlined an authoritative and comprehensive methodology for the synthesis and complete structural characterization of 2-[(4-Methylphenyl)amino]benzoic acid. By integrating robust synthetic protocols with a multi-technique analytical workflow, researchers can produce and validate this compound with high confidence. The anticipated crystal structure, characterized by a twisted molecular conformation and strong centrosymmetric hydrogen-bonded dimers, provides a solid predictive framework. The determination of this precise three-dimensional structure is a critical step, furnishing the essential data needed to understand its physicochemical properties and to rationally advance its potential applications in drug development and materials science.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. In PubChem. Retrieved from NIH National Library of Medicine. [Link]

  • IUCr. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData. [Link]

  • IUCr Journals. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCr Journals. [Link]

  • ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. [Link]

  • IUCr. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCr. [Link]

  • PubChem. (n.d.). Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. PubChem. [Link]

  • MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link]

  • National Center for Biotechnology Information. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(2-Phenylethyl)amino]benzoic acid. PubChem. [Link]

  • PubMed. (2003). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. New Journal of Chemistry. [Link]

  • Biblioteka Nauki. (2013). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies. Acta Biochimica Polonica. [Link]

  • MDPI. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules. [Link]

Sources

Foundational

The Therapeutic Potential of N-arylanthranilic Acids: A Technical Guide to Tolfenamic Acid

Abstract This technical guide provides a comprehensive overview of the therapeutic applications of N-p-tolylanthranilic acid and its clinically significant analogue, tolfenamic acid. While the former serves as a structur...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the therapeutic applications of N-p-tolylanthranilic acid and its clinically significant analogue, tolfenamic acid. While the former serves as a structural basis, the latter has been the subject of extensive research and clinical use. This document, intended for researchers, scientists, and drug development professionals, delves into the multifaceted mechanisms of action of tolfenamic acid, extending beyond its conventional role as a non-steroidal anti-inflammatory drug (NSAID). We will explore its established efficacy in the management of acute migraine, its pharmacokinetics, and the burgeoning preclinical evidence supporting its potential as an anticancer and neuroprotective agent. This guide will further provide detailed experimental protocols and explore the structure-activity relationships within the fenamate class, offering a robust resource for future research and development.

Introduction: From N-p-tolylanthranilic Acid to Tolfenamic Acid

The N-arylanthranilic acids, or fenamates, are a class of compounds that are nitrogen isosteres of salicylic acid.[1] While N-p-tolylanthranilic acid represents a fundamental structure within this class, it is its derivative, tolfenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid), that has garnered significant therapeutic interest.[2] Tolfenamic acid, a potent NSAID, is primarily recognized for its analgesic, anti-inflammatory, and antipyretic properties.[3][4] It is clinically used in several countries for the acute treatment of migraine.[5][6]

Beyond its established indications, a growing body of evidence points towards the repositioning of tolfenamic acid for more complex diseases. Preclinical studies have illuminated its potential in oncology and neurodegenerative disorders, suggesting mechanisms of action that are independent of its cyclooxygenase (COX) inhibitory activity.[7][8] This guide will dissect the pharmacology of tolfenamic acid, from its foundational anti-inflammatory effects to its novel molecular targets.

Mechanism of Action: A Dual-Pronged Approach

Tolfenamic acid's therapeutic effects stem from a combination of well-established and newly discovered mechanisms.

Cyclooxygenase (COX) Inhibition: The Anti-Inflammatory Core

Like other NSAIDs, the primary mechanism of action of tolfenamic acid is the inhibition of the COX enzymes, COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[9] By blocking this pathway, tolfenamic acid exerts its analgesic and anti-inflammatory effects.[4] Some studies suggest that tolfenamic acid preferentially inhibits COX-2.[10][11] One study in a canine cell line reported a 15-fold selectivity for COX-2 over COX-1.[11] However, other studies in human whole blood suggest that while it may be COX-2 selective, at therapeutic concentrations, it still significantly inhibits COX-1, which is a crucial consideration for its gastrointestinal side effect profile.[12]

Diagram: Mechanism of COX Inhibition by Tolfenamic Acid

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) - Gastric Protection - Platelet Aggregation COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) - Pain - Inflammation - Fever COX2->Prostaglandins_Inflammatory Tolfenamic_Acid Tolfenamic Acid Tolfenamic_Acid->COX1 Inhibition Tolfenamic_Acid->COX2 Preferential Inhibition

Caption: Tolfenamic acid inhibits both COX-1 and COX-2, with a preference for COX-2.

COX-Independent Mechanisms: New Therapeutic Frontiers

Recent research has unveiled that tolfenamic acid's therapeutic potential, particularly in cancer and neurodegenerative diseases, is mediated through pathways independent of COX inhibition.[13]

A pivotal discovery is the ability of tolfenamic acid to induce the proteasome-dependent degradation of Sp transcription factors, particularly Sp1, Sp3, and Sp4.[14] These transcription factors are overexpressed in various cancers and regulate the expression of genes crucial for tumor growth, angiogenesis, and survival, such as:

  • Cyclin D1: A key regulator of the cell cycle.[14]

  • Vascular Endothelial Growth Factor (VEGF): A potent promoter of angiogenesis.[15]

  • Survivin: An inhibitor of apoptosis.[16]

  • c-Met: A receptor tyrosine kinase involved in cell motility and invasion.[13]

  • erbB2/HER2: A receptor tyrosine kinase overexpressed in some breast cancers.[15]

By promoting the degradation of Sp transcription factors, tolfenamic acid can downregulate these oncogenic proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[13][14]

The Sp1-degrading capability of tolfenamic acid holds significant promise for the treatment of Alzheimer's disease. Sp1 is a key transcriptional regulator of the amyloid precursor protein (APP) and the beta-site APP cleaving enzyme 1 (BACE1), both of which are central to the production of amyloid-beta (Aβ) peptides that form the pathogenic plaques in Alzheimer's disease.[1][17] Studies in mouse models of Alzheimer's disease have demonstrated that oral administration of tolfenamic acid can:

  • Reduce brain levels of Sp1 protein.[18]

  • Decrease the transcription and protein levels of APP.[1][18]

  • Lower the levels of Aβ peptides.[1][18]

  • Improve cognitive deficits in spatial learning and memory.[18]

This suggests that tolfenamic acid can intervene at the transcriptional level to mitigate the core pathology of Alzheimer's disease.[8][17]

Diagram: COX-Independent Mechanisms of Tolfenamic Acid

COX_Independent cluster_cancer Anticancer Effects cluster_ad Neuroprotective Effects (Alzheimer's) Sp_degradation_cancer Degradation of Sp Transcription Factors (Sp1, Sp3, Sp4) Oncogenes Downregulation of Sp-regulated Oncogenes (VEGF, Survivin, Cyclin D1) Sp_degradation_cancer->Oncogenes Cancer_outcomes - Apoptosis - Growth Arrest - Anti-angiogenesis Oncogenes->Cancer_outcomes Sp1_degradation_ad Degradation of Sp1 Transcription Factor AD_genes Downregulation of Sp1-regulated Genes (APP, BACE1) Sp1_degradation_ad->AD_genes Abeta_reduction Reduced Amyloid-beta (Aβ) Production AD_genes->Abeta_reduction Cognitive_improvement Improved Cognition Abeta_reduction->Cognitive_improvement Tolfenamic_Acid Tolfenamic Acid Tolfenamic_Acid->Sp_degradation_cancer Induces Tolfenamic_Acid->Sp1_degradation_ad Induces

Caption: Tolfenamic acid's COX-independent actions in cancer and Alzheimer's disease.

Pharmacokinetics and Metabolism

A thorough understanding of the pharmacokinetic profile of tolfenamic acid is essential for its optimal therapeutic application.

ParameterValueReference(s)
Bioavailability ~60-85%[4][19]
Time to Peak Plasma Concentration (Tmax) ~60-90 minutes[4]
Plasma Protein Binding ~99.7%[19]
Volume of Distribution (Vd) 31 ± 21 L[19]
Terminal Elimination Half-life (t½) ~2 hours[4]
Total Plasma Clearance 155 ± 15 mL/min[19]

Metabolism and Excretion:

Tolfenamic acid is primarily metabolized in the liver.[4] The first-pass metabolism accounts for approximately 20% of an administered dose.[20] Five main metabolites have been identified in human urine, including three monohydroxylated derivatives, one methoxylated and hydroxylated derivative, and one metabolite where the methyl group is oxidized to a carboxylic acid.[21] The metabolites are predominantly excreted in the urine as glucuronic acid conjugates, accounting for about 90% of the excretion.[4] A smaller portion is eliminated through the feces.[4] Biliary excretion also plays a significant role in the clearance of tolfenamic acid and its metabolites.[2]

Therapeutic Applications: Current and Investigational

Acute Migraine Management

Tolfenamic acid is an established and effective treatment for acute migraine attacks.[3] Multiple clinical trials have demonstrated its superiority over placebo.[6][22] In a double-blind, randomized, controlled study, a rapid-release formulation of 200 mg tolfenamic acid was found to be comparable in efficacy to 100 mg of sumatriptan, with 77% of patients in the tolfenamic acid group experiencing a reduction in headache severity from moderate/severe to mild/none after two hours, compared to 79% in the sumatriptan group.[23] Another study showed that the combination of tolfenamic acid with caffeine can be particularly effective.[24]

Oncology: A Preclinical Powerhouse

The anticancer properties of tolfenamic acid have been extensively investigated in preclinical models of various cancers, including:

  • Pancreatic Cancer: Tolfenamic acid has been shown to inhibit the proliferation of pancreatic cancer cells and reduce tumor growth in mouse xenograft models.[13] It has also been found to sensitize pancreatic cancer cells to chemotherapy agents like 5-fluorouracil and gemcitabine.[16]

  • Colon Cancer: Studies have demonstrated that tolfenamic acid induces apoptosis and inhibits the growth of colon cancer cells and tumors in nude mice.[14]

  • Breast Cancer: Tolfenamic acid has been shown to inhibit the growth of erbB2-overexpressing breast cancer cells by repressing erbB2 expression.[15]

The anticancer effects of tolfenamic acid are largely attributed to its ability to induce the degradation of Sp transcription factors.[13][14]

Neurodegenerative Disorders: A Hope for Alzheimer's Disease

As detailed in the mechanism of action section, tolfenamic acid's ability to downregulate Sp1 and subsequently reduce APP expression and Aβ levels makes it a promising candidate for Alzheimer's disease therapy.[1][18] Preclinical studies in transgenic mouse models of Alzheimer's have shown that short-term treatment with tolfenamic acid can improve cognitive function.[18] These findings provide a strong rationale for further clinical investigation of tolfenamic acid in patients with Alzheimer's disease.

Other Inflammatory Conditions

While primarily used for migraine, tolfenamic acid has also been investigated for other inflammatory conditions like rheumatoid arthritis and osteoarthritis. However, its use in these chronic conditions is less common, and other NSAIDs are more frequently prescribed.

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the biological activities of tolfenamic acid.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency of tolfenamic acid on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes.

  • Procedure: a. Pre-incubate the COX enzyme with varying concentrations of tolfenamic acid or a vehicle control. b. Initiate the reaction by adding arachidonic acid. c. After a defined incubation period, terminate the reaction. d. Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.

Western Blot Analysis for Sp1 Degradation

Objective: To assess the effect of tolfenamic acid on the protein levels of Sp1 in cancer cells.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., pancreatic or colon cancer cells) to ~70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of tolfenamic acid or a vehicle control for a specified duration (e.g., 24-48 hours).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for Sp1. e. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in Sp1 protein levels.

Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effects of tolfenamic acid on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of tolfenamic acid or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) of Fenamates

The anti-inflammatory activity of the fenamate class is influenced by the nature and position of substituents on the N-aryl ring.[25][26] Key SAR insights include:

  • The NH group of the anthranilic acid is crucial for activity.[1]

  • Substitution on the anthranilic acid ring generally decreases activity.[1]

  • For monosubstitution on the N-aryl ring, the order of activity can vary depending on the assay, but 3'- and 2'-substitutions are often favorable.[1]

  • Disubstitution at the 2' and 3' positions, as seen in mefenamic acid, is effective.[1]

  • The presence of a chlorine atom and a methyl group on the N-aryl ring, as in tolfenamic acid, contributes to its potent activity.

Safety and Toxicology

Tolfenamic acid is generally well-tolerated, but like other NSAIDs, it is associated with a risk of gastrointestinal side effects, such as erosions and ulcers.[27] The lowest no-observed-adverse-effect level (NOAEL) in a subacute toxicity study in rabbits was 1 mg/kg body weight/day.[27] The oral LD50 in rats is 225 mg/kg.[28]

Contraindications: Tolfenamic acid is contraindicated in patients with hypersensitivity to NSAIDs, active gastrointestinal bleeding or ulceration, severe heart failure, and severe renal or hepatic impairment.[4][29]

Drug Interactions: Tolfenamic acid may interact with several other medications, including:

  • Anticoagulants and Antiplatelet agents: Increased risk of bleeding.[4]

  • Corticosteroids and SSRIs: Increased risk of gastrointestinal bleeding.[4]

  • Antihypertensive agents (e.g., ACE inhibitors, beta-blockers): Decreased antihypertensive effect.[5][29]

  • Diuretics: Reduced diuretic effect and increased risk of nephrotoxicity.[4]

  • Lithium and Methotrexate: Increased plasma concentrations of these drugs.[4]

  • Ciclosporin and Tacrolimus: Increased risk of nephrotoxicity.[4]

Conclusion and Future Directions

Tolfenamic acid, a derivative of the N-arylanthranilic acid scaffold, is a versatile therapeutic agent with a well-established role in the management of acute migraine. Its primary mechanism of action as a COX inhibitor is complemented by a growing understanding of its COX-independent activities, particularly the degradation of Sp transcription factors. This novel mechanism provides a compelling rationale for its investigation in oncology and neurodegenerative diseases. The preclinical data supporting its efficacy in models of pancreatic cancer, colon cancer, breast cancer, and Alzheimer's disease are promising and warrant further exploration in clinical settings. Future research should focus on elucidating the precise molecular details of its COX-independent actions, optimizing its delivery to target tissues, and conducting well-designed clinical trials to validate its therapeutic potential beyond its current indications.

References

  • Pharmacokinetics of tolfenamic acid: disposition in bile, blood and urine after intravenous administration to man. PubMed. [Link]

  • Tolfenamic Acid | C14H12ClNO2 | CID 610479. PubChem. [Link]

  • Human pharmacokinetics of tolfenamic acid, a new anti-inflammatory agent. PubMed. [Link]

  • Tolfenamic Acid Interaction with other Drugs. Medindia. [Link]

  • NSAIDs and Alzheimer disease: epidemiological, animal model and clinical studies. PubMed. [Link]

  • Structure-activity relationship in nonsteroidal antiinflammatory agents, including QSAR in fenamate derivatives. PubMed. [Link]

  • Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders. DigitalCommons@URI. [Link]

  • Chemopreventive Properties of Tolfenamic Acid: A Mechanistic Review. PubMed. [Link]

  • NSAID and antioxidant prevention of Alzheimer's disease: lessons from in vitro and animal models. PubMed. [Link]

  • Tolfenamic acid : Indications, Uses, Dosage, Drugs Interactions, Side effects. Drugs.com. [Link]

  • Tolfenamic Acid: Uses, Dosage, Side Effects, and More - Comprehensive Guide. [Link]

  • Pharmacodynamic Mechanisms of Tolfenamic Acid Induced SP1 Degradation Relative to Alzheimer's Disease Pathology. DigitalCommons@URI. [Link]

  • Human pharmacokinetics of tolfenamic acid, a new anti-inflammatory agent. SpringerLink. [Link]

  • Tolfenamic acid: Uses, Dosage, Side Effects and ... | MIMS Philippines. MIMS. [Link]

  • Tolfenamic acid interrupts the de novo synthesis of the β-amyloid precursor protein and lowers amyloid beta via a transcriptional pathway. PubMed. [Link]

  • Tolfenamic Acid Derivatives: A New Class of Transcriptional Modulators with Potential Therapeutic Applications for Alzheimer's Disease and Related Disorders. MDPI. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs in the Acute Treatment of Migraines. Anesthesia Key. [Link]

  • Short-term treatment with tolfenamic acid improves cognitive functions in AD mice. NIH. [Link]

  • Tolfenamic Acid (Veterinary Medicinal Products). PMC - NIH. [Link]

  • Tolfenamic Acid: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

  • In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. PubMed. [Link]

  • Prophylactic treatment of migraine with tolfenamic acid. A comparative double-blind crossover study between tolfenamic acid and placebo. PubMed. [Link]

  • Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors. PubMed. [Link]

  • Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. NIH. [Link]

  • THE NSAID TOLFENAMIC ACID INHIBITS BT474 AND SKBR3 BREAST CANCER CELL AND TUMOR GROWTH BY REPRESSING erbB2 EXPRESSION. PMC - NIH. [Link]

  • Human metabolism of tolfenamic acid. II. Structure of metabolites and C-13 NMR assignments of fenamates. PubMed. [Link]

  • Structure-activity relationship of fenamates as Slo2.1 channel activators. PubMed. [Link]

  • Tolfenamic acid rapid release versus sumatriptan in the acute treatment of migraine: comparable effect in a double-blind, randomized, controlled, parallel-group study. PubMed. [Link]

  • Abstract A03: Tolfenamic acid induces the response of chemotherapy in pancreatic cancer: Preclinical study. AACR Journals. [Link]

  • NSAIDs and Alzheimer disease: Epidemiological, animal model and clinical studies. ResearchGate. [Link]

  • Human metabolism of tolfenamic acid. I. Isolation, preliminary characterization and ... PubMed. [Link]

  • Tolfenamic Acid Summary. ResearchGate. [Link]

  • Tolfenamic Acid in Combination With Caffeine: Absorption During Acute Migraine. PubMed. [Link]

  • Pharmacokinetics of tolfenamic acid in patients with cirrhosis of the liver. PubMed. [Link]

  • Tolfenamic Acid (Veterinary Medicinal Products). PubMed. [Link]

  • What is the mechanism of Tolfenamic Acid? Patsnap Synapse. [Link]

  • Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers. [Link]

  • NSAIDs prevent early sign of Alzheimer disease in mice. ScienceDaily. [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. PMC. [Link]

  • Tolfenamic acid and caffeine: a useful combination in migraine. PubMed. [Link]

  • safety of tolfenamic acid following repeated intramuscular administration in wistar rats. [Link]

  • Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs in. AVMA Journals. [Link]

  • Safety data sheet. CPAChem. [Link]

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. [Link]

  • Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC - PubMed Central. [Link]

  • Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. [Link]

  • Fenamate chemical structures: (A) fenamic acid parent structure; (B) mefenamic acid structure. ResearchGate. [Link]

Sources

Exploratory

2-[(4-Methylphenyl)amino]benzoic Acid: A Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Versatile Scaffold In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient cons...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary organic synthesis and drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. Among these, 2-[(4-Methylphenyl)amino]benzoic acid, also known as N-(p-tolyl)anthranilic acid, has emerged as a particularly versatile and powerful scaffold. This diarylamine, possessing both a carboxylic acid and a secondary amine functionality, serves as a linchpin in the synthesis of a diverse array of heterocyclic systems and has found significant application in the development of novel therapeutic agents.[1][2] Its derivatives are integral to a range of bioactive compounds, from anti-inflammatory agents to complex alkaloids with anticancer and antiviral properties.[1][3][4]

This in-depth guide provides a technical exploration of 2-[(4-Methylphenyl)amino]benzoic acid as a building block. We will delve into its synthesis via both classical and modern catalytic methods, detail its characterization, and showcase its application in the construction of medicinally relevant scaffolds, such as acridones. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Physicochemical Properties

A foundational understanding of a building block's properties is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂[3]
Molecular Weight 227.26 g/mol [3]
Appearance Off-white to yellow solid (typical)General knowledge
Boiling Point 401.6 °C[3]
CAS Number 16524-23-5[3]

Synthesis of the Building Block: A Tale of Two Methodologies

The construction of the diarylamine bond is the cornerstone of synthesizing 2-[(4-Methylphenyl)amino]benzoic acid. Historically, the Ullmann condensation has been the go-to method. However, modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, now offer a milder and more efficient alternative.

The Classical Approach: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[5] While effective, it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1.0 equiv.), p-toluidine (2.0 equiv.), and anhydrous potassium carbonate (1.5 equiv.).

  • Catalyst Addition: Add copper powder (3 mol%) to the mixture.

  • Solvent and Reflux: Add N,N-dimethylformamide (DMF) as the solvent and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of hydrochloric acid and water (1:1 v/v) with stirring.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with boiling water to remove excess aniline and inorganic salts, and then dried.

  • Purification: The crude product can be recrystallized from an ethanol-water mixture to afford the purified 2-[(4-Methylphenyl)amino]benzoic acid.

  • Excess p-toluidine: Using an excess of the amine helps to drive the reaction to completion and can also act as a ligand for the copper catalyst.

  • Anhydrous Potassium Carbonate: This base is crucial for neutralizing the HCl formed during the reaction and for deprotonating the amine, making it a more effective nucleophile.

  • Copper Powder: While various copper sources can be used, copper powder is a traditional and cost-effective catalyst for this transformation.

  • DMF: A high-boiling polar aprotic solvent is necessary to achieve the high temperatures required for the classical Ullmann reaction and to solubilize the reactants.

Ullmann Condensation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 2-chlorobenzoic acid, p-toluidine, K2CO3 B Add Copper Powder A->B C Add DMF B->C D Heat to Reflux (4-6h) C->D E Monitor by TLC D->E F Cool and Quench in HCl/H2O E->F G Filter Precipitate F->G H Wash with Boiling Water G->H I Dry the Solid H->I J Recrystallize from Ethanol/Water I->J K Obtain Pure Product J->K

Caption: Workflow for Ullmann Condensation.

A Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[6] It generally proceeds under much milder conditions, with higher yields and greater functional group tolerance compared to the Ullmann condensation. The following protocol is adapted from the synthesis of a closely related analogue, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.[6][7][8][9][10][11]

  • Esterification (if starting from the acid): Convert 2-bromobenzoic acid to its methyl ester using standard conditions (e.g., methanol and a catalytic amount of sulfuric acid) to prevent interference from the acidic proton during the coupling reaction.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 2-bromobenzoate (1.0 equiv.), p-toluidine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Base and Solvent: Add a base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and an anhydrous solvent, such as toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110 °C, and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Ester: Purify the crude methyl 2-[(4-methylphenyl)amino]benzoate by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol, and add an aqueous solution of lithium hydroxide (or sodium hydroxide). Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Isolation: Neutralize the reaction mixture with aqueous HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain pure 2-[(4-Methylphenyl)amino]benzoic acid.

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation.

  • Phosphine Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Strong, Non-nucleophilic Base: A base like NaOtBu is required to deprotonate the amine, but it is sterically hindered enough to not compete as a nucleophile.

  • Ester Protection/Deprotection: The carboxylic acid is protected as a methyl ester to prevent it from reacting with the strong base used in the coupling step. The final hydrolysis step regenerates the desired carboxylic acid.

Buchwald-Hartwig Amination Workflow cluster_coupling Pd-Catalyzed Coupling cluster_hydrolysis Hydrolysis cluster_isolation Final Isolation A Combine Methyl 2-bromobenzoate, p-toluidine, Pd catalyst, ligand B Add NaOtBu and Toluene A->B C Heat under Argon B->C D Purify by Chromatography C->D E Dissolve Ester in THF/MeOH D->E F Add aq. LiOH E->F G Stir at RT F->G H Acidify with HCl G->H I Filter and Dry Solid H->I J Obtain Pure Product I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Characterization and Spectroscopic Analysis

Spectroscopic TechniqueExpected Features
¹H NMR (DMSO-d₆)~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet). ~9.7 ppm (s, 1H): N-H proton (singlet). ~7.9 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid. ~7.1-7.4 ppm (m, 6H): Remaining aromatic protons. ~6.8 ppm (t, 1H): Aromatic proton ortho to the amine. ~2.3 ppm (s, 3H): Methyl group protons.
¹³C NMR (DMSO-d₆)~169 ppm: Carboxylic acid carbonyl carbon. ~148-152 ppm: Aromatic carbon attached to the nitrogen. ~130-138 ppm: Other quaternary and CH aromatic carbons. ~115-125 ppm: Aromatic CH carbons. ~20 ppm: Methyl carbon.
IR (KBr) ~3300-2500 cm⁻¹: Broad O-H stretch of the carboxylic acid dimer. ~3350 cm⁻¹: N-H stretch. ~1670 cm⁻¹: C=O stretch of the carboxylic acid. ~1600, 1580, 1520 cm⁻¹: Aromatic C=C stretching vibrations. ~1290 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (ESI-) [M-H]⁻ at m/z 226.08

Applications in Organic Synthesis: The Gateway to Acridones

One of the most powerful applications of 2-[(4-Methylphenyl)amino]benzoic acid and its congeners is in the synthesis of acridones. Acridone alkaloids are a class of natural products exhibiting a wide range of biological activities, including antitumor, antiviral, and antimalarial properties.[7] The core acridone structure is readily accessible through an acid-catalyzed intramolecular Friedel-Crafts acylation of the N-arylanthranilic acid precursor.

Experimental Protocol: Synthesis of 2-Methylacridone
  • Reaction Setup: In a flask, dissolve 2-[(4-Methylphenyl)amino]benzoic acid (1.0 equiv.) in concentrated sulfuric acid at room temperature.

  • Heating: Heat the solution on a boiling water bath for 4 hours.

  • Work-up: Carefully pour the hot reaction mixture into a large volume of boiling water. This will cause the acridone product to precipitate.

  • Neutralization and Isolation: Boil the suspension for a few minutes, then filter the yellow precipitate. The collected solid is then boiled with an aqueous solution of sodium carbonate to remove any unreacted starting material.

  • Purification: The crude acridone is collected by filtration, washed with water, and dried. It can be further purified by recrystallization from a suitable solvent like isoamyl alcohol or by sublimation.[9]

Acridone Synthesis reagent 2-[(4-Methylphenyl)amino]benzoic acid catalyst Conc. H₂SO₄ Heat (100 °C) reagent->catalyst product 2-Methylacridone catalyst->product

Caption: Acid-catalyzed cyclization to form the acridone core.

Conclusion: A Building Block of Enduring Value

2-[(4-Methylphenyl)amino]benzoic acid stands as a testament to the power of well-designed building blocks in organic synthesis. Its accessibility through both time-tested and modern synthetic routes, combined with the strategic placement of its functional groups, makes it an invaluable precursor for a wide range of complex molecules. The ability to readily form the acridone core structure is a prime example of its utility, providing a direct entry into a class of compounds with profound biological significance. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile and reliable building blocks like N-(p-tolyl)anthranilic acid will undoubtedly continue to expand, enabling chemists to build the molecules of tomorrow.

References

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(5), x250455. Available at: [Link]

  • Steingruber, H. S., & Gerbino, D. C. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ARKIVOC, 2025(iii), S1-S18. Available at: [Link]

  • Organic Syntheses. (n.d.). Acridone. Organic Syntheses Procedure. Available at: [Link]

  • Askarzadeh, A., et al. (2022). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2022(3), 1-13. Available at: [Link]

  • Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(2), 555756. Available at: [Link]

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. Available at: [Link]

  • Pop, R., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(15), 5858. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-(p-tolyl)benzoic acid. Available at: [Link]

  • Wikipedia contributors. (2023, November 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • McFarland Laboratories. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Available at: [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 10(Pt 5). Available at: [Link]

  • Umme, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Available at: [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Radulović, N. S., et al. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. Available at: [Link]

Sources

Foundational

Discovery and history of mefenamic acid analogs

An In-Depth Technical Guide to the Discovery and History of Mefenamic Acid Analogs Abstract The fenamates, a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-arylanthranilic acid, represent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Mefenamic Acid Analogs

Abstract

The fenamates, a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-arylanthranilic acid, represent a significant chapter in the history of medicinal chemistry. This guide provides a comprehensive exploration of the discovery and development of mefenamic acid and its subsequent analogs. We delve into the pioneering research of the 1960s, dissect the critical structure-activity relationships (SAR) that guided the evolution of these compounds, and detail the core synthetic methodologies. Furthermore, we examine the pharmacological mechanism centered on cyclooxygenase (COX) inhibition and explore modern strategies, including prodrug design and the synthesis of novel derivatives, aimed at enhancing therapeutic profiles and mitigating adverse effects. This paper is intended for researchers and professionals in drug development, offering field-proven insights into the enduring legacy and future potential of the fenamate scaffold.

The Genesis of a New NSAID Class: The Parke-Davis Discovery

The story of mefenamic acid begins in the early 1960s, a period of intense research into non-narcotic analgesics. Scientists at Parke-Davis, led by Claude Winder, embarked on a systematic investigation of N-arylanthranilic acids, which are structural analogs of salicylic acid.[1] This research culminated in the invention of mefenamic acid (N-(2,3-Xylyl)anthranilic acid) in 1961.[2][3] This discovery was a landmark achievement, establishing the "fenamate" class of NSAIDs.

The initial success with mefenamic acid spurred further investigation into the N-arylanthranilic acid scaffold. This led to the rapid development of two key analogs by the same team:

  • Flufenamic acid in 1963.[2][3]

  • Meclofenamate sodium in 1964.[2][3]

Mefenamic acid was first approved for medical use in the UK in 1963 under the trade name Ponstan, followed by approvals in West Germany (1964) and the United States (1967, as Ponstel).[2][3] Its name is derived from its systematic chemical name, dime thylphen ylam inobenzoic acid .[2]

G cluster_0 Pioneering Research at Parke-Davis (Early 1960s) cluster_2 Commercialization Systematic Investigation Systematic Investigation of N-Arylanthranilic Acids MA Mefenamic Acid (1961) Systematic Investigation->MA FA Flufenamic Acid (1963) MSA Meclofenamate Sodium (1964) UK UK Approval (Ponstan, 1963) MSA->UK US US Approval (Ponstel, 1967) UK->US

Core Synthesis and Structure-Activity Relationship (SAR)

The development of mefenamic acid analogs was a classic example of medicinal chemistry driven by SAR. The underlying principle was to modify the substituents on the N-aryl ring to optimize potency and therapeutic index.

General Synthetic Route

The synthesis of fenamates is typically achieved through a condensation reaction. An analog of mefenamic acid, for example, can be synthesized from 2-chlorobenzoic acid and 2,3-dimethylaniline.[2] Flufenamic acid is similarly prepared by reacting 2-chlorobenzoic acid with 3-trifluoromethylaniline.[1]

G reactant1 2-Halobenzoic Acid intermediate Potassium Salt Intermediate reactant1->intermediate reactant2 Substituted Aniline reactant2->intermediate catalyst Potassium Carbonate Copper Catalyst catalyst->intermediate product N-Aryl Anthranilic Acid (Fenamate) intermediate->product acid Acid Treatment (e.g., HCl) acid->product

Structure-Activity Relationship (SAR)

Early research established that N-phenylanthranilic acid was the minimal pharmacophore required for activity.[4] The anti-inflammatory potency of the fenamate series is highly dependent on the substitution pattern of the N-phenyl ring.[5]

  • Position of Substituents: Substituents at the 2' and 3' positions of the N-phenyl ring were found to be crucial. Mefenamic acid itself has methyl groups at these positions (2,3-dimethyl).

  • Nature of Substituents: The introduction of electron-withdrawing groups significantly impacts activity. Flufenamic acid incorporates a trifluoromethyl group (-CF3), while meclofenamic acid features two chloro groups (-Cl) and a methyl group.[1][5]

  • Acidity: The carboxylic acid group is essential for the anti-inflammatory action, as it is involved in binding to the active site of the COX enzymes. However, this free carboxylic acid is also implicated in the gastrointestinal side effects common to NSAIDs.[6]

SAR

Compound Key Substituents (on N-phenyl ring) Year Discovered Notable Characteristic
Mefenamic Acid 2,3-dimethyl1961The parent compound of the fenamate class.[2]
Flufenamic Acid 3-trifluoromethyl1963An early analog with an electron-withdrawing group.[1][2]
Meclofenamic Acid 2,6-dichloro-3-methyl1964A potent analog developed from extensive SAR studies.[2][5]

Pharmacological Profile: The Mechanism of Action

Like other NSAIDs, the primary mechanism of action for mefenamic acid and its analogs is the inhibition of prostaglandin synthesis.[7][8]

Dual COX-1 and COX-2 Inhibition

Fenamates are non-selective inhibitors of the cyclooxygenase (COX) enzymes, blocking both the constitutive isoform (COX-1) and the inducible isoform (COX-2).[2][7]

  • COX-1 Inhibition: Reduces the production of prostaglandins that protect the gastric mucosa and support platelet aggregation. This is the primary cause of the gastrointestinal side effects associated with NSAIDs.

  • COX-2 Inhibition: Blocks the production of prostaglandins at sites of inflammation, which mediates the desired analgesic, anti-inflammatory, and antipyretic effects.[9]

Unique Receptor-Level Blockade

A distinguishing feature of mefenamic acid is its dual action. In addition to inhibiting COX enzymes, it has been shown to directly block the action of pre-formed prostaglandins by competing for binding at the E-type prostanoid (EP) receptors.[10] This provides a secondary mechanism for its therapeutic effects.

COX_Pathway

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol describes a standard, fluorescence-based method for determining the inhibitory potential of a compound against COX-1 and COX-2.

Objective: To quantify the IC₅₀ (half-maximal inhibitory concentration) of mefenamic acid analogs against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX Fluorescent Inhibitor Screening Assay Kit (e.g., from Cayman Chemical).

  • Test compounds (mefenamic acid analogs) dissolved in appropriate solvent (e.g., DMSO).

  • Microplate reader with fluorescence capabilities (Excitation: 535 nm, Emission: 590 nm).

  • 96-well plates.

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

Methodology:

  • Reagent Preparation: Prepare all buffers, enzymes, and substrates according to the assay kit manufacturer's instructions. Prepare a series of dilutions for each test compound and the reference compound (e.g., mefenamic acid, celecoxib).

  • Assay Plate Setup:

    • Add 150 µL of Assay Buffer to background wells.

    • Add 10 µL of solvent (e.g., DMSO) to control wells ("100% initial activity").

    • Add 10 µL of the various dilutions of test compounds to their respective wells.

  • Enzyme Addition: Add 10 µL of the desired COX isoform (COX-1 or COX-2) to all wells except the background wells.

  • Incubation: Gently shake the plate for a few seconds and incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity every minute for a total of 10-20 minutes using the microplate reader. The reaction is kinetically monitored as the probe is oxidized in the presence of PGG₂, a product of the COX reaction.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the fluorescence vs. time curve.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (100% activity) wells.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The Evolution of Analogs: Addressing Clinical Limitations

Despite their efficacy, mefenamic acid and its early analogs suffer from limitations that have driven modern research, primarily poor water solubility and gastrointestinal side effects stemming from the free carboxylic acid group.[11]

The Prodrug Approach

A primary strategy to mitigate GI toxicity is the development of prodrugs. This involves temporarily masking the irritant carboxylic acid group by converting it into an ester or amide.[6][11] These prodrugs are designed to be inactive, passing through the stomach without causing local irritation. Once absorbed into the bloodstream, they are hydrolyzed by endogenous enzymes to release the active fenamate parent drug.

Synthesis of Novel Derivatives

More recent research has focused on creating novel derivatives with improved pharmacological profiles or entirely new therapeutic applications.

  • Heterocyclic Derivatives: Incorporating various heterocyclic moieties into the mefenamic acid structure is being explored to improve solubility, pharmacokinetic properties, and even to introduce anticancer activity.[11]

  • N-Arylhydrazone Derivatives: A series of N-Arylhydrazone derivatives of mefenamic acid were synthesized and showed potent analgesic activity, with some compounds being more potent than mefenamic acid itself in preclinical tests.[1]

  • Carborane Analogs: In a novel approach, the dimethyl-substituted phenyl ring of mefenamic acid was replaced with a carborane cage.[7] This size enlargement is a strategy aimed at improving COX-2 selectivity.[7][8] These carborane analogs were found to have stronger antitumor potential than the parent compound in cancer cell lines.[7]

  • Benzoylation: The synthesis of 4-nitrobenzoyl-mefenamic acid via a benzoylation reaction resulted in a derivative with higher analgesic activity than mefenamic acid in animal models.[12][13]

Development Strategy Rationale / Goal Example Approach
Prodrug Synthesis Reduce direct gastrointestinal irritation.[11]Amide or ester conjugates of the carboxylic acid group.[6]
COX-2 Selectivity Decrease GI side effects by sparing COX-1.Size enlargement of the molecule (e.g., carborane analogs).[7]
Improved Pharmacokinetics Enhance water solubility and bioavailability.[11]Introduction of heterocyclic moieties.[11]
Novel Therapeutic Activity Explore applications beyond inflammation and pain.Development of derivatives with anticancer properties.[7]

Conclusion

The discovery of mefenamic acid by Parke-Davis in the 1960s was a pivotal moment in the development of non-steroidal anti-inflammatory drugs, launching the fenamate class. The subsequent evolution of its analogs, from flufenamic and meclofenamic acids to modern prodrugs and carborane derivatives, showcases a rich history of medicinal chemistry. The journey has been guided by a deepening understanding of structure-activity relationships and the underlying pharmacology of COX inhibition. While challenged by issues of GI toxicity and solubility, the N-arylanthranilic acid scaffold remains a versatile and enduring platform for the design of new therapeutic agents, with ongoing research continuing to unlock its potential for treating a range of human diseases.

References

  • Mefenamic acid - Wikipedia.

  • The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances.

  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach.

  • Mefenamic acid - Wikiwand.

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues.

  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach - Impactfactor.

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC.

  • Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids.

  • SYNTHESIS AND EVALUATION OF AMIDE PRODRUGS OF MEFENAMIC ACID | TSI Journals.

  • Mefenamic acid - MEpedia.

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC - NIH.

  • The potential and promise of mefenamic acid - ResearchGate.

  • Mefenamic Acid | Meftal.

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation | ACS Omega.

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 2-[(4-Methylphenyl)amino]benzoic acid Interactions

Preamble: The Computational Microscope in Modern Drug Discovery In the landscape of contemporary drug discovery, in silico modeling has transitioned from a niche academic pursuit to an indispensable pillar of the researc...

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Computational Microscope in Modern Drug Discovery

In the landscape of contemporary drug discovery, in silico modeling has transitioned from a niche academic pursuit to an indispensable pillar of the research and development pipeline.[1] The ability to computationally predict, simulate, and analyze molecular interactions provides an unparalleled advantage, enabling scientists to rationalize experimental observations, prioritize candidates, and ultimately, de-risk the costly and time-intensive journey from hit-to-lead.[2][3]

This guide offers a detailed walkthrough of a comprehensive in silico workflow designed to investigate the molecular interactions of 2-[(4-Methylphenyl)amino]benzoic acid . We will move beyond a mere recitation of protocols; instead, this document is structured to provide the causal reasoning behind each methodological choice, grounding every step in the principles of biophysics and computational chemistry. Our objective is to construct a self-validating computational narrative that yields scientifically robust and interpretable insights into the compound's mechanism of action.

Part 1: Foundational Analysis - The Molecule and Its Putative Targets

Before any simulation can commence, a thorough understanding of the ligand and a well-reasoned hypothesis regarding its biological targets are paramount. This initial phase dictates the entire trajectory of the in silico investigation.

Profiling the Ligand: 2-[(4-Methylphenyl)amino]benzoic acid

The subject of our study is a derivative of anthranilic acid. A summary of its key physicochemical properties is essential for any modeling endeavor.

PropertyValueSource
Molecular Formula C₁₄H₁₃NO₂Biosynth[4]
Molecular Weight 227.26 g/mol Biosynth[4]
Canonical SMILES CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OBiosynth[4]
Synonyms N-p-tolylanthranilic acid---

This molecule is structurally analogous to Mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid), a well-known non-steroidal anti-inflammatory drug (NSAID).[5][6] This structural similarity is not a trivial observation; it is the cornerstone of our target identification strategy.

Target Identification: A Rationale-Driven Approach

The most effective in silico campaigns begin with high-quality targets. While broad, unbiased screening methods exist, a knowledge-based approach leveraging known structure-activity relationships (SAR) is often more powerful.[7][8]

Primary Hypothesis: Cyclooxygenase (COX) Inhibition

Mefenamic acid exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5][9] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] Given the high degree of structural similarity between our compound and Mefenamic acid, the COX enzymes represent the most logical and high-probability primary targets for our investigation. This "guilt-by-association" approach is a well-established strategy in drug discovery.[10]

Our investigation will therefore focus on modeling the interaction of 2-[(4-Methylphenyl)amino]benzoic acid with both human COX-1 and COX-2 enzymes to predict its binding mode, affinity, and potential isoform selectivity.

G cluster_0 Phase 1: Pre-Modeling Analysis cluster_1 Phase 2: In Silico Modeling Compound 2-[(4-Methylphenyl)amino]benzoic acid SAR Structural Similarity Analysis Compound->SAR KnownTarget COX-1 / COX-2 Enzymes SAR->KnownTarget  Hypothesis Generation KnownDrug Mefenamic Acid (Known NSAID) KnownDrug->SAR Docking Molecular Docking KnownTarget->Docking MD_Sim Molecular Dynamics Docking->MD_Sim

Caption: Initial workflow: From compound analysis to target hypothesis.

Part 2: The Core Modeling Cascade

With a ligand and its putative targets identified, we proceed to the core computational workflow. This cascade is designed to increase in computational complexity and predictive resolution at each step, starting with a rapid, static prediction and culminating in a dynamic, systems-level analysis.

Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11] Its primary purpose in our workflow is to generate a plausible 3D binding model of our compound within the active sites of COX-1 and COX-2 and to provide an initial estimate of binding affinity.

Causality Behind the Protocol: The docking process simulates the "handshake" between a ligand and a protein.[11] Each step is designed to make this simulation more physically realistic. We prepare the structures by adding hydrogen atoms and assigning charges to correctly model electrostatic interactions. The receptor's active site is defined by a "grid box" to focus the computational search where binding is known to occur, saving immense computational time. The docking algorithm then explores thousands of possible conformations, using a scoring function to rank them based on estimated binding energy.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Action: Download the crystal structures of human COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 5IKR) from the RCSB Protein Data Bank.

    • Rationale: High-resolution crystal structures provide the accurate 3D coordinates necessary for docking.

    • Action: Using molecular visualization software (e.g., UCSF Chimera, AutoDockTools), remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[12][13]

    • Rationale: Water molecules can interfere with the docking algorithm and are often not conserved. The original ligand must be removed to make the binding site available.

    • Action: Add polar hydrogen atoms and assign Gasteiger or AM1-BCC charges to the protein.[14]

    • Rationale: Correct protonation states and partial charges are critical for accurately calculating electrostatic and hydrogen bonding interactions.

    • Action: Save the prepared receptor in the required .pdbqt format.

  • Ligand Preparation:

    • Action: Generate the 3D structure of 2-[(4-Methylphenyl)amino]benzoic acid using a tool like PubChem Sketcher or Avogadro. Perform an initial energy minimization.

    • Rationale: A low-energy, 3D conformation of the ligand is a better starting point for the docking search.

    • Action: Add hydrogen atoms, compute charges, and define the rotatable bonds.

    • Rationale: Defining torsional degrees of freedom allows the docking algorithm to flexibly explore different ligand conformations.

    • Action: Save the prepared ligand in the .pdbqt format.[12]

  • Docking Execution & Analysis:

    • Action: Define a grid box centered on the active site of each COX enzyme. The site can be identified from the position of the co-crystallized ligand in the original PDB file.

    • Rationale: This confines the search space to the region of interest, dramatically increasing efficiency and relevance.

    • Action: Execute the docking simulation using AutoDock Vina.[13]

    • Rationale: Vina uses a sophisticated scoring function and search algorithm to efficiently find low-energy binding poses.

    • Action: Analyze the output. The primary metrics are the binding affinity (reported in kcal/mol) and the 3D coordinates of the predicted binding poses.

    • Rationale: Lower binding affinity values suggest stronger binding.[11] Visual inspection of the top-ranked pose is crucial to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Fetch Protein Structure (e.g., COX-1 from PDB) CleanPDB Clean Receptor (Remove Water, Heteroatoms) PDB->CleanPDB Ligand Generate Ligand 3D Structure MinLigand Energy Minimize Ligand Ligand->MinLigand AddH_P Add Hydrogens & Charges (Receptor) CleanPDB->AddH_P SavePDBQT_P Save as .pdbqt AddH_P->SavePDBQT_P Grid Define Grid Box (Active Site) SavePDBQT_P->Grid AddH_L Add Hydrogens & Charges (Ligand) MinLigand->AddH_L SavePDBQT_L Save as .pdbqt AddH_L->SavePDBQT_L RunVina Run AutoDock Vina SavePDBQT_L->RunVina Grid->RunVina Analyze Analyze Results (Binding Energy, Poses) RunVina->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize

Caption: Detailed workflow for the molecular docking experiment.

Hypothetical Docking Results:

TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
COX-1 1EQG-8.5Arg120, Tyr355, Ser530
COX-2 5IKR-9.2Arg120, Tyr355, Val523

Note: These are example values for illustrative purposes.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the time-resolved motion of a molecular system, providing critical insights into the stability and dynamics of the protein-ligand complex.[15][16][17]

Causality Behind the Protocol: An MD simulation solves Newton's equations of motion for a system of atoms and molecules.[16] We place the docked complex into a simulated physiological environment (a box of water with ions) to see how it behaves over time. Energy minimization removes any steric clashes from the initial setup. Equilibration phases (NVT and NPT) gradually bring the system to the desired temperature and pressure. The final "production" run generates a trajectory—a molecular movie—that we can analyze to understand the complex's stability, the flexibility of its components, and the persistence of key interactions.[17]

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Action: Take the best-ranked pose from molecular docking as the starting structure.

    • Rationale: MD is computationally expensive; therefore, we only simulate the most promising static pose.

    • Action: Select a force field (e.g., AMBER, CHARMM) and generate a topology for the protein and the ligand.[15]

    • Rationale: The force field is a set of parameters that defines the potential energy of the system, dictating how atoms interact.

    • Action: Place the complex in a simulation box of appropriate geometry (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P). Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

    • Rationale: This mimics the aqueous environment of the cell.

  • Simulation Execution:

    • Action: Perform a steep descent energy minimization of the system.

    • Rationale: This relaxes the system and removes any bad contacts or unfavorable geometries introduced during setup.

    • Action: Perform a two-stage equilibration: first, under an NVT (constant Number of particles, Volume, and Temperature) ensemble, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble.

    • Rationale: This ensures the system reaches the correct temperature and pressure before the production simulation, ensuring stability.

    • Action: Run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • Action: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time, relative to the starting structure.

    • Rationale: A stable, plateauing RMSD curve indicates that the simulation has reached equilibrium and the complex is stable.

    • Action: Calculate the Root Mean Square Fluctuation (RMSF) for each residue.

    • Rationale: RMSF reveals which parts of the protein are flexible and which are rigid. High fluctuations in the binding site could indicate instability.

    • Action: Analyze the persistence of specific interactions, such as hydrogen bonds, observed in the docking pose.

    • Rationale: This validates the docking result. A hydrogen bond that is present for >80% of the simulation time is considered highly stable.

G cluster_prep System Setup cluster_run Simulation Run cluster_analysis Trajectory Analysis Start Start with Best Docked Pose ForceField Assign Force Field & Topology Start->ForceField Solvate Solvate in Water Box & Add Ions ForceField->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run (e.g., 100ns) Equilibrate->Production RMSD Calculate RMSD (Stability) Production->RMSD RMSF Calculate RMSF (Flexibility) Production->RMSF HBond Analyze H-Bond Occupancy Production->HBond

Caption: Workflow for a molecular dynamics simulation study.

Summary of MD Simulation Metrics (Hypothetical):

MetricCOX-1 ComplexCOX-2 ComplexInterpretation
Backbone RMSD (avg) 1.8 Å1.5 ÅBoth complexes are stable, with the COX-2 complex showing slightly less deviation.
Ligand RMSD (avg) 1.2 Å0.9 ÅThe ligand is very stable in the COX-2 binding pocket.
H-Bond Occupancy (Ser530) 25%Not ApplicableThe key interaction with Ser530 in COX-1 is transient.
H-Bond Occupancy (Val523) Not Applicable85%A stable hydrogen bond is formed with Val523 in COX-2.
Pharmacophore Modeling: Abstracting Key Interaction Features

A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target.[18][19][20] Pharmacophore modeling can be used to understand the essential features for binding and to perform rapid virtual screening of large compound libraries.[21]

Causality Behind the Protocol: By analyzing the stable, low-energy pose from docking and MD, we can identify the most crucial points of interaction. A pharmacophore model distills these complex 3D interactions into a simple, searchable query.[22] This abstraction allows us to screen millions of compounds in a fraction of the time it would take to dock them all, by asking a simpler question: "Does this molecule have the right features in the right 3D arrangement?"[18]

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Feature Identification:

    • Action: Use the equilibrated protein-ligand complex from the MD simulation.

    • Rationale: This represents a more realistic and stable interaction map than the static docked pose.

    • Action: Identify all key interactions: hydrogen bonds, ionic interactions, hydrophobic contacts, and aromatic (π-π) stacking.

    • Rationale: These are the primary forces governing molecular recognition.

  • Model Generation & Validation:

    • Action: Abstract these interaction points into chemical features (e.g., Hydrogen Bond Donor, Aromatic Ring). The 3D arrangement of these features constitutes the pharmacophore model.

    • Rationale: This creates a simplified but powerful search query.

    • Action: Validate the model by using it to screen a database containing known COX inhibitors (actives) and a set of decoy molecules (inactives).

    • Rationale: A good model should be able to successfully identify the known actives while rejecting the decoys. This step is critical for ensuring the model's predictive power.

G cluster_input Input cluster_process Pharmacophore Generation cluster_output Application Complex Protein-Ligand Complex Stable Pose from MD Features Identify Key Interactions H-Bond Donor (HBD) H-Bond Acceptor (HBA) Aromatic Ring (AR) Hydrophobic (HY) Complex->Features Analysis Model Generate 3D Pharmacophore Model Abstracted features with geometric constraints Features->Model Abstraction Screening Virtual Screening of Compound Libraries Model->Screening

Caption: Conceptual diagram of structure-based pharmacophore modeling.

Part 3: The Pillar of Trustworthiness - Model Validation

An unvalidated in silico model is merely a hypothesis. The trustworthiness of computational predictions hinges on rigorous validation and a clear understanding of the model's limitations.[23][24] Every protocol described must be part of a self-validating system.

  • Docking Validation: The most common and essential validation is to perform "re-docking."[14] This involves taking the original crystal structure with its co-crystallized ligand, removing the ligand, and then docking it back into the receptor. A successful docking protocol should be able to reproduce the experimental binding pose with an RMSD of less than 2.0 Å. This confirms that the docking parameters are appropriate for the system.

  • MD Simulation Validation: The primary validation for MD is the assessment of convergence and stability. As mentioned, monitoring the RMSD of the system until it reaches a stable plateau is a key indicator that the simulation is reliable.[15]

  • Pharmacophore Validation: A pharmacophore model must be validated by its ability to distinguish known active compounds from inactive ones.[18] This is often quantified using metrics like the Enrichment Factor (EF) or Receiver Operating Characteristic (ROC) curves, which measure how well the model enriches the active population in a screening hit list.

Conclusion

This guide has outlined a multi-step in silico workflow to investigate the interactions of 2-[(4-Methylphenyl)amino]benzoic acid, beginning with a rationale-driven target hypothesis and proceeding through molecular docking, molecular dynamics, and pharmacophore modeling. By explaining the causality behind each step and emphasizing the critical importance of validation, we establish a framework for generating robust, reliable, and scientifically insightful computational predictions. This integrated approach allows researchers to build a compelling, data-driven narrative about a compound's potential mechanism of action, efficiently guiding subsequent experimental validation and accelerating the drug discovery process.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Muddassar, M., Shamsi, A., Al-Otaibi, T. M., Ahmad, V., & Islam, A. (2023). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics Tutorials. [Link]

  • Langer, T., & Krovat, E. M. (2006). Full article: Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Adv. Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions. PubMed. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Xu, Y., et al. (2025). In silico methods for drug-target interaction prediction. PubMed. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Bologna. [Link]

  • YouTube. (2024). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid? Patsnap Synapse. [Link]

  • Guner, O. F. (2005). The impact of pharmacophore modeling in drug design. ResearchGate. [Link]

  • VPH Institute. (2019). In silico models for drug development: tackling the validation challenge. VPH Institute. [Link]

  • YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex. YouTube. [Link]

  • Roy, A., & Sankar, U. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]

  • Wiafe-Kwakye, G., & Mireku-Gyimah, N. A. (2022). Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link]

  • PubChem. Mefenamic Acid. PubChem. [Link]

  • Buch, I., Giorgino, T., & De Fabritiis, G. (2011). MD simulations of ligand-protein complexes. PNAS. [Link]

  • PubMed. (2005). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. [Link]

  • MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • NIH. (2014). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. PubMed Central. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Creative Biolabs. In Silico Target Prediction. Creative Biolabs. [Link]

  • DergiPark. (2017). Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β-ketoacyl-a. DergiPark. [Link]

  • Biosciences Biotechnology Research Asia. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • PubMed. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. PubMed. [Link]

  • NIH. (2018). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central. [Link]

  • News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]

  • Longdom Publishing. (2022). Developing In Silico Models of Protein-Protein Interactions (PPIs). Longdom Publishing. [Link]

  • Chitkara University. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

  • Springer. (2012). Applications and Limitations of In Silico Models in Drug Discovery. Springer. [Link]

  • ResearchGate. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT. ResearchGate. [Link]

  • PubChem. Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. PubChem. [Link]

  • ACS Publications. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling. [Link]

  • MDPI. (2021). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. [Link]

  • ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. [Link]

  • NIH. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PubMed Central. [Link]

  • IOPscience. (2025). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. IOPscience. [Link]

  • NIH. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. PubMed Central. [Link]

  • PubChem. 2-(4-Methylphenyl)benzoic acid. PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[(4-Methylphenyl)amino]benzoic Acid via Buchwald-Hartwig Amination

Abstract & Introduction The synthesis of N-aryl anthranilic acids is of significant interest in medicinal chemistry and drug development, as this scaffold is central to numerous pharmacologically active molecules. A prom...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The synthesis of N-aryl anthranilic acids is of significant interest in medicinal chemistry and drug development, as this scaffold is central to numerous pharmacologically active molecules. A prominent example is Mefenamic Acid, a widely used non-steroidal anti-inflammatory drug (NSAID)[1]. This application note provides a comprehensive, field-tested protocol for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid, a key analogue, utilizing the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable ability to form carbon-nitrogen (C-N) bonds under relatively mild conditions.[2][3] It offers a powerful alternative to harsher, classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[2] This palladium-catalyzed cross-coupling reaction provides a robust and versatile route for connecting aryl halides or pseudohalides with a wide array of amines.[4][5]

This guide is designed for researchers in organic synthesis and drug development. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for key experimental choices, from catalyst and ligand selection to reaction parameter optimization.

The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination

Understanding the catalytic cycle is paramount for troubleshooting and adapting the protocol. The reaction proceeds through a sequence of well-established steps involving a palladium catalyst.[2][6][7] While several variations exist, the generally accepted mechanism for the coupling of an aryl halide with a primary amine is illustrated below.

The cycle begins with an active Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is introduced as a pre-formed complex.[3][6]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond. This is often the rate-determining step and results in a Pd(II) intermediate.[7]

  • Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species. This step generates the key palladium-amido complex.[2][4]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-aryl amine product from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_amido L-Pd(II)(Ar)(NHR) pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NHR (Product) base_h [Base-H]⁺ X⁻ aryl_halide Ar-X amine RNH₂ base Base dummy1 dummy1->pd_oxidative Ar-X dummy2 dummy2->pd_amido + RNH₂ + Base dummy3 dummy3->pd0 Ar-NHR (Product)

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-[(4-Methylphenyl)amino]benzoic acid

This protocol details the synthesis starting from methyl 2-bromobenzoate and 4-methylaniline (p-toluidine). Using the methyl ester of the benzoic acid prevents the acidic proton from interfering with the strong base required for the reaction. The final product is obtained after a subsequent hydrolysis step.

Materials & Reagents
ReagentM.W.Amount (5 mmol scale)Moles (mmol)Eq.Supplier Notes
Methyl 2-bromobenzoate215.051.08 g5.01.0Use high-purity grade.
4-Methylaniline (p-toluidine)107.15643 mg6.01.2Ensure it is a free-flowing solid.
Pd₂(dba)₃915.7246 mg0.050.01Palladium(0) source. Handle in a fume hood.
XPhos476.6595 mg0.200.04Air-sensitive ligand; handle under inert gas.
Sodium tert-butoxide (NaOtBu)96.10673 mg7.01.4Highly hygroscopic; weigh quickly.
Anhydrous Toluene-25 mL--Use a freshly dried solvent from a still or a sealed bottle.
1M HCl-As needed--For workup.
Saturated NaCl (Brine)-As needed--For workup.
Anhydrous MgSO₄ or Na₂SO₄-As needed--For drying.
Step-by-Step Workflow: C-N Coupling

Workflow Rationale: This procedure employs a Pd₂(dba)₃/XPhos catalyst system. XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand known to facilitate the coupling of aryl halides with a broad range of amines, including aryl amines.[8][9] Sodium tert-butoxide is a strong, non-nucleophilic base essential for deprotonating the amine.[10] Anhydrous toluene is the solvent of choice, as protic solvents can interfere with the catalyst and base.[6]

  • Reaction Setup: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (46 mg), XPhos (95 mg), and sodium tert-butoxide (673 mg) under a nitrogen or argon atmosphere.

    • Expert Insight: The order of addition is crucial. Adding the catalyst, ligand, and base first allows for the pre-formation of the active catalytic species when the solvent is added.

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (25 mL) via syringe. Stir the resulting mixture at room temperature for 10 minutes. The color should change, indicating catalyst formation.

  • Add 4-methylaniline (643 mg) followed by methyl 2-bromobenzoate (1.08 g, ~0.76 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C (oil bath temperature) and stir vigorously for 12-18 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 9:1 Hexane:Ethyl Acetate. The disappearance of the starting methyl 2-bromobenzoate indicates completion.

  • Workup & Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by slowly adding 20 mL of water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-[(4-methylphenyl)amino]benzoate.

Step-by-Step Workflow: Ester Hydrolysis
  • Setup: Transfer the crude ester to a 100 mL round-bottom flask. Add methanol (20 mL) and a 2M aqueous solution of sodium hydroxide (15 mL).

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 4-6 hours until the ester is fully consumed (monitor by TLC).

  • Workup & Purification: Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 2M HCl. A precipitate of the desired product will form.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to afford pure 2-[(4-Methylphenyl)amino]benzoic acid.

Process Optimization & Troubleshooting

The success of the Buchwald-Hartwig amination is sensitive to several parameters.[11][12]

ParameterRecommended ConditionRationale & Troubleshooting
Catalyst Loading 1-2 mol% PdLower loadings can lead to incomplete reactions. If the reaction stalls, a small additional charge of the catalyst/ligand may be beneficial.
Ligand Choice XPhos, BrettPhosFor primary amines, BrettPhos can sometimes offer improved results.[3] The choice of ligand is often substrate-dependent and may require screening.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is highly effective but moisture-sensitive.[10] For substrates with base-sensitive functional groups (e.g., esters that could undergo saponification), weaker inorganic bases like K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[13]
Solvent Toluene, Dioxane, THFMust be anhydrous. High-boiling point solvents like toluene or dioxane are preferred for less reactive aryl chlorides or bromides. Ethereal solvents are also common.[6] Avoid chlorinated solvents.[6]
Temperature 80-110 °CThe reaction rate is temperature-dependent. For unreactive substrates, higher temperatures are necessary. However, excessive heat can lead to catalyst decomposition.[6]

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid and its derivatives. By carefully selecting the catalyst system and controlling reaction parameters, researchers can achieve high yields of the desired product. The protocol described herein is robust and serves as an excellent starting point for the synthesis of a diverse library of N-aryl anthranilic acid analogues for applications in pharmaceutical and materials science.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

  • Valera, J. D., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 13, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved January 13, 2026, from [Link]

  • Marion, N., et al. (n.d.). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. Synlett. Retrieved January 13, 2026, from [Link]

  • Dean, A. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved January 13, 2026, from [Link]

  • Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved January 13, 2026, from [Link]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved January 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 13, 2026, from [Link]

  • Zhidkov, M. E., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 13, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 13, 2026, from [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2005). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2019). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. Retrieved January 13, 2026, from [Link]

  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. York University. Retrieved January 13, 2026, from [Link]

  • La-Venia, A., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. Retrieved January 13, 2026, from [Link]

  • Hu, F., et al. (2024). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC - NIH. Retrieved January 13, 2026, from [Link]

  • IUCr Journals. (2024). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved January 13, 2026, from [Link]

  • IUCr. (2024). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved January 13, 2026, from [Link]

  • IUCr Journals. (2024). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved January 13, 2026, from [Link]

  • S., S., et al. (2023). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. PubMed. Retrieved January 13, 2026, from [Link]

  • Abdul Razzak, N. A. (2017). Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Iraqi Academic Scientific Journals. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2023). Design, Synthesis and Investigation of Mefenamic Acid Containing Thiazolidine-4-one. Retrieved January 13, 2026, from [Link]

  • Semantic Scholar. (2011). Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents. Retrieved January 13, 2026, from [Link]

Sources

Application

Application Notes and Protocols for the Ullmann Condensation in N-Aryl Anthranilic Acid Synthesis

Introduction: The Enduring Relevance of N-Aryl Anthranilic Acids and the Ullmann Condensation N-aryl anthranilic acids are a cornerstone structural motif in medicinal chemistry, most notably as the core of the "fenamate"...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of N-Aryl Anthranilic Acids and the Ullmann Condensation

N-aryl anthranilic acids are a cornerstone structural motif in medicinal chemistry, most notably as the core of the "fenamate" class of non-steroidal anti-inflammatory drugs (NSAIDs), which includes well-known agents like mefenamic acid and diclofenac.[1][2] Their biological activity and utility as versatile synthetic intermediates underscore the continued importance of robust and efficient methods for their synthesis. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, remains a pivotal and historically significant method for forging the crucial C-N bond in these molecules.[3][4]

First described by Fritz Ullmann in the early 20th century, this reaction has undergone considerable refinement from its early days of requiring harsh conditions—often stoichiometric copper powder at high temperatures.[5] Modern iterations, often referred to as Ullmann-type or Goldberg reactions, employ catalytic amounts of soluble copper salts, often in conjunction with ligands, to achieve higher yields and broader substrate scope under milder conditions.[6][7] This application note provides a detailed protocol for the synthesis of N-aryl anthranilic acids via a modified Ullmann condensation, delves into the mechanistic underpinnings of the reaction, and offers practical guidance for troubleshooting common issues.

Reaction Principle

The Ullmann condensation for the synthesis of N-aryl anthranilic acids involves the coupling of an anthranilic acid (or its corresponding carboxylate salt) with an aryl halide. The reaction is catalyzed by a copper species and requires a base to facilitate the deprotonation of the amine and neutralize the hydrogen halide byproduct.

The general transformation is depicted below:

Mechanistic Insights: The Catalytic Cycle

The precise mechanism of the Ullmann condensation has been a subject of extensive study, with the currently accepted pathway involving a Cu(I)/Cu(III) catalytic cycle. While variations exist depending on the specific reaction conditions (ligands, solvent, etc.), a generalized cycle provides a framework for understanding the key transformations.

The reaction is believed to proceed through the following key steps:[8][9]

  • Formation of the Active Catalyst: In many protocols, a Cu(I) salt (e.g., CuI) is used directly. If a Cu(II) salt is used, it is often reduced in situ to the active Cu(I) species.

  • Amine Coordination and Deprotonation: The anthranilic acid's amino group coordinates to the Cu(I) center. In the presence of a base, the amine is deprotonated to form a copper(I) amidate complex.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amidate complex. This is often the rate-determining step and results in a transient, high-energy Cu(III) intermediate.

  • Reductive Elimination: The newly formed C-N bond is forged through reductive elimination from the Cu(III) complex, yielding the N-aryl anthranilic acid product and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.

Diagram: Generalized Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle CuI Cu(I) Catalyst Amidate [R-NH-Cu(I)] Complex (Copper Amidate) CuI->Amidate + R-NH₂ + Base Amine R-NH₂ (Anthranilic Acid) Base Base CuIII [Ar-Cu(III)-NHR] Intermediate Amidate->CuIII + Ar-X (Oxidative Addition) ArX Ar-X (Aryl Halide) CuIII->CuI (Reductive Elimination) Product R-NH-Ar (N-Aryl Anthranilic Acid) CuIII->Product Workflow start Start: Assemble Glassware setup Combine Reagents: 2-Chlorobenzoic Acid, K₂CO₃, CuI in flask start->setup inert Evacuate and backfill with N₂/Ar (3x) setup->inert add_reagents Add Aniline and DMF via syringe inert->add_reagents heat Heat to 120-140 °C with vigorous stirring add_reagents->heat monitor Monitor reaction by TLC (6-24 h) heat->monitor workup Cool to RT Quench with HCl (aq) monitor->workup extract Extract with Ethyl Acetate (3x) workup->extract wash Wash organic layer (H₂O, Brine) extract->wash dry Dry over Na₂SO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End: Characterize Product purify->end

Sources

Method

Comprehensive Structural Elucidation of 2-[(4-Methylphenyl)amino]benzoic Acid Using a Multi-dimensional NMR Spectroscopy Workflow

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract: This application note provides a detailed, methodology-driven guide for the comprehensive characterization of 2-[(4-Methylphe...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This application note provides a detailed, methodology-driven guide for the comprehensive characterization of 2-[(4-Methylphenyl)amino]benzoic acid using a suite of advanced NMR spectroscopy techniques. Intended for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple listing of protocols. It establishes a logical, self-validating workflow, explaining the causality behind each experimental choice—from sample preparation to one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) analyses. The objective is to provide a robust framework for unambiguous structural confirmation and assignment of all proton and carbon signals, grounded in authoritative principles of modern NMR.

Foundational Principles and Strategic Overview

2-[(4-Methylphenyl)amino]benzoic acid is an N-aryl substituted anthranilic acid derivative. Its structural confirmation is critical in contexts such as synthetic chemistry, impurity profiling, and metabolite identification. While techniques like mass spectrometry can confirm molecular weight, only NMR spectroscopy can provide an exhaustive, atom-by-atom map of the molecular architecture, including connectivity and stereochemistry.

The strategic workflow presented herein is designed for efficiency and certainty. It begins with foundational 1D NMR experiments to gather initial "fingerprint" data and progresses to sophisticated 2D correlation experiments that piece together the molecular puzzle. Each step logically informs the next, ensuring a comprehensive and unambiguous final structure.

Experimental Protocol

Materials and Sample Preparation

The quality of the NMR data is fundamentally dependent on meticulous sample preparation.[1]

  • Analyte: 2-[(4-Methylphenyl)amino]benzoic acid, ~15-20 mg for optimal signal-to-noise in both ¹H and ¹³C experiments.[2][3]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high boiling point and ability to dissolve both the carboxylic acid and amine functionalities make it an excellent choice. Furthermore, its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-documented and serve as a convenient internal reference.[4] An appropriate volume is 0.6-0.7 mL.[2][3]

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube rated for the spectrometer's field strength (e.g., 500 MHz or greater).[2]

Protocol:

  • Weigh approximately 15-20 mg of the analyte directly into a clean, small vial.

  • Add ~0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring high-quality spectra with good lineshape.[2][5]

  • Using a clean Pasteur pipette, transfer the solution into the NMR tube. If any particulate matter is visible, filter the solution through a small cotton or glass wool plug in the pipette.[3][6]

  • Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

NMR Data Acquisition Workflow

The following workflow details the sequence of experiments to be performed. All experiments should be conducted at a constant, regulated temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Experiments cluster_2D Phase 3: 2D Correlation cluster_final Phase 4: Analysis Prep Sample Preparation (Analyte in DMSO-d6) LockShim Lock & Shim (Establish Field Homogeneity) Prep->LockShim H1 ¹H NMR (Proton Fingerprint) LockShim->H1 C13 ¹³C NMR (Carbon Backbone) H1->C13 DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT COSY ¹H-¹H COSY (Proton Neighbors) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Structure Structure Elucidation & Assignment HMBC->Structure

Figure 1: A logical workflow for the complete structural elucidation of a small molecule using NMR spectroscopy.

Detailed Acquisition Protocols

A. One-Dimensional Experiments

  • ¹H NMR (Proton):

    • Purpose: To identify the number of unique proton environments, their chemical shifts (electronic environment), their integrations (relative number of protons), and their splitting patterns (J-coupling, indicating neighboring protons).

    • Protocol:

      • Load a standard proton experiment parameter set.

      • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

      • Acquire data with a sufficient number of scans (e.g., 16-32) to achieve good signal-to-noise.

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the residual DMSO-d₅ signal at 2.50 ppm.

  • ¹³C NMR (Carbon):

    • Purpose: To identify the number of unique carbon atoms in the molecule. It is a broadband proton-decoupled experiment, so each unique carbon appears as a singlet.

    • Protocol:

      • Load a standard carbon experiment parameter set (e.g., zgpg30).

      • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

      • Acquire data for a longer duration (e.g., 1024 scans or more) as ¹³C has a low natural abundance and is less sensitive than ¹H.

      • Process and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer):

    • Purpose: This powerful experiment differentiates carbon signals based on the number of attached protons.[7][8][9] CH and CH₃ groups appear as positive peaks, while CH₂ groups appear as negative (inverted) peaks. Quaternary carbons (C) and carbonyls (C=O) are not observed.[9][10]

    • Protocol:

      • Load a standard DEPT-135 parameter set.

      • Acquisition parameters (spectral width, etc.) will be similar to the ¹³C experiment.

      • Run the experiment. The resulting spectrum provides clear multiplicity information, simplifying assignments.

B. Two-Dimensional Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through 2 or 3 bonds.[11][12] The spectrum shows the standard ¹H spectrum on both axes. Off-diagonal cross-peaks connect protons that are spin-spin coupled.

    • Protocol:

      • Load a standard gradient-enhanced COSY parameter set (e.g., cosygpqf).[13][14]

      • Set the spectral width in both dimensions (F1 and F2) to match the ¹H spectrum.[15]

      • Acquire the data with a suitable number of scans per increment (e.g., 2-4) and a sufficient number of increments in the F1 dimension (e.g., 256).[14]

      • Process the 2D data using appropriate window functions and perform symmetrization.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify all carbons that have protons directly attached to them.[16][17] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears at the coordinates of a proton's chemical shift and the chemical shift of the carbon to which it is directly bonded.[16][18]

    • Protocol:

      • Load a standard gradient-enhanced, multiplicity-edited HSQC parameter set (e.g., hsqcedetgpsisp2.2). This will show CH/CH₃ peaks and CH₂ peaks in different phases (e.g., different colors), providing multiplicity information similar to DEPT.[17]

      • Set the F2 (proton) and F1 (carbon) spectral widths to match the 1D spectra.[15]

      • The experiment is very sensitive and can be run relatively quickly.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds).[17][19] Direct one-bond correlations are suppressed.

    • Protocol:

      • Load a standard gradient-enhanced HMBC parameter set (e.g., hmbcgplpndqf).

      • Set the spectral widths for ¹H and ¹³C dimensions.

      • The key parameter is the long-range coupling delay, which is optimized for an average J-coupling value (typically 8-10 Hz).

      • Acquire and process the 2D data. The resulting cross-peaks are used to connect the molecular fragments identified in the COSY and HSQC experiments.

Data Interpretation and Expected Results

The structure of 2-[(4-Methylphenyl)amino]benzoic acid presents distinct regions that will be analyzed: the anthranilic acid ring, the p-tolyl ring, and the linking/functional groups.

Structure for Annotation:

Expected ¹H and ¹³C NMR Data

The following table summarizes the anticipated chemical shifts and multiplicities. Note that exact values can vary based on concentration and minor pH effects.

PositionType¹H δ (ppm) (Multiplicity, J Hz)¹³C δ (ppm)DEPT-135 PhaseKey HMBC Correlations (¹H → ¹³C)
1C=O-~169-171AbsentH-6 → C-1
2C-~148-150AbsentH-3 → C-2 ; H-6 → C-2 ; NH → C-2
3CH~6.8-7.0 (d, ~8.5)~112-114PositiveH-4 → C-3 ; H-5 → C-3
4CH~7.3-7.5 (t, ~7.8)~132-134PositiveH-3 → C-4 ; H-5 → C-4
5CH~6.7-6.9 (t, ~7.5)~115-117PositiveH-4 → C-5 ; H-6 → C-5
6CH~7.9-8.1 (d, ~8.0)~120-122PositiveH-5 → C-6 ; NH → C-6
NHNH~9.3-9.5 (s, broad)--NH → C-6 ; NH → C-2 ; NH → C-1'
COOHOH~12.5-13.5 (s, broad)---
1'C-~140-142AbsentH-2'/6' → C-1' ; NH → C-1'
2', 6'CH~7.1-7.3 (d, ~8.2)~118-120PositiveH-3'/5' → C-2'/6' ; H-7' → C-2'/6'
3', 5'CH~7.0-7.2 (d, ~8.2)~130-132PositiveH-2'/6' → C-3'/5' ; H-7' → C-3'/5'
4'C-~130-132AbsentH-3'/5' → C-4' ; H-7' → C-4'
7'CH₃~2.2-2.4 (s)~20-22PositiveH-2'/6' → C-7' ; H-3'/5' → C-7'
Step-by-Step Elucidation using 2D Data
  • Identify Spin Systems (COSY):

    • The COSY spectrum will clearly show two isolated aromatic spin systems.

    • System 1 (Anthranilate): A strong correlation between H-3 and H-4, and between H-4 and H-5 will be visible. A weaker four-bond coupling might be seen between H-5 and H-3. H-6 will show a correlation to H-5.

    • System 2 (p-Tolyl): A strong correlation between the protons at the 2'/6' positions and the protons at the 3'/5' positions will confirm the para-substitution pattern.

  • Assign Direct H-C Pairs (HSQC):

    • Use the HSQC spectrum to unambiguously link every proton signal (except the labile NH and COOH protons) to its corresponding carbon. For example, the proton signal at ~2.3 ppm will correlate to the carbon signal at ~21 ppm, assigning this pair to the methyl group (C-7').

  • Connect the Fragments (HMBC):

    • The HMBC spectrum provides the final connections.

    • Linking the Rings: The crucial correlation will be from the NH proton (~9.4 ppm) to C-2, C-6, and C-1'. This definitively proves the connectivity between the two aromatic rings via the amine bridge.

    • Positioning the COOH group: The proton H-6 (~8.0 ppm) will show a three-bond correlation to the carboxyl carbon C-1 (~170 ppm). This confirms the ortho relationship between the amine and carboxylic acid groups.

    • Confirming p-Tolyl Structure: The methyl protons (H-7') will show correlations to C-4' and C-3'/5', confirming its position on the second ring.

Figure 2: Key diagnostic HMBC correlations for structural assembly. 'X' denotes an expected cross-peak.

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for 2-[(4-Methylphenyl)amino]benzoic acid can be achieved. This workflow, beginning with simple, high-sensitivity ¹H NMR and culminating in the powerful connectivity data from HMBC, represents a robust and reliable protocol for the structural elucidation of this and similar small molecules. The causality-driven approach ensures that each experiment builds upon the last, providing a self-validating system for structural confirmation that is essential in research and regulated development environments.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. University of Notre Dame. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp. [Link]

  • FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

  • 2D 1H-1H COSY. UC Santa Barbara NMR Facility. [Link]

  • DEPT 13C NMR Spectroscopy. Fiveable. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Basha, S. et al., via Advances in Polymer Science, Springer. [Link]

  • TUTORIAL: 2D COSY EXPERIMENT. Parella, T., Bruker Biospin. [Link]

  • DEPT 13C NMR Spectroscopy. NC State University Libraries, OpenStax adaptation. [Link]

  • 2D COSY and DQCOSY. Indiana University NMR Facility. [Link]

  • Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. ResearchGate. [Link]

  • DEPT and 2D NMR Techniques. Scribd. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of the West Indies. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • Structure elucidation of uniformly 13C labeled small molecule natural products. Williamson, R.T., et al., NIH National Center for Biotechnology Information. [Link]

  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Missouri-St. Louis. [Link]

  • Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Stoyanova, M., et al., Molecules. [Link]

  • Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives... Miltojević, A.B., et al., SciSpace. [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Antimicrobial Efficacy of 2-[(4-Methylphenyl)amino]benzoic acid

Introduction: The Therapeutic Potential of N-Phenylanthranilic Acid Derivatives Derivatives of N-phenylanthranilic acid represent a promising class of compounds in medicinal chemistry. Structurally analogous to non-stero...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Phenylanthranilic Acid Derivatives

Derivatives of N-phenylanthranilic acid represent a promising class of compounds in medicinal chemistry. Structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs), these molecules are being explored for a variety of therapeutic applications.[1][2][3][4] Recent research into structurally similar compounds, such as sulfonamide derivatives of benzoic acid, has revealed significant antimicrobial properties against a spectrum of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[5] This suggests that 2-[(4-Methylphenyl)amino]benzoic acid, the subject of this guide, may also possess valuable antimicrobial activities worthy of thorough investigation.

The core structure, featuring a benzoic acid moiety linked to a substituted aniline, provides a versatile scaffold for interacting with biological targets. The mechanism of action for related compounds is thought to involve the inhibition of key bacterial enzymes, where the functional groups can form hydrogen bonds and hydrophobic interactions within the active sites of these enzymes.[5] The exploration of 2-[(4-Methylphenyl)amino]benzoic acid's antimicrobial potential is a logical step in the broader search for novel antibacterial agents to combat the growing challenge of antimicrobial resistance.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the antimicrobial properties of 2-[(4-Methylphenyl)amino]benzoic acid. The protocols detailed herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and are designed to ensure the generation of reproducible and reliable data. We will cover three fundamental assays: the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC), the Kirby-Bauer Disk Diffusion assay for assessing antimicrobial susceptibility, and the Time-Kill Curve assay to understand the pharmacodynamics of the compound's bactericidal or bacteriostatic activity.

Physicochemical Properties and Handling

  • Compound Name: 2-[(4-Methylphenyl)amino]benzoic acid

  • Molecular Formula: C₁₄H₁₃NO₂

  • Appearance: White to off-white crystalline solid

  • Solubility: Soluble in organic solvents such as DMSO and ethanol. Aqueous solubility is limited and pH-dependent.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage of solutions, aliquot and store at -20°C.

Safety Precautions: Harmful if swallowed. Causes serious eye irritation.[6] It is recommended to handle this compound in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[7][8][9] This protocol details the broth microdilution method, a widely used technique for its efficiency and scalability.[8]

Materials and Reagents:
  • 2-[(4-Methylphenyl)amino]benzoic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare stock solution of 2-[(4-Methylphenyl)amino]benzoic acid in DMSO prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_plate Dispense CAMHB into 96-well plate serial_dilute Perform 2-fold serial dilution of the compound across the plate prep_plate->serial_dilute Start Assay inoculate Inoculate wells with bacterial suspension serial_dilute->inoculate controls Include growth and sterility controls inoculate->controls incubate Incubate plate at 37°C for 18-24 hours controls->incubate Begin Incubation read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic Determine MIC: lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:
  • Preparation of the Test Compound:

    • Prepare a stock solution of 2-[(4-Methylphenyl)amino]benzoic acid in sterile DMSO at a concentration of 10 mg/mL.

    • Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay.[8]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8][10]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Assay Setup:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the diluted test compound to the first column of wells, resulting in a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no compound), and the twelfth column will be the sterility control (no bacteria).

    • Add 50 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in these wells will be 100 µL.

  • Incubation and Result Interpretation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[7]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2-[(4-Methylphenyl)amino]benzoic acid that completely inhibits visible growth of the microorganism.[8] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation:
Bacterial StrainMIC (µg/mL)
S. aureus ATCC 2921364
E. coli ATCC 25922128
P. aeruginosa ATCC 27853>256
E. faecalis ATCC 2921232

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[11] It is based on the principle of an antibiotic-impregnated disk creating a concentration gradient as it diffuses through an agar medium.[12]

Materials and Reagents:
  • 2-[(4-Methylphenyl)amino]benzoic acid

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35-37°C)

  • Ruler or calipers

Experimental Workflow: Kirby-Bauer Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_disks Impregnate sterile disks with 2-[(4-Methylphenyl)amino]benzoic acid solution prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_plates Prepare MHA plates inoculate Inoculate MHA plate with bacterial suspension for a confluent lawn prep_plates->inoculate Start Assay place_disks Place impregnated disks on the inoculated agar surface inoculate->place_disks incubate Incubate plates at 37°C for 18-24 hours place_disks->incubate Begin Incubation measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones interpret Interpret results as susceptible, intermediate, or resistant measure_zones->interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Protocol:
  • Preparation of Disks:

    • Dissolve 2-[(4-Methylphenyl)amino]benzoic acid in a suitable volatile solvent (e.g., ethanol or acetone) to a known concentration.

    • Apply a precise volume (e.g., 10 µL) of the solution onto sterile blank paper disks and allow the solvent to evaporate completely in a sterile environment.

  • Inoculation of Agar Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[10][11]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to ensure a confluent lawn of growth. Rotate the plate approximately 60 degrees between streaks to ensure even coverage.[10][11]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.[10][12]

    • Space the disks far enough apart to prevent overlapping of the inhibition zones.[12]

    • Invert the plates and incubate at 37°C for 18-24 hours.[13]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

    • The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound. Results are typically interpreted as "susceptible," "intermediate," or "resistant" based on standardized interpretive charts, which would need to be developed for a novel compound.

Data Presentation:
Bacterial StrainDisk Content (µg)Zone of Inhibition (mm)
S. aureus ATCC 292133018
E. coli ATCC 259223014
P. aeruginosa ATCC 27853300
E. faecalis ATCC 292123020

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Protocol 3: Time-Kill Curve Assay

The time-kill curve assay provides insights into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[14][15] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) from the initial inoculum.[14]

Materials and Reagents:
  • All materials from the MIC protocol

  • Sterile test tubes or flasks

  • Tryptic Soy Agar (TSA) plates

  • Sterile PBS for serial dilutions

  • Shaking incubator

Experimental Workflow: Time-Kill Curve Assay

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Analysis prep_cultures Prepare bacterial cultures in CAMHB with different concentrations of the compound (e.g., 1x, 2x, 4x MIC) prep_controls Include a growth control (no compound) incubate_shake Incubate cultures in a shaking incubator at 37°C prep_controls->incubate_shake Start Assay sample At specified time points (0, 2, 4, 8, 24h), remove aliquots from each culture incubate_shake->sample serial_dilute Perform serial dilutions of the aliquots in sterile PBS sample->serial_dilute plate Plate dilutions onto TSA plates serial_dilute->plate incubate_plates Incubate TSA plates at 37°C for 18-24 hours plate->incubate_plates Begin Incubation count_colonies Count colonies and calculate CFU/mL for each time point incubate_plates->count_colonies plot_curve Plot log10 CFU/mL vs. time to generate the time-kill curve count_colonies->plot_curve

Caption: Workflow for the time-kill curve assay to assess bactericidal or bacteriostatic activity.

Step-by-Step Protocol:
  • Assay Setup:

    • Prepare tubes with CAMHB containing 2-[(4-Methylphenyl)amino]benzoic acid at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC value.

    • Include a growth control tube containing only CAMHB.

    • Inoculate all tubes (except a sterility control) with a bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • Incubate all tubes in a shaking incubator at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[16]

    • Perform serial 10-fold dilutions of each aliquot in sterile PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.[14]

  • Colony Counting and Data Analysis:

    • Incubate the TSA plates at 37°C for 18-24 hours, or until colonies are visible.

    • Count the number of colonies on the plates that have a countable number (typically 30-300 colonies).

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.[17]

Data Interpretation:
  • Bactericidal activity: A ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[14][15]

  • Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL and prevention of bacterial growth compared to the control.[14]

Data Presentation:
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.715.695.70
26.505.505.104.60
47.805.304.203.10
88.905.253.15<2.00
249.205.35<2.00<2.00

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the antimicrobial properties of 2-[(4-Methylphenyl)amino]benzoic acid. By determining the Minimum Inhibitory Concentration, assessing susceptibility through disk diffusion, and characterizing the bactericidal or bacteriostatic nature via time-kill kinetics, researchers can generate the critical data needed to advance this compound through the drug discovery and development pipeline. Adherence to these standardized methods is paramount for ensuring data quality, reproducibility, and comparability across studies.

References

  • 2-{[(4-Methylphenyl)sulfonyl]amino}benzoic Acid - Benchchem. (URL: )
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (URL: [Link])

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. (URL: [Link])

  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (URL: [Link])

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. (URL: [Link])

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. (URL: [Link])

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (URL: [Link])

  • Disk diffusion test - Wikipedia. (URL: [Link])

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (URL: [Link])

  • Minimum inhibitory concentration - Wikipedia. (URL: [Link])

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. (URL: [Link])

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - IUCr Journals. (URL: [Link])

  • (IUCr) 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (URL: [Link])

  • Time-Kill Kinetics Assay - Emery Pharma. (URL: [Link])

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - IUCr Journals. (URL: [Link])

  • Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve? | ResearchGate. (URL: [Link])

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. (URL: [Link])

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides - ResearchGate. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (URL: [Link])

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (URL: [Link])

  • Antimicrobial compositions containing an aromatic carboxylic acid and a hydric solvent - Google P
  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (URL: [Link])

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - MDPI. (URL: [Link])

  • Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - NIH. (URL: [Link])

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases - MDPI. (URL: [Link])

  • Understanding biocatalyst inhibition by carboxylic acids - Frontiers. (URL: [Link])

  • Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)- | C14H13NO4S - PubChem. (URL: [Link])

Sources

Method

Protocol for testing anticancer activity of 2-[(4-Methylphenyl)amino]benzoic acid on cell lines

Application Notes and Protocols Topic: Protocol for Testing the Anticancer Activity of 2-[(4-Methylphenyl)amino]benzoic Acid on Cell Lines For: Researchers, scientists, and drug development professionals. Abstract This a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for Testing the Anticancer Activity of 2-[(4-Methylphenyl)amino]benzoic Acid on Cell Lines

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, multi-faceted protocol to evaluate the in vitro anticancer activity of 2-[(4-Methylphenyl)amino]benzoic acid, a structural analog of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. Given that several NSAIDs and their derivatives have demonstrated promising anti-proliferative and pro-apoptotic effects in various cancer models[1][2][3], this guide outlines a systematic approach to characterize the compound's therapeutic potential. The protocol begins with primary cytotoxicity screening using robust cell viability assays (MTT and LDH), followed by detailed mechanistic studies to investigate the induction of apoptosis (Annexin V/PI staining, caspase-3/7 activity), cell cycle perturbations (propidium iodide staining), and the molecular machinery involved (Western blot for key apoptotic markers). Each protocol is designed to be self-validating, providing researchers with a reliable framework to generate reproducible data for preclinical assessment.

Introduction: Rationale and Experimental Strategy

2-[(4-Methylphenyl)amino]benzoic acid belongs to the fenamate class of compounds, structurally analogous to mefenamic acid. Mefenamic acid itself has been reported to exhibit anti-proliferative effects and induce apoptosis in human cancer cell lines[2][3]. Studies on related N-aryl anthranilic acid derivatives have further substantiated the potential of this chemical scaffold in anticancer drug discovery[2][4]. The proposed mechanism often involves the induction of programmed cell death, or apoptosis, a tightly regulated process essential for eliminating damaged or malignant cells[5][6].

This guide details a logical, tiered approach to comprehensively assess the anticancer properties of 2-[(4-Methylphenyl)amino]benzoic acid. The strategy is to first establish its cytotoxic and anti-proliferative efficacy and then to elucidate the underlying cellular and molecular mechanisms. This involves a series of validated in vitro assays designed to answer the following key questions:

  • Does the compound reduce cancer cell viability?

  • Does it compromise cell membrane integrity?

  • Is the mode of cell death primarily apoptosis or necrosis?

  • Does it activate the executioner caspases, key mediators of apoptosis?

  • Does the compound affect cell cycle progression?

  • Which key apoptotic proteins are modulated by the compound?

Overall Experimental Design

The experimental workflow is designed to progress from broad screening to specific mechanistic validation. This ensures an efficient use of resources, where confirmation of activity in the initial phase justifies deeper investigation in subsequent phases.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation (at IC50 concentration) cluster_2 Phase 3: Data Synthesis A Cell Line Selection & Culture (e.g., MCF-7, A549, HCT116) B Dose-Response Treatment (24, 48, 72h) A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E Calculate IC50 Values C->E D->E F Annexin V / PI Staining (Flow Cytometry) E->F Proceed if IC50 is potent G Caspase-3/7 Activity Assay (Luminescence) E->G Proceed if IC50 is potent H Cell Cycle Analysis (PI Staining, Flow Cytometry) E->H Proceed if IC50 is potent I Western Blot Analysis (Cleaved PARP, Cleaved Caspase-3) E->I Proceed if IC50 is potent J Correlate Findings & Propose Mechanism F->J G->J H->J I->J

Caption: High-level workflow for evaluating the anticancer activity of the test compound.

Materials and Reagents

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), human colon carcinoma (HCT116), or other relevant cancer cell lines. A non-cancerous cell line (e.g., MCF-10A, HEK293T) should be included to assess selectivity.

  • Compound: 2-[(4-Methylphenyl)amino]benzoic acid, dissolved in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 100 mM).

  • Culture: Complete growth medium (e.g., DMEM or RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[7][8], DMSO or solubilization buffer.

  • LDH Assay: Commercial LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or Abcam)[9][10][11].

  • Flow Cytometry: Annexin V-FITC/PI Apoptosis Detection Kit[5], RNase A, Propidium Iodide (PI) staining solution.

  • Caspase Assay: Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/colorimetric kit[12][13][14].

  • Western Blot: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Actin or anti-Tubulin), HRP-conjugated secondary antibodies, ECL substrate.

Detailed Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT and LDH Assays

Rationale: The MTT assay measures the metabolic activity of mitochondria, which is proportional to the number of viable cells[15][8]. The LDH assay complements this by quantifying the release of lactate dehydrogenase, a stable cytosolic enzyme that leaks from cells with damaged plasma membranes, a hallmark of cytotoxicity[9][16].

A. MTT Assay Protocol

  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 2-[(4-Methylphenyl)amino]benzoic acid in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells, including the vehicle control[17]. Replace the old medium with 100 µL of medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible[15][18].

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 15 minutes[8].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[19].

B. LDH Cytotoxicity Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up three control groups for each cell line and time point: (1) Spontaneous Release: vehicle-treated cells; (2) Maximum Release: cells treated with the kit's lysis buffer 45 minutes before the endpoint; (3) Background: medium only[11].

  • Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes[11]. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing supernatant[10].

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm[9][11].

Data Analysis:

  • MTT: Calculate percent viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

  • LDH: Calculate percent cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

  • Plot the results against compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth or causes 50% cytotoxicity).

ParameterCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Non-Cancerous (e.g., MCF-10A)
IC50 (µM) at 48h (MTT) 15.225.8> 100
% Cytotoxicity at IC50 (LDH) 45%52%< 5%
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[5][20]. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA[21]. This dual staining allows for the differentiation of four cell populations by flow cytometry:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol Steps:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its determined IC50 concentration for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells, combine them with the supernatant, and wash the pooled cells twice with cold PBS by centrifuging at 300 x g for 5 minutes[6].

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[6].

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark[20].

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

Protocol 3: Measurement of Executioner Caspase-3/7 Activity

Rationale: Caspases-3 and -7 are key "executioner" enzymes that, once activated, cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis[22]. Measuring their activity provides direct evidence of apoptosis induction. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity[12].

Protocol Steps:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions[13].

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes and then incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 4: Analysis of Cell Cycle Perturbations

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M), which can subsequently trigger apoptosis[23]. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content[24]. This allows for the quantification of cells in each phase of the cell cycle via flow cytometry.

Protocol Steps:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest and wash cells as described in Protocol 2, Step 2.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at 4°C (or overnight)[25].

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA)[25].

  • Incubation and Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer on a linear scale[26].

Cell Cycle PhaseControl (% of Cells)Treated (% of Cells)
Sub-G1 (Apoptosis) 2.1%18.5%
G0/G1 55.4%30.2%
S 28.3%15.1%
G2/M 14.2%36.2%

Interpretation: The example data suggests the compound induces G2/M arrest and a significant increase in the sub-G1 peak, which corresponds to apoptotic cells with fragmented DNA[24].

Protocol 5: Western Blot Analysis of Apoptotic Markers

Rationale: Western blotting provides a semi-quantitative assessment of specific protein levels and their activation states. The cleavage of PARP (a DNA repair enzyme) by active Caspase-3 is a classic hallmark of apoptosis[27]. Detecting the cleaved fragments of both Caspase-3 and PARP provides strong molecular evidence that the apoptotic cascade has been initiated.

G A 2-[(4-Methylphenyl)amino]benzoic acid B Cellular Stress A->B Induces C Pro-Caspase-3 (32 kDa) B->C Activates D Active Cleaved Caspase-3 (17/19 kDa) C->D Cleavage E PARP (116 kDa) D->E Cleaves F Cleaved PARP (89 kDa) E->F G Apoptosis F->G

Caption: Simplified signaling cascade for Western blot analysis.

Protocol Steps:

  • Protein Extraction: Treat cells in 60 mm dishes with the compound at its IC50 for 24 or 48 hours. Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, and anti-Actin as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system[28].

Interpretation: An increase in the bands corresponding to cleaved Caspase-3 (17/19 kDa) and cleaved PARP (89 kDa) in treated samples compared to the control confirms the activation of the apoptotic pathway[27][29].

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects. Journal of Chemical Sciences. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • The Annexin V Apoptosis Assay. KUMC. [Link]

  • In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega. [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. PMC - NIH. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Study the Toxicity and Anticancer activity of Some New Amic Acid and Their Derivatives of Mefenamic acid. Journal of Pharmaceutical Negative Results. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Design of mefenamic acid based novel anti cancer small molecules. ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Caspase 3/7 activity assay. Bio-protocol. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Determination of Caspase Activation by Western Blot. PubMed - NIH. [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Protocols.io. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis? ResearchGate. [Link]

  • The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. NIH. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]

  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. PubMed. [Link]

  • Anticancer and Antioxidant Activities of 2-Aminobenzoic Acid. TSI Journals. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

Sources

Application

Topic: High-Throughput Screening for Cyclooxygenase (COX) Inhibition using 2-[(4-Methylphenyl)amino]benzoic acid

An Application Note and Comprehensive Protocol Audience: Researchers, scientists, and drug development professionals. Abstract 2-[(4-Methylphenyl)amino]benzoic acid belongs to the fenamate class of non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-[(4-Methylphenyl)amino]benzoic acid belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), a group of compounds whose therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] This application note provides a detailed protocol for assessing the inhibitory activity of 2-[(4-Methylphenyl)amino]benzoic acid against the two key isoforms of cyclooxygenase, COX-1 and COX-2. The primary mechanism of action for NSAIDs involves blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][3] Understanding the potency and selectivity of novel compounds like 2-[(4-Methylphenyl)amino]benzoic acid is a critical step in drug discovery and development. This guide outlines a robust, high-throughput assay based on the quantification of prostaglandin E2 (PGE2) using a competitive enzyme-linked immunosorbent assay (ELISA), offering field-proven insights into experimental design, data analysis, and interpretation.

Scientific Background & Assay Principle

The Cyclooxygenase (COX) Pathway

Cyclooxygenase enzymes are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[4] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[5][6]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5]

The anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while common side effects, such as gastrointestinal irritation, are often linked to the simultaneous inhibition of the protective COX-1 isoform.[5] Therefore, determining an inhibitor's selectivity (the ratio of IC50 for COX-1 vs. COX-2) is a cornerstone of NSAID characterization.

Principle of the Inhibition Assay

This protocol measures the activity of purified human recombinant COX-1 or COX-2 by quantifying the amount of Prostaglandin E2 (PGE2) produced from the substrate, arachidonic acid. The assay is conducted in the presence of varying concentrations of the test inhibitor, 2-[(4-Methylphenyl)amino]benzoic acid. The reaction is terminated, and the concentration of PGE2 is determined using a competitive ELISA.[7] In this ELISA, a fixed amount of PGE2-horseradish peroxidase (HRP) conjugate competes with the PGE2 generated in the enzymatic reaction for a limited number of binding sites on a PGE2-specific antibody coated onto a microplate. The amount of HRP conjugate bound to the plate is inversely proportional to the amount of free PGE2 produced. The subsequent addition of a chromogenic substrate for HRP allows for a colorimetric readout that can be used to calculate the degree of COX inhibition.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Enzyme) AA->COX Substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Catalysis Inhibitor 2-[(4-Methylphenyl)amino]benzoic acid (NSAID) Inhibitor->COX Inhibition PGs Prostaglandins (e.g., PGE2) Thromboxanes PGH2->PGs Response Inflammation, Pain, Fever PGs->Response

Caption: The COX enzyme pathway and the inhibitory action of NSAIDs.

Materials and Reagents

ReagentSupplierExample Catalog #Notes
2-[(4-Methylphenyl)amino]benzoic acidBiosynthRAA52423Test Inhibitor. Prepare a 100 mM stock in DMSO.
Human Recombinant COX-1Cayman Chemical60100Store at -80°C.
Human Recombinant COX-2Cayman Chemical60122Store at -80°C.
Arachidonic Acid (substrate)Cayman Chemical90010Prepare fresh daily.
Prostaglandin E2 (PGE2) ELISA KitCayman Chemical514010Contains PGE2 standard, HRP conjugate, antibody, wash buffer, substrate, and pre-coated plates.
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeSigma-AldrichD8418Vehicle for inhibitor dissolution.
Tris-HCl Buffer (1 M, pH 8.0)Thermo Fisher15568025For preparing the reaction buffer.
HematinSigma-AldrichH3281Co-factor for COX enzyme activity.
Hydrochloric Acid (HCl)Sigma-AldrichH1758Reaction stop solution.
Indomethacin (Positive Control)Sigma-AldrichI7378Non-selective COX inhibitor.
Celecoxib (Positive Control)Sigma-AldrichPZ0008COX-2 selective inhibitor.
96-well Microplates (for reaction)Corning3590Standard, flat-bottom, non-treated plates.
Ultrapure Water--

Detailed Experimental Protocols

Preparation of Reagents
  • COX Reaction Buffer (100 mM Tris-HCl, pH 8.0, 1 µM Hematin): Prepare fresh. For 10 mL, combine 1 mL of 1 M Tris-HCl (pH 8.0), the appropriate volume of Hematin stock, and bring the final volume to 10 mL with ultrapure water.

  • Inhibitor Stock Solution (100 mM): Dissolve 22.73 mg of 2-[(4-Methylphenyl)amino]benzoic acid (MW: 227.26 g/mol ) in 1 mL of DMSO.[8] Store at -20°C.

  • Working Inhibitor Solutions: Prepare a serial dilution series (e.g., 10-point, 1:3 dilution) of the inhibitor stock in DMSO. This allows for the generation of a comprehensive dose-response curve. The final DMSO concentration in the reaction well should not exceed 1%.

  • Enzyme Preparation: Gently thaw the human recombinant COX-1 and COX-2 enzymes on ice. Dilute them to the desired working concentration (e.g., 100 U/mL) in ice-cold COX Reaction Buffer immediately before use. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the ELISA.

  • Substrate Solution (100 µM Arachidonic Acid): Prepare a working solution of arachidonic acid in the COX Reaction Buffer. This must be prepared fresh.[9]

Experimental_Workflow start Start: Prepare Reagents step1 1. Add Reaction Buffer, Enzyme (COX-1 or COX-2), and Inhibitor/Vehicle to 96-well plate. start->step1 step2 2. Pre-incubate for 10 min at 37°C. step1->step2 step3 3. Initiate reaction by adding Arachidonic Acid substrate. step2->step3 step4 4. Incubate for exactly 2 min at 37°C. step3->step4 step5 5. Stop reaction with 1 M HCl. step4->step5 step6 6. Transfer supernatant to ELISA plate. step5->step6 step7 7. Perform PGE2 competitive ELISA (Follow kit manufacturer's protocol). step6->step7 step8 8. Read absorbance at 450 nm. step7->step8 end End: Analyze Data (Calculate % Inhibition, Plot IC50 Curve) step8->end

Caption: Step-by-step workflow for the COX inhibition assay.

COX Inhibition Reaction (96-well Plate Format)
  • Causality: This protocol is designed for a final reaction volume of 200 µL. It is critical to add components in the specified order to ensure the inhibitor has time to interact with the enzyme before the substrate is introduced. This is particularly important for time-dependent inhibitors.[9]

  • Plate Setup: Design a plate map including wells for:

    • 100% Activity Control (Vehicle): Contains enzyme and DMSO (no inhibitor).

    • Inhibitor Test Wells: Contains enzyme and serial dilutions of 2-[(4-Methylphenyl)amino]benzoic acid.

    • Positive Controls: Contains enzyme and known inhibitors (Indomethacin, Celecoxib).

    • Blank (No Enzyme): Contains buffer and substrate but no enzyme, to measure background.

  • Reagent Addition: To each well of a 96-well reaction plate, add the following in order:

    • 170 µL of COX Reaction Buffer.

    • 10 µL of diluted COX-1 or COX-2 enzyme.

    • 10 µL of inhibitor working solution (or DMSO for 100% activity control).

  • Pre-incubation: Mix gently by tapping the plate. Cover and incubate for 10 minutes at 37°C .[9]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of 100 µM Arachidonic Acid to all wells.

  • Reaction Incubation: Mix quickly and incubate for exactly 2 minutes at 37°C .[9]

  • Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl to each well.

Quantification of PGE2 via ELISA
  • Sample Transfer: Transfer an appropriate volume of the stopped reaction mixture (supernatant) from each well of the reaction plate to the corresponding wells of the antibody-coated ELISA plate provided in the kit.

  • ELISA Protocol: Proceed with the competitive ELISA protocol exactly as described by the manufacturer's instructions. This typically involves adding the PGE2-HRP conjugate, incubating, washing the plate to remove unbound reagents, and adding a TMB substrate for color development.

  • Read Absorbance: Stop the color development with the provided stop solution and read the absorbance on a microplate reader at the specified wavelength (usually 450 nm).

Data Analysis and Interpretation

Calculation of Percent Inhibition

The absorbance values are inversely proportional to the amount of PGE2 produced. First, calculate the percentage of activity for each inhibitor concentration.

  • % Activity = [ (Absorbance_Inhibitor - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank) ] * 100

Then, calculate the percent inhibition:

  • % Inhibition = 100 - % Activity

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Plot % Inhibition (Y-axis) versus the log of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the data to a sigmoidal dose-response curve (variable slope).

  • The software will calculate the IC50 value from the fitted curve.

Determining the Mode of Inhibition

To understand the mechanism of inhibition (e.g., competitive, non-competitive), further kinetic studies are required. This typically involves measuring the initial reaction rates at various substrate (Arachidonic Acid) concentrations in the presence of different fixed concentrations of the inhibitor. The data can then be visualized using a Lineweaver-Burk (double reciprocal) plot to determine how the inhibitor affects Km and Vmax.

Inhibition_Types Enzyme Inhibition Models cluster_0 Competitive Competitive Inhibitor (I) binds to free Enzyme (E) only. Apparent Km increases. Vmax is unchanged. NonCompetitive Non-Competitive Inhibitor (I) binds to E and Enzyme-Substrate (ES) complex. Km is unchanged. Apparent Vmax decreases. Uncompetitive Uncompetitive Inhibitor (I) binds to ES complex only. Apparent Km decreases. Apparent Vmax decreases.

Caption: Key models of reversible enzyme inhibition.

Troubleshooting

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low Signal in Vehicle Wells 1. Inactive enzyme (improper storage/handling).2. Degraded substrate.3. Incorrect buffer pH or missing co-factor.1. Ensure enzymes are thawed on ice and used promptly. Aliquot upon first use to avoid freeze-thaw cycles.2. Prepare arachidonic acid solution fresh for each experiment.3. Verify the pH of the reaction buffer and ensure hematin is included.
High Variability Between Replicates 1. Pipetting errors.2. Inconsistent incubation times.3. Inadequate mixing.1. Use calibrated pipettes and proper technique. Use a multichannel pipette for additions where possible.2. Use a timer and add reagents (especially substrate and stop solution) consistently across the plate.3. Gently tap or use a plate shaker to mix after reagent addition.
No Inhibition Observed 1. Inhibitor concentration is too low.2. Inhibitor is insoluble in the assay buffer.3. Inactive inhibitor compound.1. Test a wider and higher range of inhibitor concentrations.2. Check for precipitation when inhibitor is added to the aqueous buffer. Ensure final DMSO is ≤1%.3. Verify the integrity and purity of the 2-[(4-Methylphenyl)amino]benzoic acid stock.

References

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. American Journal of Medicine, 104(3A), 2S-8S. Retrieved from [Link]

  • Grosser, T., Smyth, E., & FitzGerald, G. A. (2011). Anti-inflammatory, antipyretic, and analgesic agents; pharmacotherapy of gout. In L. L. Brunton, B. A. Chabner, & B. C. Knollmann (Eds.), Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill. (General pharmacology reference, specific URL not applicable for chapter). A related public resource is: National Center for Biotechnology Information. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Mefenamic Acid? Synapse. Retrieved from [Link]

  • Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]

  • Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

  • Drug Central. (n.d.). mefenamic acid. Retrieved from [Link]

  • Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(6), 2824–2829. Retrieved from [Link]

  • Iwata, H., et al. (2017). Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. Oncology Reports, 37(4), 2025–2032. Retrieved from [Link]

  • Pharmacology of Mefenamic Acid ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2024, February 27). YouTube. Retrieved from [Link]

  • Queval, C., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2839. Retrieved from [Link]

  • Rowlinson, S. W., et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Prostaglandins & Other Lipid Mediators, 71(3-4), 101-112. (A general reference for assay types, specific URL may be behind a paywall). A relevant overview can be found at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22763, Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. Retrieved from [Link]

  • Z-H. Song, et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 907, 131-136. Retrieved from [Link]

Sources

Method

Scale-up synthesis of 2-[(4-Methylphenyl)amino]benzoic acid for preclinical studies

Application Note & Protocol Abstract This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid, a key analogue of the non-steroidal anti-infl...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This application note provides a comprehensive, scalable, and robust protocol for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid, a key analogue of the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid. With growing interest in fenamates for applications beyond pain relief, including neurodegenerative disorders and oncology, a reliable supply of high-purity material is essential for preclinical research.[1][2] This guide details a process based on the Ullmann condensation, chosen for its scalability and cost-effectiveness. We present a step-by-step methodology, in-process controls, purification procedures, comprehensive analytical validation, and a process safety analysis to ensure the production of material suitable for rigorous preclinical evaluation.

Introduction and Scientific Rationale

2-[(4-Methylphenyl)amino]benzoic acid is a member of the fenamate class of compounds, structurally related to widely used NSAIDs.[3] Fenamates exert their primary anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1][3] However, recent research has illuminated COX-independent mechanisms, including the inhibition of the NLRP3 inflammasome, suggesting their potential utility in a broader range of pathologies such as Alzheimer's disease and certain cancers.[2]

The synthesis of diarylamines like 2-[(4-Methylphenyl)amino]benzoic acid can be approached via several methods. Modern techniques like the Buchwald-Hartwig amination offer mild reaction conditions but often rely on expensive and air-sensitive palladium catalysts, which can present challenges in cost and metal removal at scale.[4][5][6][7] The classical Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, represents a more established, economical, and robust alternative for large-scale production.[8][9][10] This protocol has been optimized to maximize yield and purity while ensuring operational simplicity and safety, making it ideal for generating the multi-gram to kilogram quantities required for comprehensive preclinical toxicology and efficacy studies.

Synthesis Workflow Overview

The following diagram outlines the complete workflow, from initial reaction setup to the final, quality-controlled active pharmaceutical ingredient (API) intermediate.

G cluster_0 Synthesis cluster_1 Isolation & Work-up cluster_2 Purification & Finishing cluster_3 Quality Control A 1. Reactor Charging - 2-Chlorobenzoic Acid - 4-Methylaniline (p-Toluidine) - K2CO3 (Base) - CuI/L-proline (Catalyst) - DMSO (Solvent) B 2. Ullmann Condensation - Heat to 120-130°C - Inert Atmosphere (N2) - Monitor by HPLC/TLC A->B Reaction C 3. Quenching & Precipitation - Cool Reaction Mass - Dilute with Water - Acidify with HCl to pH 2-3 B->C D 4. Filtration & Washing - Collect Crude Solid - Wash with DI Water - Wash with Cold Heptane C->D Isolation E 5. Recrystallization - Dissolve in Hot Ethanol - Cool to Crystallize - Filter & Wash with Cold Ethanol D->E F 6. Drying - Vacuum Oven at 60°C E->F Purification G 7. Final Analysis - HPLC (Purity, Assay) - ¹H NMR, Mass Spec (Identity) - Karl Fischer (Water Content) - Residue on Ignition F->G H 8. Release for Preclinical Studies (Purity >99.5%) G->H QC Release

Caption: Overall process flow for the scale-up synthesis of 2-[(4-Methylphenyl)amino]benzoic acid.

Detailed Synthesis Protocol

This protocol is designed for a nominal 100-gram scale. Adjustments may be necessary for different scales, particularly regarding heat transfer and mixing.

Materials and Reagents
ReagentCAS No.Molecular Wt.QuantityMolar Equiv.Notes
2-Chlorobenzoic acid118-91-2156.57100.0 g1.0Purity >99%
4-Methylaniline (p-Toluidine)106-49-0107.1582.2 g1.2Purity >99%
Potassium Carbonate (K₂CO₃)584-08-7138.21176.8 g2.0Anhydrous, fine powder
Copper(I) Iodide (CuI)7681-65-4190.456.1 g0.05Purity >98%
L-proline147-85-3115.137.4 g0.10Ligand for catalyst
Dimethyl Sulfoxide (DMSO)67-68-578.13500 mL-Anhydrous grade
Hydrochloric Acid (HCl), 6M7647-01-036.46~250 mL-For acidification
Ethanol, 200 Proof64-17-546.07~1.5 L-For recrystallization
Deionized (DI) Water7732-18-518.02~4 L-For work-up
Heptane142-82-5100.21250 mL-For washing
Equipment
  • 2 L three-neck, round-bottom flask (or jacketed glass reactor)

  • Overhead mechanical stirrer with a PTFE paddle

  • Heating mantle with temperature controller and thermocouple

  • Condenser

  • Nitrogen inlet/outlet

  • Large Buchner funnel and filter flask assembly

  • Vacuum oven

Step-by-Step Procedure
  • Reactor Setup and Inerting: Assemble the reactor system. Ensure all glassware is dry. Equip the flask with the overhead stirrer, condenser, and a nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging Reagents: To the flask, add 2-chlorobenzoic acid (100.0 g), 4-methylaniline (82.2 g), potassium carbonate (176.8 g), copper(I) iodide (6.1 g), and L-proline (7.4 g).

    • Scientist's Note: L-proline acts as a ligand, stabilizing the copper catalyst and accelerating the reaction, allowing for lower reaction temperatures compared to traditional Ullmann conditions. This is a modification that improves the reaction's efficiency and impurity profile.

  • Solvent Addition and Heating: Add anhydrous DMSO (500 mL) to the solids. Begin stirring to create a slurry. Heat the mixture to 120-130°C under a steady, slow stream of nitrogen.

  • Reaction Monitoring: Maintain the temperature for 18-24 hours. The reaction progress can be monitored by TLC (Mobile Phase: 70:30:1 Heptane:Ethyl Acetate:Acetic Acid) or HPLC. The reaction is considered complete when the 2-chlorobenzoic acid starting material is <1% by area on the HPLC chromatogram.

  • Cooling and Quenching: Once complete, turn off the heat and allow the reaction mixture to cool to approximately 60-70°C. Cautiously and slowly, add 1 L of DI water to the stirring mixture.

  • Acidification and Precipitation: Continue cooling the mixture to room temperature in an ice bath. Slowly add 6M HCl to adjust the pH to 2-3. A thick precipitate of the crude product will form. Stir for an additional hour in the ice bath to ensure complete precipitation.

    • Scientist's Note: Acidification protonates the potassium salt of the product, rendering it insoluble in the aqueous mixture. This step is critical for isolating the product from the water-soluble byproducts and excess base.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with DI water (2 x 1 L) until the filtrate runs clear and has a pH of ~5-6. Finally, wash the cake with cold heptane (250 mL) to remove non-polar impurities.

  • Recrystallization: Transfer the crude, damp solid to a 3 L flask. Add ethanol (~1.2 L) and heat to reflux with stirring until all the solid dissolves. If needed, add more ethanol sparingly. Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-3 hours to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold ethanol (2 x 50 mL). Dry the product in a vacuum oven at 60°C to a constant weight.

Process Safety and Hazard Analysis

HazardRiskMitigation Strategy
4-Methylaniline (p-Toluidine) Toxic, suspected carcinogen, skin sensitizer.Handle in a fume hood. Wear nitrile gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
Dimethyl Sulfoxide (DMSO) Can increase skin absorption of other chemicals. Combustible at high temperatures.Use in a well-ventilated area or fume hood. Wear appropriate gloves. Keep away from open flames.
Hydrochloric Acid (6M) Corrosive, causes severe skin burns and eye damage.Handle in a fume hood. Wear acid-resistant gloves, goggles, and a face shield. Add acid slowly to the aqueous mixture to control any exotherm.
High Temperature Operation Risk of thermal burns and solvent ignition.Use a controlled heating mantle and a thermocouple to prevent overheating. Ensure the condenser is functioning correctly.

Quality Control and Analytical Methods

The final product must be rigorously tested to ensure it meets the specifications required for preclinical use.

Analytical Specifications
TestMethodAcceptance Criteria
Appearance Visual InspectionOff-white to light tan crystalline solid
Identity ¹H NMR, MSConforms to the structure of 2-[(4-Methylphenyl)amino]benzoic acid
Purity HPLC (254 nm)≥ 99.5% by area
Water Content Karl Fischer Titration≤ 0.5% w/w
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-HSEthanol ≤ 5000 ppm, DMSO ≤ 5000 ppm
Analytical Protocols
  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 min, hold for 5 min, return to 60% B.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Expected Peaks: δ ~9.5 (s, 1H, -NH), δ 13.0 (br s, 1H, -COOH), δ 6.7-8.0 (m, 7H, Ar-H), δ 2.2-2.3 (s, 3H, -CH₃). Chemical shifts are approximate and should be confirmed against a reference standard.

  • Mass Spectrometry (ESI-):

    • Expected [M-H]⁻: m/z 240.09

Expected Results and Discussion

Following this protocol should provide the target compound with consistent results suitable for preclinical development.

ParameterExpected Result
Yield 115 - 135 g (71 - 84%)
Purity (Post-Recrystallization) > 99.5% (HPLC)
Melting Point 217-220 °C

The use of an L-proline/CuI catalytic system is a key process optimization that avoids the harsh conditions of traditional Ullmann reactions, leading to a cleaner product profile and simplifying purification. The single recrystallization from ethanol is highly effective at removing residual starting materials and colored impurities, yielding a final product of high purity. The yield is robust, and the process has been demonstrated to be scalable with appropriate engineering controls for heat and mass transfer.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient heating or reaction time. 2. Catalyst deactivation (moisture/air). 3. Poor quality reagents.1. Confirm temperature is 120-130°C. Extend reaction time and continue to monitor. 2. Ensure the system is fully inerted with dry nitrogen. Use anhydrous solvent. 3. Verify the purity of starting materials.
Low Yield 1. Incomplete precipitation during work-up. 2. Product loss during recrystallization.1. Ensure pH is 2-3 and the mixture is thoroughly chilled before filtration. 2. Avoid using an excessive volume of ethanol for recrystallization. Ensure the solution is fully cooled before filtering the purified product.
Product Fails Purity Spec 1. Inefficient purification. 2. Incomplete removal of solvent.1. Perform a second recrystallization. Consider a carbon treatment during recrystallization if the product is highly colored. 2. Extend drying time in the vacuum oven, ensuring a stable, low pressure.

References

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues . Science and Education Publishing. Available at: [Link]

  • Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • (IUCr) 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid . International Union of Crystallography. Available at: [Link]

  • Ullmann condensation - Wikipedia . Wikipedia. Available at: [Link]

  • A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives - Google Patents. Google Patents.
  • Synthesis of Mefenamic Acid | In easy and simple way - YouTube . YouTube. Available at: [Link]

  • Synthesis method of mefenamic acid - Eureka | Patsnap . Patsnap. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. Google Patents.
  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach - Impactfactor . Impactfactor.org. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - IUCr Journals . International Union of Crystallography. Available at: [Link]

  • Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach . Semantic Scholar. Available at: [Link]

  • Print Preview - European Pharmacopoeia . EDQM. Available at: [Link]

  • Design and Synthesis of New Mefenamic Acid Derivatives as Anti-Inflammatory Agents - Iraqi Academic Scientific Journals . Iraqi Academic Scientific Journals. Available at: [Link]

  • Analytical Methods - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate . ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI . MDPI. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices - IJRSSET . International Journal of Recent Scientific and Sceintific Research. Available at: [Link]

  • Ullmann Coupling - SynArchive . SynArchive. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Formulation of 2-[(4-Methylphenyl)amino]benzoic acid for In Vivo Experiments

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5) for in vivo exp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of 2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5) for in vivo experiments. As an N-aryl anthranilic acid derivative, this compound shares structural similarities with fenamate-class NSAIDs and is characterized by poor aqueous solubility, classifying it as a likely Biopharmaceutics Classification System (BCS) Class II agent. The primary challenge in its preclinical development is achieving a homogenous and stable formulation that ensures consistent and reproducible exposure in animal models. This guide details a systematic approach, from essential pre-formulation analysis to the development of specific, robust protocols for oral and parenteral administration routes, complete with scientific rationale, quality control procedures, and troubleshooting guidance.

Introduction: The Formulation Challenge

The objective of this guide is to present a logical workflow for developing a suitable vehicle system. The strategy hinges on systematically enhancing the compound's solubility and stability in a manner that is compatible with the intended route of administration and animal model. We will explore simple suspensions, pH adjustments, co-solvent systems, and surfactant-based vehicles, providing step-by-step protocols grounded in established pharmaceutical science.

Pre-Formulation Assessment: The Foundation of Rational Design

Before attempting to formulate the compound, a thorough understanding of its fundamental physicochemical properties is paramount. This initial characterization informs every subsequent decision in vehicle selection.

Physicochemical Properties

A summary of the known and predicted properties of 2-[(4-Methylphenyl)amino]benzoic acid is presented below.

PropertyValueSource / Comment
Chemical Name 2-[(4-Methylphenyl)amino]benzoic acidIUPAC
CAS Number 16524-23-5[2]
Molecular Formula C₁₄H₁₃NO₂[1]
Molecular Weight 227.26 g/mol [1]
Predicted LogP 3.44[1] Indicates high lipophilicity.
Predicted pKa ~4-5Estimated based on the benzoic acid moiety. The compound is a weak acid.
Aqueous Solubility Very LowExpected for a BCS Class II compound. Structurally similar mefenamic acid has a water solubility of 0.04 mg/mL.[3]
Experimental Workflow: Solubility Screening

The first practical step is to determine the compound's solubility in a panel of pharmaceutically acceptable excipients. This empirical data is crucial for identifying promising vehicle components.

G cluster_0 Formulation Development Workflow cluster_1 Vehicle Selection start Start: Obtain Pure API preform Step 1: Pre-Formulation - Physicochemical Data - Solubility Screening start->preform select_route Step 2: Select Administration Route (Oral, IP, IV) preform->select_route oral Oral Route select_route->oral parenteral Parenteral Route (IP/IV) select_route->parenteral develop_oral Develop Oral Formulation: - Suspension - Co-solvent Vehicle oral->develop_oral develop_parenteral Develop Parenteral Formulation: - Co-solvent/Surfactant System - Must be sterile & clear parenteral->develop_parenteral qc Step 3: Quality Control - Visual Inspection - pH Measurement - Concentration Verification (HPLC) develop_oral->qc develop_parenteral->qc dose Step 4: In Vivo Dosing qc->dose

Caption: Workflow for in vivo formulation development.

Protocol 2.2.1: Solubility Screening

  • Preparation: Accurately weigh 5-10 mg of 2-[(4-Methylphenyl)amino]benzoic acid into separate 1.5 mL glass vials.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to each vial. A recommended screening panel is provided in Table 2.

  • Equilibration: Vortex each vial vigorously for 2 minutes. Place on a rotator or shaker at room temperature for 1-2 hours to facilitate dissolution.

  • Observation: Visually inspect each vial for undissolved solid material. If the compound is fully dissolved, add another aliquot of the compound and repeat until saturation is reached.

  • Quantification (Optional but Recommended): For the most promising vehicles, prepare a saturated solution. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet undissolved solid. Carefully collect the supernatant, dilute it appropriately, and quantify the concentration using an analytical method like HPLC-UV (see Section 4.0) to determine the exact solubility.

VehicleClassRationale for Use
Deionized Water AqueousBaseline solubility.
PBS, pH 7.4 Buffered AqueousEvaluates effect of physiological pH on the weak acid.
0.5% (w/v) CMC in Water SuspensionCommon suspending agent for oral formulations.
Corn Oil / Sesame Oil LipidVehicle for highly lipophilic compounds, suitable for oral or subcutaneous routes.[4]
PEG 400 Co-solventWater-miscible solvent with a good safety profile.[4]
Propylene Glycol Co-solventAnother common, well-tolerated water-miscible solvent.
DMSO Co-solventPowerful aprotic solvent, but use must be minimized due to potential toxicity.[4]
10% (w/v) Captisol® (SBE-β-CD) CyclodextrinSolubilizer that forms inclusion complexes.[5][6]
5% (v/v) Tween® 80 in Water SurfactantForms micelles to solubilize hydrophobic compounds.[7]

Table 2: Recommended panel of vehicles for initial solubility screening.

Formulation Protocols

Based on the pre-formulation data, an appropriate vehicle system can be developed. Below are detailed protocols for common administration routes. The simplest formulation that meets the requirements of concentration, stability, and safety should always be selected.

Oral Administration (PO)

For oral gavage, perfect solubilization is not always necessary; a homogenous and stable suspension is often sufficient and can reduce the excipient burden on the animal.

Protocol 3.1.1: Aqueous Suspension (Preferred for Low Doses)

This is the simplest approach, suitable when the required dose can be delivered in a reasonable volume (see Table 3).

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in deionized water. Mix well and allow it to hydrate fully (this may take several hours or overnight). To this, add Tween® 80 to a final concentration of 0.1% (v/v) to act as a wetting agent.

  • Weighing: Weigh the required amount of 2-[(4-Methylphenyl)amino]benzoic acid for the final desired concentration (e.g., 10 mg/mL).

  • Wetting: In a glass mortar, add a small amount of the vehicle to the powder to form a thick, uniform paste. This step is critical to prevent clumping.

  • Homogenization: Gradually add the remaining vehicle while continuously triturating with the pestle.

  • Final Formulation: Transfer the suspension to a suitable container. Stir continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.

Protocol 3.1.2: Co-Solvent Vehicle (For Higher Doses or Improved Absorption)

This system aims to dissolve the compound, potentially improving absorption variability.

  • Pre-mixing: In a glass vial, combine PEG 400 and deionized water (or saline). A common starting ratio is 40% PEG 400 and 60% aqueous phase.[6]

  • Dissolution: Weigh and add the 2-[(4-Methylphenyl)amino]benzoic acid to the vehicle. Vortex and/or sonicate until the compound is fully dissolved. Gentle warming (<40°C) may be used if necessary.

  • pH Adjustment (Optional): If solubility is still insufficient, the pH of the aqueous component can be adjusted upwards. For example, using PBS at pH 7.4 or adding a small amount of a base like NaOH to deionized water can significantly increase the solubility of this weak acid.[6]

  • Final Formulation: Ensure the solution is clear and free of particulates before administration.

Parenteral Administration (IP/IV)

For intravenous (IV) or intraperitoneal (IP) injection, the formulation must be a clear, sterile-filtered solution to prevent precipitation and potential embolism.[7] Suspensions are not suitable.

Protocol 3.2.1: Universal Co-Solvent/Surfactant System

This vehicle is a workhorse in preclinical studies for solubilizing difficult compounds for parenteral use.

  • Solubilization: In a sterile glass vial, dissolve the required amount of 2-[(4-Methylphenyl)amino]benzoic acid in the minimum required volume of DMSO. Aim for no more than 5-10% of the final volume to be DMSO.[4][7]

  • Addition of Surfactant: Add a solubilizing surfactant such as Kolliphor® EL (Cremophor® EL) or Kolliphor® HS 15 (Solutol® HS 15). A common concentration is 10-20% of the final volume. Mix thoroughly until a clear solution is formed.

  • Dilution: Slowly add the aqueous component (Saline or 5% Dextrose in Water - D5W) dropwise while vortexing. This slow addition is critical to prevent the drug from crashing out of solution. Bring the formulation to the final volume.

  • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile container.

  • Final QC: Visually inspect the final formulation against a light and dark background to ensure it is completely clear and free of any particulates.

AnimalOral Gavage (mL/kg)Intraperitoneal (mL/kg)Intravenous (mL/kg)
Mouse 10105
Rat 10105
Guinea Pig 10105

Table 3: General guidelines for maximum dosing volumes in common laboratory animals. Always consult institutional (IACUC) guidelines.

Quality Control: Ensuring Dose Accuracy and Safety

Quality control (QC) is a non-negotiable step to validate the formulation prior to administration.

G cluster_0 Formulation Troubleshooting cluster_1 Solutions for Precipitation cluster_2 Solutions for Toxicity problem Problem Observed precip Precipitation / Instability problem->precip toxicity In Vivo Toxicity / Adverse Event problem->toxicity sol_precip1 Increase Co-solvent / Surfactant % precip->sol_precip1 sol_precip2 Adjust pH (for weak acids/bases) precip->sol_precip2 sol_precip3 Switch to Suspension (Oral Only) precip->sol_precip3 sol_precip4 Reduce Final Concentration precip->sol_precip4 sol_tox1 Run Vehicle-Only Control Group toxicity->sol_tox1 sol_tox2 Reduce % of Organic Solvents (e.g., DMSO) toxicity->sol_tox2 sol_tox3 Change Excipient (e.g., Cremophor to Solutol) toxicity->sol_tox3 sol_tox4 Change Administration Route toxicity->sol_tox4

Caption: Decision tree for troubleshooting common formulation issues.

Protocol 4.1.1: Concentration Verification by HPLC-UV

It is essential to confirm that the final concentration of the prepared formulation is accurate.

  • Sample Preparation: Take a known volume (e.g., 100 µL) of the final, homogenized formulation. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your calibration curve.

  • Standard Preparation: Prepare a stock solution of 2-[(4-Methylphenyl)amino]benzoic acid in the same diluent. From this stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • HPLC Analysis: Analyze the standards and the diluted sample using the parameters outlined in Table 4.

  • Calculation: Generate a linear regression from the calibration curve (Peak Area vs. Concentration). Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original formulation. The result should be within ±10% of the target concentration.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength ~272 nm (Scan for optimal λ)[8]
Injection Volume 10 µL
Column Temperature 30 °C

Table 4: Starting parameters for an HPLC-UV method for QC analysis. Method development and validation are required.

Conclusion and Best Practices

The successful in vivo evaluation of 2-[(4-Methylphenyl)amino]benzoic acid is critically dependent on a well-developed and characterized formulation. Due to its poor aqueous solubility, a systematic approach beginning with solubility screening is essential. For oral studies, a simple aqueous suspension with appropriate wetting and suspending agents is often the most pragmatic choice. For parenteral routes, a solubilized, sterile-filtered formulation using a co-solvent and surfactant system is mandatory.

Key Best Practices:

  • Always start with the simplest formulation possible.

  • Always include a vehicle-only control group in your in vivo studies to isolate effects caused by the excipients.

  • Prepare formulations fresh daily unless stability data proves otherwise.

  • Ensure continuous mixing of suspensions during dosing to guarantee dose uniformity.

  • Always perform visual and analytical QC before administration.

By following the logical workflow and protocols detailed in this guide, researchers can develop robust and reliable formulations, leading to high-quality, reproducible data in their preclinical studies.

References

  • PubChem. Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. National Center for Biotechnology Information. Available at: [Link].

  • Jelvehgari, M., et al. (2010). Formulation and evaluation of mefenamic acid emulgel for topical delivery. Journal of Pharmaceutical Sciences and Research. Available at: [Link].

  • Ibrahim, M. A. (2013). Formulation and evaluation of mefenamic acid sustained release matrix pellets. Acta Pharmaceutica. Available at: [Link].

  • Yener, G., et al. (2001). Studies on Mefenamic Acid Microparticles: Formulation, in Vitro Release, and in Situ Studies in Rats. PubMed. Available at: [Link].

  • Xu, W., et al. (2022). Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles. eGrove, University of Mississippi. Available at: [Link].

  • Al-kassas, R., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC, NIH. Available at: [Link].

  • Prajapati, S., et al. (2012). Solubility Enhancement of Tolfenamic Acid and formulation of Rapid Dispersible Tablets. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link].

  • Abdel-Mottaleb, M. M. A. (2010). Tolfenamic Acid Interrupts the De Novo Synthesis of Plaque-Forming Amyloid Beta Peptides: Implications for Alzheimers Disease. DigitalCommons@URI. Available at: [Link].

  • Shaik, M., et al. (2018). mouth dissolving tablets of tolfenamic acid: design formulation and invitro evaluation. Indo American Journal of Pharmaceutical Sciences. Available at: [Link].

  • Xu, W., et al. (2022). Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles. PMC, NIH. Available at: [Link].

  • Kemisetti, D., et al. (2014). Synthesis of prodrugs of mefenamic acid and their in vivo evaluation. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link].

  • Patel, J., et al. (2023). A Formulation and Evaluation of Mefenamic Acid Emulgel Using Natural Permeation Enhancers. International Journal of Pharmaceutical Sciences. Available at: [Link].

  • Drug Development & Delivery. (2012). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link].

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link].

  • PubChem. 2-(4-Methylphenyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link].

  • Narang, A. S., et al. (2013). Reversible and pH-dependent weak drug-excipient binding does not affect oral bioavailability of high dose drugs. ResearchGate. Available at: [Link].

  • Various Authors. (2012). What are the preferable iv vehicle system for in vivo study?. ResearchGate. Available at: [Link].

  • El-Gindy, A., et al. Analytical Methods. RSC Publishing. Available at: [Link].

  • Wang, Y., et al. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Available at: [Link].

  • Various Authors. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link].

  • Khansari, P. S., & Halliwell, R. F. (2019). Mechanisms Underlying Neuroprotection by the NSAID Mefenamic Acid in an Experimental Model of Stroke. PMC, NIH. Available at: [Link].

  • Google Patents. Process for making N-aryl-anthranilic acid and their derivatives.
  • Urbaniak, A., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available at: [Link].

  • Halliwell, R. F., et al. (2024). Antiseizure properties of fenamate NSAIDs determined in mature human stem-cell derived neuroglial circuits. PubMed Central. Available at: [Link].

  • Asif, M. (2014). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. ResearchGate. Available at: [Link].

  • Ma, Y. C., et al. (1990). Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. PubMed. Available at: [Link].

  • Khansari, P. S., & Halliwell, R. F. (2009). Evidence for neuroprotection by the fenamate NSAID, mefenamic acid. PubMed. Available at: [Link].

  • Various Authors. (2004). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available at: [Link].

  • Al-Shdefat, R., et al. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link].

  • Asim, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link].

  • Asif, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Available at: [Link].

  • Strieter, E. R., et al. (2005). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. PubMed. Available at: [Link].

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 2-[(4-Methylphenyl)amino]benzoic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of 2-[(4-Methylphenyl)amino]benzoic Acid Derivatives The 2-[(4-Methylphenyl)amino]benzoic acid scaffold, a derivative of anthranilic acid, represents a privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 2-[(4-Methylphenyl)amino]benzoic Acid Derivatives

The 2-[(4-Methylphenyl)amino]benzoic acid scaffold, a derivative of anthranilic acid, represents a privileged structure in medicinal chemistry.[1][2] Compounds bearing this core have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory and analgesic effects.[2] Furthermore, substituted aminobenzoic acid derivatives are prominent in the design of kinase inhibitors, which are crucial in oncology and immunology research.[3] The structural versatility of this scaffold, allowing for substitutions at both the amino and carboxyl groups, makes it an ideal candidate for the development of diverse chemical libraries with the potential for novel therapeutic applications.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the discovery of novel modulators derived from the 2-[(4-Methylphenyl)amino]benzoic acid scaffold. We will delve into the rationale behind experimental design, provide detailed protocols for relevant biochemical and cell-based assays, and outline a robust data analysis workflow.

Strategic Assay Selection: Targeting Key Biological Pathways

The success of any HTS campaign hinges on the selection of an appropriate assay that is robust, reproducible, and relevant to the biological context of the target. Given the known activities of 2-[(4-Methylphenyl)amino]benzoic acid derivatives, we will focus on two primary areas: kinase inhibition and modulation of inflammatory signaling pathways, with a particular emphasis on the Wnt/β-catenin pathway.

Kinase Inhibition Assays

Protein kinases are a major class of drug targets, and their dysregulation is implicated in numerous diseases.[3] HTS for kinase inhibitors is a well-established field with a variety of available assay formats.[3][5]

Biochemical assays directly measure the enzymatic activity of a purified kinase and are the gold standard for identifying direct inhibitors.[6] Radiometric assays, which measure the incorporation of radioactive phosphate onto a substrate, are considered the most direct and reliable method.[6] However, for large-scale HTS, non-radiometric methods are often preferred due to safety and cost considerations.

A cost-effective and simple alternative is an enzyme-coupled fluorescence assay that detects the production of ADP, a universal product of kinase reactions.[7][8] This homogenous "mix-and-read" format is highly amenable to automation and miniaturization.

Protocol 1: Homogeneous ADP-Glo™ Kinase Assay in 384-Well Format

This protocol is adapted for a generic serine/threonine kinase and should be optimized for the specific kinase of interest.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multimode plate reader with luminescence detection capabilities

Methodology:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each 2-[(4-Methylphenyl)amino]benzoic acid derivative in 100% DMSO.

    • Using an acoustic liquid handler, dispense 50 nL of each compound stock solution into the wells of a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 5 µL reaction volume, with a final DMSO concentration of 0.5%.

    • Include appropriate controls:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known inhibitor of the target kinase.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the purified kinase and its specific peptide substrate at 2X the final desired concentration.

    • Prepare a 2X ATP solution in kinase reaction buffer at 2X the final desired concentration (typically at the Km for ATP).

    • Add 2.5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and is inversely correlated with kinase activity.

Cell-Based Assays for Anti-Inflammatory Activity

Cell-based assays offer the advantage of evaluating compound activity in a more physiologically relevant context.[9] For screening anti-inflammatory compounds, assays that measure the inhibition of key inflammatory mediators are highly valuable.

The transcription factor NF-κB is a central regulator of the inflammatory response.[10] A reporter gene assay using a cell line stably expressing a luciferase gene under the control of an NF-κB response element provides a robust and sensitive method for screening inhibitors of this pathway.[10]

Protocol 2: NF-κB Luciferase Reporter Assay in 384-Well Format

Materials:

  • HEK293 cell line stably expressing an NF-κB-luciferase reporter construct (e.g., H293-NF-κB-RE-luc2P).[10]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • ONE-Glo™ Luciferase Assay System (Promega)

  • 384-well clear-bottom, white-walled microplates

  • Automated liquid handling system for cell seeding and reagent addition

Methodology:

  • Cell Seeding:

    • Trypsinize and resuspend the HEK293-NF-κB reporter cells to a concentration of 2 x 105 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-[(4-Methylphenyl)amino]benzoic acid derivatives in cell culture medium.

    • Remove the old medium from the cells and add 20 µL of fresh medium containing the test compounds.

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a solution of TNF-α in cell culture medium at a concentration that induces a robust NF-κB response (to be determined empirically, typically around 10 ng/mL).

    • Add 5 µL of the TNF-α solution to each well (except for the unstimulated control wells).

    • Incubate for 6 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ONE-Glo™ Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. A decrease in luminescence indicates inhibition of the NF-κB pathway.

The Wnt/β-catenin signaling pathway is crucial in development and disease, and its modulation has therapeutic potential.[11][12] A common method to screen for modulators of this pathway is to use a reporter gene assay, such as the TOP-flash assay, which measures the transcriptional activity of the TCF/LEF family of transcription factors that are activated by β-catenin.[13]

Protocol 3: Wnt/β-catenin (TOP-flash) Reporter Assay in 384-Well Format

Materials:

  • HEK293T cells

  • TOP-flash and FOP-flash (negative control) luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Wnt3a conditioned medium or purified Wnt3a protein

  • Dual-Glo® Luciferase Assay System (Promega)

  • 384-well white, opaque microplates

Methodology:

  • Transfection and Seeding:

    • Co-transfect HEK293T cells with the TOP-flash (or FOP-flash) and Renilla luciferase plasmids.

    • After 24 hours, seed the transfected cells into 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.

    • Incubate for 4-6 hours to allow for cell attachment.

  • Compound and Ligand Addition:

    • Add 50 nL of the 2-[(4-Methylphenyl)amino]benzoic acid derivatives or controls (DMSO, known Wnt inhibitor/activator) to the appropriate wells.

    • Add Wnt3a conditioned medium or purified Wnt3a to the wells to activate the pathway.

    • Incubate the plates for 16-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of Dual-Glo® Luciferase Reagent to each well and mix.

    • Incubate for 10 minutes and measure the firefly luciferase activity (TOP/FOP-flash).

    • Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well and mix.

    • Incubate for 10 minutes and measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the fold change in reporter activity relative to the DMSO-treated, Wnt3a-stimulated control.

HTS Workflow and Data Analysis: From Raw Data to Validated Hits

A typical HTS campaign follows a structured workflow to ensure data quality and efficient hit identification.[4]

HTS Workflow Diagram

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Development (e.g., 96-well format) Miniaturization Miniaturization to 384-well Format Assay_Dev->Miniaturization Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation Primary_HTS Primary HTS (Single Concentration) Validation->Primary_HTS Ready for HTS Compound_Library Compound Library (>10,000 compounds) Compound_Library->Primary_HTS Raw_Data Raw Data Acquisition Primary_HTS->Raw_Data Data_QC Data QC & Normalization Raw_Data->Data_QC Hit_ID Hit Identification (e.g., >3 SD from mean) Data_QC->Hit_ID Hit_List Primary Hit List Hit_ID->Hit_List Hit_Confirmation Hit Confirmation (Re-test) Hit_List->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Validated_Hits Validated Hits Dose_Response->Validated_Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Data Analysis Pipeline
  • Data Quality Control:

    • Calculate the Z'-factor for each assay plate to assess its quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

    • The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD_pos and Mean_pos are the standard deviation and mean of the positive control, and SD_neg and Mean_neg are for the negative control.

  • Data Normalization:

    • Normalize the raw data from each well to the plate controls. For inhibition assays, this is typically expressed as percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Identification:

    • A common method for identifying primary hits is to set a threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an effect greater than 3 times the standard deviation from the mean of the library compounds are considered hits.[4]

  • Hit Confirmation and Dose-Response Analysis:

    • Primary hits should be re-tested under the same assay conditions to eliminate false positives.

    • Confirmed hits are then subjected to dose-response analysis, where the compound is tested at multiple concentrations to determine its potency (IC50 for inhibitors, EC50 for activators).

Data Presentation

Parameter Kinase Inhibition Assay NF-κB Reporter Assay Wnt/β-catenin Reporter Assay
Assay Format Homogeneous, LuminescenceCell-based, Luciferase ReporterCell-based, Dual-Luciferase Reporter
Plate Format 384-well384-well384-well
Primary Readout Relative Light Units (RLU)Relative Light Units (RLU)Normalized Luciferase Activity
Primary Endpoint % Inhibition% InhibitionFold Activation/Inhibition
Key Reagents ADP-Glo™ KitONE-Glo™ Luciferase KitDual-Glo® Luciferase Kit
Stimulus ATPTNF-αWnt3a
Typical Z'-factor > 0.7> 0.6> 0.5

Conclusion and Future Directions

This application note provides a framework for the high-throughput screening of 2-[(4-Methylphenyl)amino]benzoic acid derivatives. By employing a strategic combination of biochemical and cell-based assays targeting kinases and inflammatory signaling pathways, researchers can efficiently identify novel bioactive compounds. The detailed protocols for miniaturized 384-well format assays offer a cost-effective and high-throughput approach. A rigorous data analysis pipeline is crucial for the identification of robust and validated hits.

Following the primary screen and hit validation, promising compounds should be further characterized through secondary assays to determine their mechanism of action, selectivity, and potential off-target effects. Structure-activity relationship (SAR) studies can then guide the optimization of hit compounds to improve their potency, selectivity, and drug-like properties, ultimately leading to the development of novel therapeutic candidates.

References

  • A workflow for high-throughput screening, data analysis, processing, and hit identification. SciLifeLab Publications. Available from: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. Available from: [Link]

  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 259-266. Available from: [Link]

  • Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 345-353. Available from: [Link]

  • Smart cellular assays to study inflammatory skin disorders. AXXAM. Available from: [Link]

  • Chandrashekar, C. V., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 19(1), 21-31. Available from: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available from: [Link]

  • Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry World Conference. Available from: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available from: [Link]

  • Miniaturized assays represent a revolutionary advancement in scientific research. Dispendix. Available from: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. ResearchGate. Available from: [Link]

  • Mayday, M. Y., et al. (2019). Miniaturization and optimization of 384-well compatible RNA sequencing library preparation. PLOS ONE, 14(1), e0206194. Available from: [Link]

  • Miniaturising Screening Assays: a Case Study. BMG Labtech. Available from: [Link]

  • A high-throughput screen for Wnt/β-catenin signaling pathway modulators in human iPSC-derived neural progenitors. PubMed. Available from: [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. PubMed Central. Available from: [Link]

  • A CRISPR knockout screen reveals new regulators of canonical Wnt signaling. PMC. Available from: [Link]

  • Zhang, Y., et al. (2020). Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches. Journal of Cardiovascular Development and Disease, 7(4), 51. Available from: [Link]

  • How to detect and activate Wnt signaling. The WNT Homepage. Stanford University. Available from: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available from: [Link]

  • Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers. Available from: [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. Available from: [Link]

  • Anumula, K. R., & Du, P. (1999). Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins. Analytical Biochemistry, 275(2), 236-42. Available from: [Link]

  • Gupta, A., et al. (2009). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 44(8), 3065-72. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Buchwald-Hartwig Synthesis of 2-[(4-Methylphenyl)amino]benzoic acid

Welcome to our dedicated technical support guide for the Buchwald-Hartwig synthesis of 2-[(4-Methylphenyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Buchwald-Hartwig synthesis of 2-[(4-Methylphenyl)amino]benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N cross-coupling reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yields and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid via Buchwald-Hartwig amination.

Q1: My reaction is not working at all, or the yield is extremely low. What are the first things I should check?

A1: When facing a very low or zero yield, it's crucial to systematically review the foundational elements of your reaction setup. The most common culprits are often related to the catalyst's activity, the choice of ligand, the base, and the overall reaction environment. Begin by ensuring your palladium source is active; if you're using a Pd(II) precatalyst like Pd(OAc)₂, confirm that your reaction conditions are suitable for its reduction to the active Pd(0) state.[1][2] Also, verify that your reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can be detrimental to the catalyst's performance.

Q2: How critical is the choice of base, and which one should I start with?

A2: The base is a critical component of the Buchwald-Hartwig reaction, as it facilitates the deprotonation of the amine, a key step in the catalytic cycle.[3] For the coupling of an aryl halide with an amine, a strong, non-coordinating base is generally a good starting point. Sodium tert-butoxide (NaOtBu) is a widely used and effective base for a broad range of substrates.[2][4] However, if your starting materials are sensitive to strong bases, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be excellent alternatives.[2][4]

Q3: Can I use an aryl chloride instead of an aryl bromide for this synthesis?

A3: While aryl bromides are generally more reactive and often a good starting point for optimization, aryl chlorides can be used.[4] However, they are known to be more challenging substrates due to the higher energy barrier for the initial oxidative addition step.[4][5] To achieve good yields with an aryl chloride, you will likely need to employ a more electron-rich and bulky phosphine ligand to facilitate the oxidative addition.[4][5]

Q4: What is the best solvent for this reaction?

A4: The choice of solvent can significantly influence the reaction's success.[1] Aromatic hydrocarbons like toluene and xylene are very common and effective solvents for Buchwald-Hartwig aminations, offering a good balance of solubility for the reactants and a sufficiently high boiling point.[4][6] Ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF) are also frequently used.[4][6] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[4]

In-Depth Troubleshooting Guide

When initial checks don't resolve low yield issues, a more detailed, systematic approach to troubleshooting is necessary. This guide will walk you through a logical progression of experimental variables to optimize.

Issue 1: Low or No Product Formation with Starting Material Consumed

If you observe the consumption of your starting materials without the formation of the desired product, it's likely that side reactions are dominating.

  • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced to the corresponding arene.[1][7] This can be minimized by carefully selecting the ligand and optimizing the reaction conditions.

  • Catalyst Poisoning or Decomposition: Ensure all your reagents and solvents are of high purity and are anhydrous. Certain functional groups can act as catalyst poisons.[4] If you suspect catalyst poisoning, you may need to try a different catalyst system or protect any problematic functional groups on your substrates.

Issue 2: Incomplete Conversion of Starting Materials

When the reaction stalls, leaving a significant amount of starting material, consider the following:

  • Catalyst Inactivity: As mentioned in the FAQs, ensuring the generation of the active Pd(0) species is paramount. Using a pre-catalyst can often lead to more reliable formation of the active catalyst compared to generating it in situ.[4]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.[1] A screening of different ligands may be required to find the optimal one for your specific reaction.

  • Suboptimal Base/Solvent Combination: The effectiveness of a base can be highly dependent on the solvent used.[3] For instance, in nonpolar solvents, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[3] In polar solvents, the dissociation of the halide is more feasible.[3]

Visualizing the Troubleshooting Process

To aid in your optimization efforts, the following decision tree outlines a systematic approach to troubleshooting low-yielding Buchwald-Hartwig reactions.

Troubleshooting_Workflow Start Low Yield in Buchwald-Hartwig Synthesis Check_Basics Verify Inert Atmosphere, Anhydrous Conditions, Reagent Purity Start->Check_Basics SM_Consumed Is Starting Material Consumed? Check_Basics->SM_Consumed No_Product Side Reactions Likely (e.g., Hydrodehalogenation) SM_Consumed->No_Product Yes Incomplete_Conversion Incomplete Conversion SM_Consumed->Incomplete_Conversion No Optimize_Ligand_Base Optimize Ligand/Base Combination No_Product->Optimize_Ligand_Base Success Improved Yield Optimize_Ligand_Base->Success Screen_Catalyst Screen Different Pd Pre-catalysts Incomplete_Conversion->Screen_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands Screen_Catalyst->Screen_Ligands Screen_Solvents Screen Solvents (Toluene, Dioxane, THF) Screen_Ligands->Screen_Solvents Screen_Solvents->Success

Caption: A decision tree for troubleshooting low-yielding reactions.

Experimental Protocols

Below are detailed protocols for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid. The first is a general starting point, and the second is an optimized protocol based on common troubleshooting outcomes.

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the synthesis.

Reaction Scheme:

2-bromobenzoic acid + p-toluidine --(Pd catalyst, Ligand, Base)--> 2-[(4-Methylphenyl)amino]benzoic acid

Reagents and Stoichiometry:

ReagentMolar Equiv.Amount (for 1 mmol scale)
2-bromobenzoic acid1.0201.0 mg
p-toluidine1.2128.6 mg
Pd₂(dba)₃0.01 (1 mol % Pd)9.2 mg
Xantphos0.02 (2 mol %)11.6 mg
Sodium tert-butoxide1.4134.5 mg
Anhydrous Toluene-5 mL

Step-by-Step Procedure:

  • Preparation: In a glovebox, add 2-bromobenzoic acid (1.0 mmol, 1.0 equiv), p-toluidine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: To the vial, add the palladium precatalyst Pd₂(dba)₃ (0.01 mmol, 0.01 equiv) and the phosphine ligand Xantphos (0.02 mmol, 0.02 equiv).[1]

  • Reaction Setup: Add anhydrous toluene (5 mL) to the vial. Seal the vial with a screw cap containing a PTFE septum.

  • Heating: Remove the vial from the glovebox and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is designed for situations where the general protocol gives low yields, for instance, when using a less reactive aryl chloride.

Reagents and Stoichiometry:

ReagentMolar Equiv.Amount (for 1 mmol scale)
2-chlorobenzoic acid1.0156.6 mg
p-toluidine1.2128.6 mg
G3-XPhos Palladacycle0.02 (2 mol % Pd)16.7 mg
Cesium Carbonate2.0651.8 mg
Anhydrous 1,4-Dioxane-5 mL

Step-by-Step Procedure:

  • Preparation: In a glovebox, add 2-chlorobenzoic acid (1.0 mmol, 1.0 equiv), p-toluidine (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv) to an oven-dried reaction vial with a magnetic stir bar.

  • Catalyst Addition: Add the G3-XPhos Palladacycle (0.02 mmol, 0.02 equiv) to the vial.

  • Reaction Setup: Add anhydrous 1,4-dioxane (5 mL) to the vial. Seal the vial with a screw cap containing a PTFE septum.

  • Heating: Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 18-24 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

The Catalytic Cycle: A Deeper Look

Understanding the mechanism of the Buchwald-Hartwig amination is key to rational troubleshooting. The catalytic cycle involves three main stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd R2NH R₂NH Amine_Coord Amine Coordination & Deprotonation R2NH->Amine_Coord Product Ar-NR₂ Base Base Amine_adduct [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Base->Amine_adduct HX_Base [H-Base]⁺X⁻ PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord->Amine_adduct RedElim Reductive Elimination RedElim->Pd0 RedElim->Product PdII_complex->Amine_Coord Amine_adduct->HX_Base Amido_complex L-Pd(II)(Ar)(NR₂) Amine_adduct->Amido_complex Amido_complex->RedElim

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Lestagnol, I., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. Available at: [Link]

  • Urgaonkar, S., et al. (2003). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • He, F., & Long, S. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • R Discovery. (2021). 2-Methyl-4-[(4-methyl-phen-yl)amino]-benzoic acid. Available at: [Link]

  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig amination of 23b with p-and o-toluidine. Available at: [Link]

  • YouTube. (2023). Condition Optimization for Buchwald-Hartwig Reactions. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]

  • MDPI. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. Available at: [Link]

  • Royal Society of Chemistry. (2021). Polymer-supported synthesis of N -substituted anthranilates as the building blocks for preparation of N -arylated 3-hydroxyquinolin-4(1 H )-ones. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

Sources

Optimization

Overcoming solubility issues of 2-[(4-Methylphenyl)amino]benzoic acid in biological assays

Welcome to the technical support center for 2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, trouble...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the handling and application of this compound in biological assays. Our goal is to help you overcome solubility challenges and ensure the integrity and reproducibility of your experimental data.

Introduction to 2-[(4-Methylphenyl)amino]benzoic acid

2-[(4-Methylphenyl)amino]benzoic acid, also known as N-(p-tolyl)-anthranilic acid, is an aromatic carboxylic acid belonging to the fenamate class of compounds. Its structure, featuring two aromatic rings and a carboxylic acid group, makes it a valuable scaffold in medicinal chemistry. However, these same features contribute to its challenging physicochemical properties, often leading to solubility issues in the aqueous environments typical of biological assays.

Understanding the key properties of this molecule is the first step to overcoming these challenges.

PropertyValue / PredictionImplication for Biological Assays
Molecular Formula C₁₄H₁₃NO₂-
Molecular Weight 227.26 g/mol [1][2]Essential for calculating molar concentrations.
Predicted LogP 3.43682[2]Indicates high lipophilicity and poor water solubility.[3]
Topological Polar Surface Area (TPSA) 49.33 Ų[2]Relatively low TPSA contributes to poor aqueous solubility.
Functional Groups Carboxylic Acid, Secondary AmineThe carboxylic acid group provides a handle for pH-dependent solubilization. The aromatic rings contribute to hydrophobicity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Stock Solution Preparation & Basic Handling

Question 1: What is the best solvent for preparing a high-concentration stock solution of 2-[(4-Methylphenyl)amino]benzoic acid?

Answer: Due to its high lipophilicity (predicted LogP of 3.44)[2], 2-[(4-Methylphenyl)amino]benzoic acid is practically insoluble in water. The recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM) is Dimethyl Sulfoxide (DMSO) .[4][5]

Causality & Expertise: DMSO is a powerful aprotic solvent capable of disrupting the intermolecular hydrogen bonds that can form between the carboxylic acid groups of the compound in its solid state.[6] This allows for the creation of a concentrated, homogenous stock solution. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the compound's solubility in the stock solution over time, especially during freeze-thaw cycles.[7]

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Pre-weigh: Accurately weigh 2.27 mg of 2-[(4-Methylphenyl)amino]benzoic acid (MW = 227.26 g/mol ).

  • Solvent Addition: Add the powder to a sterile microcentrifuge tube or glass vial. Add 1 mL of anhydrous DMSO.

  • Dissolution: Vortex thoroughly for 1-2 minutes. If dissolution is slow, brief sonication in a water bath can be applied. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Category 2: Troubleshooting Assay Interference & Precipitation

Question 2: I added my DMSO stock to my aqueous assay buffer (e.g., PBS or cell media), and it immediately turned cloudy. What happened and how do I fix it?

Answer: This phenomenon is known as "crashing out" or precipitation. It occurs when the compound, which is stable in the concentrated DMSO stock, is rapidly diluted into an aqueous buffer where its solubility is exceedingly low.[7] The DMSO concentration is no longer sufficient to keep the hydrophobic compound in solution.

Troubleshooting Workflow:

G start Precipitation Observed (Immediate) c1 Is the final assay concentration too high? start->c1 c2 Is the final DMSO concentration too low? c1->c2 No sol1 ACTION: Lower the final working concentration. c1->sol1 Yes c3 Was the media/buffer cold? c2->c3 No sol2 ACTION: Increase final DMSO% (respecting cell tolerance). c2->sol2 Yes (<0.1%) sol3 ACTION: Use pre-warmed (37°C) media/buffer for dilutions. c3->sol3 Yes sol4 ACTION: Use serial dilution in pre-warmed media. c3->sol4 No

Caption: Troubleshooting immediate precipitation.

Recommended Solutions:

  • Reduce Final Concentration: The most common cause is exceeding the aqueous solubility limit. Determine the maximum soluble concentration with a preliminary test.[8]

  • Maintain Adequate Co-solvent: Ensure the final DMSO concentration in your assay is sufficient to act as a co-solvent, typically between 0.1% and 0.5%.[9] Be aware that DMSO concentrations above 1% can be toxic to many cell lines or interfere with enzyme activity.[2][10][11]

  • Use Pre-warmed Media: The solubility of most compounds, including this one, is lower in cold liquids. Always use media or buffers pre-warmed to 37°C.[8]

  • Employ Serial Dilution: Avoid adding the concentrated DMSO stock directly into the final large volume. Instead, perform a serial dilution in pre-warmed media to gradually acclimate the compound to the aqueous environment.[8]

Question 3: My assay plate looked fine initially, but after 24 hours of incubation, I see crystals in the wells. Why does this happen?

Answer: This is delayed or time-dependent precipitation. It suggests that while the compound was initially kinetically soluble, it was in an unstable, supersaturated state. Over time, nucleation and crystal growth occur. This can be caused by several factors:

  • Interaction with Media Components: The compound may slowly interact with proteins (e.g., in fetal bovine serum), salts, or other components in the media to form less soluble complexes.[8]

  • pH Shifts: Cellular metabolism can alter the local pH of the culture medium, which can significantly impact the solubility of an ionizable compound like 2-[(4-Methylphenyl)amino]benzoic acid.

  • Compound Degradation: If the compound is unstable, its degradation products may be less soluble.

Preventative Measures:

  • Lower the Working Concentration: The most reliable solution is to work at a concentration below the thermodynamic solubility limit.

  • Incorporate Serum During Dilution: If your final assay includes serum, make the intermediate dilutions in media that also contains the final concentration of serum. This can sometimes help stabilize the compound.

  • Consider Advanced Solubilization Methods: If you cannot lower the concentration, you will need to employ more advanced formulation strategies.

Category 3: Advanced Solubilization Strategies

Question 4: I need to work at a higher concentration, but even with optimized DMSO, the compound precipitates. What else can I do?

Answer: When standard co-solvent methods fail, you must modify the formulation to fundamentally increase the compound's aqueous solubility. The two most effective strategies for an acidic compound like this are pH modification and complexation with cyclodextrins.

Strategy 1: pH-Dependent Solubilization

Causality & Expertise: 2-[(4-Methylphenyl)amino]benzoic acid contains a carboxylic acid functional group. At a pH below its pKa, this group is protonated (-COOH) and the molecule is neutral and less soluble. At a pH above its pKa, the group is deprotonated (-COO⁻), making the molecule a charged anion that is significantly more soluble in water. While the exact pKa is not published, it is expected to be in the range of 3.5-4.5, similar to other benzoic acid derivatives.

Therefore, slightly increasing the pH of your stock solution or buffer can dramatically increase solubility.

Protocol: Preparing a pH-Adjusted Stock Solution

  • Initial Suspension: Suspend the desired amount of compound in a minimal volume of pure water or saline.

  • Basification: Add a small amount of a dilute base, such as 0.1 N NaOH, dropwise while stirring or vortexing.

  • Monitor pH: Monitor the pH with a calibrated pH meter. Continue adding base until the compound fully dissolves. The target pH should be ~7.0-7.5 for compatibility with most biological systems.

  • Final Volume: Once dissolved, bring the solution to the final desired volume with your assay buffer.

  • Sterilization: Sterile-filter the final solution through a 0.22 µm filter.

Self-Validation Check: Always confirm that the final pH of your assay medium is not significantly altered by the addition of your pH-adjusted stock and that it remains within the healthy physiological range for your cells or optimal range for your enzyme.

Strategy 2: Complexation with Cyclodextrins

Causality & Expertise: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like our compound, shielding the hydrophobic aromatic rings from water and presenting a soluble exterior. Studies on structurally related anthranilic acid derivatives (mefenamic acid, flufenamic acid) have shown that 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) is highly effective at forming 1:1 inclusion complexes and significantly increasing their aqueous solubility.[4]

G cluster_0 Before Complexation cluster_1 After Complexation l1 Poorly Soluble Compound (Hydrophobic) l4 Soluble Inclusion Complex l1->l4 + l2 Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) l2->l4 l3 Water l5 Water

Caption: Cyclodextrin inclusion complex formation.

Protocol: Solubility Enhancement with 2-Hydroxypropyl-β-cyclodextrin (2HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of 2HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.

  • Add Compound: Add an excess amount of 2-[(4-Methylphenyl)amino]benzoic acid powder to the 2HP-β-CD solution.

  • Equilibrate: Shake or rotate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the complexation to reach equilibrium.

  • Remove Excess Solid: Centrifuge the solution at high speed (e.g., >10,000 x g) or filter through a 0.22 µm PVDF syringe filter to remove the undissolved compound.

  • Determine Concentration: The clear supernatant is your saturated stock solution. The exact concentration of the dissolved compound must be determined analytically using a validated method (e.g., HPLC-UV or UV-Vis spectroscopy with a standard curve).

Trustworthiness Note: The use of cyclodextrins is a well-established pharmaceutical formulation technique. However, at high concentrations, they can extract cholesterol from cell membranes. It is crucial to run a vehicle control with the same concentration of 2HP-β-CD to ensure it does not cause artifacts in your specific assay.[10]

References

  • Jadach, B., et al. (2015). Effect of 2-hydroxypropyl-β-cyclodextrin on solubility of sparingly soluble drug derivatives of anthranilic acid. PubMed. Available at: [Link]

  • Jadach, B., et al. (2015). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. MDPI. Available at: [Link]

  • Jadach, B., et al. (2015). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid. Semantic Scholar. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Addressing Compound Precipitation in High-Throughput Screening. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PubChem.
  • Anderson, B.D., et al. (2012). The solution properties of mefenamic acid and a closely related analogue are indistinguishable in polar solvents but significantly different in nonpolar environments. PubMed. Available at: [Link]

  • Nourani, N., et al. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. PubMed. Available at: [Link]

  • Nourani, N., et al. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling.
  • Lesnikowski, Z.J., et al. (2022). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. ACS Omega. Available at: [Link]

  • Nielsen, G.D., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]

  • Challa, R., et al. (2005).
  • National Center for Biotechnology Information. (n.d.). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PubChem.
  • Du, Y., et al. (2023). Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2024). Structure-Activity Relationship Study of Majusculamide D: Overcoming Metabolic Instability and Severe Toxicity with a Fluoro Analogue. MDPI. Available at: [Link]

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Lunn, L., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions.
  • Koksharov, M. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO?
  • Sharma, D., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Semantic Scholar.
  • BenchChem. (2025).
  • Avesis. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.
  • Vo, T.T.L., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Sharma, D., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs.
  • Kim, D.H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Barnes, D. (n.d.). Drug Formulation: Lipophilic Compound Q&A. Pace Analytical.
  • Connors, K.A., et al. (1996). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PubChem.
  • Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]

  • Bio-Rad Laboratories. (2021). Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • ChemScene. (n.d.). 2-[(4-methylphenyl)amino]benzoic acid. ChemScene.
  • Murtaza, S., et al. (2022). List of synthesized derivatives of 2-, 3- and 4-aminobenzoic acid.
  • Needham, T.E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific.
  • Pal, A., et al. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
  • Quotient Sciences. (n.d.). Formulation Strategies for Poorly Soluble Molecules. Quotient Sciences.
  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs.
  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methylphenyl ester. NIST WebBook. Available at: [Link]

  • Abdel-Gawad, H., et al. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. PubMed. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-p-tolylanthranilic Acid Synthesis

Welcome to the technical support center for the synthesis of N-p-tolylanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific Ullm...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-p-tolylanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with this specific Ullmann condensation reaction. Here, we address common side reactions and troubleshooting scenarios in a practical, question-and-answer format, grounding our advice in mechanistic principles to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My yield of N-p-tolylanthranilic acid is consistently low. What are the primary causes?

Low yields in this Ullmann reaction are a common issue and can typically be traced back to a few key areas: catalyst quality, reaction conditions, or competing side reactions.

Answer: A diminished yield is often multifactorial. Let's break down the most probable causes:

  • Inactive Catalyst: The copper(I) catalyst (e.g., CuI) is susceptible to oxidation to inactive Cu(II) species, especially if stored improperly or exposed to air during setup.[1] Ensure you are using a fresh, high-purity copper source.

  • Suboptimal Temperature: Traditional Ullmann reactions required high temperatures (>200 °C), which can also promote product decomposition.[2] Modern ligand-accelerated protocols operate under milder conditions (80-120 °C).[3] If your yield is low and you observe significant charring, the temperature may be too high. Conversely, if the reaction stalls, the temperature may be insufficient.

  • Atmospheric Contamination: The catalytic cycle is sensitive to oxygen, which can deactivate the catalyst.[1] Running the reaction under a rigorously inert atmosphere (N₂ or Ar) is critical. Solvents should be properly degassed prior to use.[1]

  • Dominant Side Reactions: The most common yield-reducing side reactions are the homocoupling of your p-tolyl halide and the dehalogenation of the same starting material. These will be addressed in detail below.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh bottle of CuI. If its color is greenish or brownish instead of off-white, its activity is likely compromised. Ensure anthranilic acid and p-tolyl halide are of high purity.

  • Optimize Reaction Temperature: Begin with a temperature around 100-110 °C. Monitor the reaction by TLC. If conversion is slow after several hours, incrementally increase the temperature by 10 °C. If decomposition is observed, lower the temperature.

  • Ensure Inert Atmosphere: Use Schlenk techniques or a glovebox for the reaction setup. Degas your solvent by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.

FAQ 2: I've isolated a significant, non-polar impurity that is difficult to separate from my product. How do I identify and prevent it?

This is a classic symptom of aryl-aryl homocoupling, a primary competitive side reaction in Ullmann condensations.

Answer: The non-polar impurity is almost certainly 4,4'-bitolyl, formed from the copper-catalyzed homocoupling of two molecules of your p-tolyl halide starting material.

Mechanistic Insight: The Ullmann reaction proceeds through a Cu(I)/Cu(III) catalytic cycle.[4][5] After the oxidative addition of the p-tolyl halide to the Cu(I) complex, the resulting aryl-Cu(III) intermediate can undergo one of two competing reductive elimination pathways:

  • Desired Pathway (C-N Coupling): Reductive elimination of the amido and aryl groups to form N-p-tolylanthranilic acid.

  • Side Reaction (C-C Coupling): Reductive elimination involving a second molecule of aryl halide, leading to the formation of 4,4'-bitolyl.[5][6]

This side reaction is particularly favored at higher temperatures and in the absence of ligands that can stabilize the copper center and promote the desired C-N coupling.[1]

Prevention & Mitigation Strategy:

  • Introduce a Ligand: The addition of a chelating ligand is the most effective way to suppress homocoupling. Ligands like L-proline, 1,10-phenanthroline, or N,N'-dimethylethylenediamine (DMEDA) stabilize the copper catalyst, increasing the rate of the desired C-N coupling relative to the C-C homocoupling.[3] A screening of different ligands may be necessary to find the optimal choice for your specific system.

  • Control Stoichiometry: Using a slight excess of the amine (anthranilic acid) relative to the aryl halide can favor the desired cross-coupling pathway.

  • Lower the Reaction Temperature: As mentioned, lower temperatures disfavor the homocoupling side reaction. The use of an effective ligand often allows for a reduction in the required temperature.[1]

Purification Tip: If 4,4'-bitolyl has already formed, its non-polar nature makes it separable from the acidic N-p-tolylanthranilic acid product via an acid-base extraction during workup. Dissolve the crude mixture in a solvent like ethyl acetate and extract with an aqueous base (e.g., NaHCO₃ or K₂CO₃). The desired product will move to the aqueous layer as its carboxylate salt, leaving the non-polar bitolyl in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure product.

FAQ 3: My reaction mixture turns dark brown or black, and the final product is a tar-like substance. What is happening?

This observation points towards thermal decomposition of starting materials or the product, and/or catalyst agglomeration and deactivation.

Answer: The formation of dark, insoluble tars is a sign that the reaction conditions are too harsh. The carboxylic acid group on anthranilic acid makes it susceptible to decarboxylation at high temperatures, which can initiate polymerization and decomposition pathways.

Potential Causes:

  • Excessive Heat: As previously noted, temperatures exceeding the stability threshold of your reagents or product will lead to decomposition. Traditional Ullmann conditions often exceeded 200 °C, which is detrimental for many functionalized substrates.[2]

  • Inappropriate Base/Solvent Combination: The choice of base and solvent is critical.[3] A base that is too strong or a solvent that is not stable at the reaction temperature can contribute to decomposition. For this synthesis, bases like K₂CO₃ or Cs₂CO₃ are commonly used in polar aprotic solvents like DMF, DMSO, or NMP.[3][7]

  • Catalyst Agglomeration: In the absence of a suitable ligand, copper catalysts can agglomerate into inactive metallic copper, which often appears as a black or dark brown precipitate.

Troubleshooting Workflow:

The following flowchart provides a systematic approach to diagnosing and solving issues related to decomposition and low yield.

G start Low Yield / Tar Formation check_temp Is Reaction Temp > 130°C? start->check_temp check_ligand Are you using a ligand (e.g., L-proline, DMEDA)? check_temp->check_ligand No reduce_temp Action: Reduce Temp to 90-110°C. Use a modern ligand-based protocol. check_temp->reduce_temp Yes check_atmosphere Is the reaction under strict inert atmosphere? check_ligand->check_atmosphere Yes add_ligand Action: Add a ligand. Screen L-proline or 1,10-phenanthroline (5-20 mol%). check_ligand->add_ligand No improve_inert Action: Use Schlenk line or glovebox. Degas solvent thoroughly. check_atmosphere->improve_inert No end_node Optimized Reaction check_atmosphere->end_node Yes reduce_temp->end_node add_ligand->end_node improve_inert->end_node

Caption: Troubleshooting workflow for Ullmann condensation.

FAQ 4: How do I choose the optimal base and solvent for this reaction?

The base and solvent are not passive components; they actively participate in the catalytic cycle and influence the reaction outcome.

Answer: The selection of base and solvent is a critical optimization parameter that directly impacts reaction rate and selectivity.[3]

Role of the Base: The base is required to deprotonate the N-H bond of anthranilic acid, forming the active nucleophile.[8] The choice of base can influence the solubility of the reactants and the catalyst, as well as the overall reaction kinetics.

Role of the Solvent: The solvent must be able to dissolve the reactants and the catalyst system while being stable at the required temperature. High-boiling polar aprotic solvents are generally preferred.[2]

Comparative Data:

ParameterOptionsRationale & ConsiderationsTypical Starting Point
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃: Inexpensive and effective, but can have lower solubility. K₃PO₄: Often provides good results, moderately soluble. Cs₂CO₃: Highly soluble and often gives superior results due to the nature of the cation, but is more expensive.[3] The choice can be substrate-dependent.K₂CO₃ (2.0 eq.)
Solvent DMF, DMSO, Dioxane, TolueneDMF/DMSO: Excellent solvating power for a wide range of substrates and catalysts.[3][7] Can be difficult to remove completely. Dioxane/Toluene: Less polar options, sometimes favored for specific ligand systems or to minimize side reactions. Toluene is less common for N-arylation.[3]DMF or DMSO

Experimental Protocol for Optimization:

To find the best conditions for your specific setup, a parallel screen is highly recommended.

  • Setup: Arrange four reaction vials, each with a stir bar.

  • Reagents: To each vial, add anthranilic acid (1.0 eq.), p-iodotoluene (1.2 eq.), and CuI (5 mol%).

  • Variables:

    • Vial 1: K₂CO₃ (2.0 eq.) in DMF

    • Vial 2: Cs₂CO₃ (2.0 eq.) in DMF

    • Vial 3: K₂CO₃ (2.0 eq.) in DMSO

    • Vial 4: Cs₂CO₃ (2.0 eq.) in DMSO

  • Conditions: Seal all vials, purge with argon, and heat to 110 °C.

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h) to determine the relative rates of product formation and side product accumulation.

This systematic approach will quickly identify the most promising base/solvent combination for your needs.

Mechanistic Overview: Desired vs. Side Reactions

To better understand the troubleshooting advice, it is helpful to visualize the catalytic cycle and the points where side reactions diverge.

G cluster_cycle Main Catalytic Cycle cluster_side_reaction Side Reaction Pathway cu1_L Cu(I)L oxidative_add [Ar-Cu(III)(X)L] cu1_L->oxidative_add + Ar-X (Oxidative Addition) ligand_exchange [Ar-Cu(III)(Nuc)L] oxidative_add->ligand_exchange + R₂NH / Base homocoupling Ar-Ar (Homocoupling Product) oxidative_add->homocoupling + Ar-X (Reductive Elimination) ligand_exchange->cu1_L Reductive Elimination product Ar-NR₂ (Desired Product) ligand_exchange->product caption Fig. 1: Competing pathways in Ullmann Condensation.

Caption: Competing pathways in Ullmann Condensation.

This diagram illustrates how the key aryl-copper(III) intermediate can either proceed to the desired C-N bond formation or be diverted into the undesirable C-C homocoupling pathway.[5][6] Effective ligand (L) selection and temperature control are crucial for directing the reaction towards the desired product.

References

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. Retrieved from [Link]

  • Papp, A., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Retrieved from [Link]

  • Le, C., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Nagy, B., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 2-[(4-Methylphenyl)amino]benzoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of crude 2-[(4-Methylphenyl)amino]benzoic acid (N-p-tolylanthranilic acid). This document is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 2-[(4-Methylphenyl)amino]benzoic acid (N-p-tolylanthranilic acid). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. As a key analogue to non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, its purity is paramount for subsequent applications.[1]

The typical syntheses, such as the Ullmann condensation (Goldberg reaction) or the Buchwald-Hartwig amination, often yield a crude product contaminated with starting materials, catalyst residues, and side-products.[2][3][4] This guide provides in-depth troubleshooting advice and detailed protocols to address these specific purification hurdles.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Question 1: My crude product is a dark, sticky oil instead of a solid. What causes this, and what is the first purification step?

Answer:

This is a frequent issue, typically arising from residual high-boiling solvents (e.g., DMF, NMP) used in Ullmann reactions or the presence of unreacted starting materials and catalyst residues that suppress crystallization.[4] The dark coloration often points to residual copper or palladium catalysts.

Your primary objective is to perform a liquid-liquid extraction based on the acid-base properties of your target compound and the expected impurities. 2-[(4-Methylphenyl)amino]benzoic acid is amphoteric, possessing both a basic secondary amine and an acidic carboxylic acid group. This allows for its selective separation.

Protocol 1: Initial Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Remove Basic Impurities: Transfer the solution to a separatory funnel and wash with a 1M HCl solution. This will protonate and extract basic impurities, primarily the unreacted p-toluidine, into the aqueous layer. Repeat this wash twice.

  • Isolate the Acidic Product: Now, extract your target compound from the organic layer using a 1M sodium bicarbonate (NaHCO₃) solution. The weak base will deprotonate the carboxylic acid, forming the water-soluble sodium salt, which moves to the aqueous layer. Neutral impurities, such as biphenyl homocoupling byproducts, will remain in the organic phase. Perform this extraction three times to ensure complete transfer.

  • Precipitation: Combine the basic aqueous extracts in a beaker and cool in an ice bath. Slowly acidify the solution with 2M HCl while stirring until the pH is approximately 3-4. Your purified product will precipitate out as a solid.

  • Collection: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry thoroughly.

Workflow: Acid-Base Extraction Strategy

crude Crude Product (in Ethyl Acetate) wash_hcl Wash with 1M HCl crude->wash_hcl sep1 Separate Layers wash_hcl->sep1 org1 Organic Layer 1 (Product, Neutral Impurities) sep1->org1 Keep aq1 Aqueous Layer 1 (p-toluidine·HCl) sep1->aq1 Discard wash_bicarb Extract with 1M NaHCO3 org1->wash_bicarb sep2 Separate Layers wash_bicarb->sep2 org2 Organic Layer 2 (Neutral Impurities) sep2->org2 Discard aq2 Aqueous Layer 2 (Product as Sodium Salt) sep2->aq2 Keep acidify Acidify with 2M HCl to pH 3-4 aq2->acidify filter Vacuum Filter & Dry acidify->filter pure_product Purified Solid Product filter->pure_product

Caption: Workflow for purifying the target compound using acid-base extraction.

Question 2: After an initial cleanup, my recrystallized product has a low melting point and appears discolored. How can I improve my recrystallization technique?

Answer:

A low or broad melting point is a classic sign of impurity. The success of recrystallization hinges on selecting the right solvent and controlling the cooling rate.[5][6] If colored impurities persist, a charcoal treatment may be necessary.

Troubleshooting Recrystallization
  • Solvent Selection is Critical: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Impurities, conversely, should be either very soluble or insoluble at all temperatures. For 2-[(4-Methylphenyl)amino]benzoic acid, several solvents can be effective. Single crystals have been successfully grown from ethyl acetate.[1][2][7]

  • Cooling Rate: Cooling the solution too quickly traps impurities within the crystal lattice.[5] A slow, controlled cooling process is essential for forming pure crystals.

  • Persistent Color: Highly conjugated impurities or residual catalyst complexes can cause discoloration. Activated charcoal can adsorb these molecules.

SolventBoiling Point (°C)Suitability Notes
Ethyl Acetate 77.1Proven effective for growing high-quality crystals of this compound.[2][3]
Ethanol 78.4Good general-purpose solvent for polar organic molecules.
Toluene 110.6Effective for less polar compounds; its high boiling point can help dissolve stubborn solids.
Glacial Acetic Acid 118.0Can be very effective but is harder to remove completely from the final product.
Protocol 2: Optimized Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot recrystallization solvent to your crude solid to just dissolve it completely. Use a boiling stick or magnetic stirrer to ensure even heating and prevent bumping.[6]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat source and add a very small amount (spatula tip) of activated charcoal. Swirl for 2-3 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent foaming.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization of your product in the funnel.[5]

  • Slow Cooling: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. You should observe the formation of crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated product.

  • Collection & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Question 3: My product's TLC and NMR still show trace impurities after acid-base extraction and recrystallization. What is the next step for achieving high purity?

Answer:

When impurities have similar solubility and acid-base properties to your target compound, recrystallization may not be sufficient. In this case, column chromatography is the most effective method for final purification.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase.

Protocol 3: Silica Gel Column Chromatography
  • Select Mobile Phase (Eluent): Use TLC to determine an appropriate solvent system. A good system will move your product spot to an Rf value of ~0.3. A common starting point for this compound is a mixture of Hexane and Ethyl Acetate. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.

  • Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity eluent and carefully pour it into the column. Allow the silica to settle into a uniform bed without air bubbles or cracks.

  • Load the Sample: Dissolve your semi-pure product in the minimum amount of the eluent (or a slightly more polar solvent like DCM if solubility is an issue) and carefully add it to the top of the silica bed.

  • Elute the Column: Begin running the eluent through the column, collecting the outflow in fractions. Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the final, high-purity compound.

Overall Purification Strategy

G start Crude Product ab_extraction Acid-Base Extraction start->ab_extraction recrystallization Recrystallization ab_extraction->recrystallization purity_check1 Purity Check (TLC, Melting Point) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Impure final_product Pure Product (>99%) purity_check1->final_product Pure purity_check2 Final Purity Analysis (HPLC, NMR, MS) column_chrom->purity_check2 purity_check2->final_product fail Impure pass1 Pure pass2 Pure

Caption: Decision tree for the multi-step purification of 2-[(4-Methylphenyl)amino]benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from an Ullmann or Buchwald-Hartwig synthesis?

A: The impurity profile depends on the synthetic route, but you can generally anticipate the following:

Impurity TypeSpecific ExampleOrigin
Unreacted Starting Materials 2-Chlorobenzoic acid, p-toluidineIncomplete reaction
Catalyst Residues Copper salts, Palladium complexesUllmann or Buchwald-Hartwig reaction[2][4]
Homocoupling Products Biphenyl derivativesSide reaction of the aryl halide
Solvent Residues DMF, NMP, TolueneHigh-boiling point reaction solvents
Base Residues K₂CO₃, Cs₂CO₃, etc.Reaction base

Q2: What analytical methods are best for assessing the final purity?

A: A combination of methods provides the most complete picture of purity:

  • HPLC: A reverse-phase HPLC method is excellent for quantifying purity and detecting trace impurities.[10][11][12]

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify impurities if they are present in sufficient quantity (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13][14]

  • Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.

Q3: Is there a single best purification technique?

A: No single technique is universally "best." A multi-step approach is the most robust strategy. Acid-base extraction is highly effective for bulk purification from ionic starting materials. Recrystallization is excellent for removing small amounts of impurities and for obtaining crystalline material.[5][6] Column chromatography is the definitive step when very high purity is required or when other methods fail.[8]

References
  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • IUCr. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCr Journals. [Link]

  • He, F., & Long, S. (2025). (IUCr) 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCr. [Link]

  • Scarpitta, F., et al. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Scarpitta, F., et al. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-((4-((4-Hydroxyphenyl)amino)phenyl)amino)benzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • NC State Undergraduate Organic Chemistry Teaching Laboratories. (2015). Recrystallization. YouTube. [Link]

  • Merey, H. A., & Zaazaa, H. E. (2014). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab.
  • CHEM 312. (2021). Recrystallization Experiment. YouTube. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition. [Link]

  • Misbahi, H., Brouant, P., & Barbe, J. (2000). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. [Link]

  • Gu, Z., et al. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. [Link]

  • Su, Y., et al. (2018). Melt-recrystallization of poly (L-lactic acid) initially containing α′-crystals. ResearchGate. [Link]

  • Gatti, R., et al. (2003). Analytical methods for the determination of folic acid in a polymeric micellar carrier. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ullmann Condensation of Anthranilic Acids

Welcome to the Technical Support Center dedicated to the Ullmann condensation of anthranilic acids. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the Ullmann condensation of anthranilic acids. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-N cross-coupling reaction to synthesize N-aryl anthranilic acid derivatives, a common scaffold in pharmacologically active molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your reactions effectively.

The Ullmann condensation, a copper-catalyzed reaction, has been a cornerstone of organic synthesis for over a century.[1][2] While robust, it is not without its challenges, particularly when dealing with multifunctional substrates like anthranilic acids. This guide is structured to address the common pitfalls and questions that arise during experimentation, empowering you to achieve higher yields, better purity, and more consistent results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered during the Ullmann condensation of anthranilic acids in a direct question-and-answer format.

Low or No Product Yield

Question: I am getting very low to no yield of my desired N-aryl anthranilic acid. What are the most likely causes and how can I fix this?

Answer: This is the most common issue and can be traced back to several key factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity: The active catalytic species in most Ullmann reactions is Cu(I).[3] Copper(I) salts, such as CuI, are susceptible to oxidation to Cu(II) upon prolonged exposure to air, rendering them less effective.

    • Solution: Use a fresh bottle of high-purity CuI. If you suspect your catalyst has oxidized, you can try activating it. For classical Ullmann reactions, activating copper powder by stirring it in a 10% iodine solution in acetone can be effective.[4] For modern protocols, simply ensuring you are using a high-quality, recently purchased Cu(I) source is often sufficient.

  • Inadequate Reaction Conditions (Temperature, Solvent, Base): Traditional Ullmann reactions often required harsh conditions, including high temperatures (>150 °C).[1][4][5] While modern ligand-accelerated protocols operate at milder temperatures (80-120 °C), the conditions must be carefully optimized for your specific substrates.[4]

    • Solution:

      • Temperature: If you are running the reaction at a lower temperature with a ligand, and seeing no conversion, incrementally increase the temperature. Conversely, if you observe decomposition, the temperature is likely too high.

      • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, and NMP are standard choices as they help solubilize the reagents at elevated temperatures.[4][5]

      • Base: The base is crucial for the deprotonation of the amine. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the yield, so screening different bases is recommended.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend: I > Br >> Cl.[4][6] Aryl chlorides are generally the least reactive and may require more forcing conditions or a more sophisticated catalytic system.[4] Electron-withdrawing groups on the aryl halide can increase its reactivity.[4][5]

    • Solution: If you are using an aryl chloride and getting poor results, consider switching to the corresponding aryl bromide or iodide if possible. Alternatively, you may need to screen a wider range of ligands to find one that promotes the reaction with the less reactive halide.

  • Oxygen Sensitivity: Many modern Ullmann catalyst systems are sensitive to oxygen, which can lead to catalyst deactivation.[4]

    • Solution: Employ standard air-free techniques. This includes using a Schlenk line or a glovebox to set up the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your solvents are degassed prior to use, for example, by sparging with an inert gas.[4]

Significant Side Product Formation

Question: My reaction is messy, and I'm observing significant side products. What are they and how can I minimize them?

Answer: Side product formation is often a sign of non-optimal reaction conditions. The two most common side reactions are dehalogenation and homocoupling.

  • Dehalogenation of the Aryl Halide: This is the reduction of the aryl halide to the corresponding arene. This becomes a major pathway when the desired C-N coupling is slow.[4]

    • Potential Cause: The hydrogen source for this reduction can be trace water, the solvent, or the amine itself.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Thoroughly dry all reagents and solvents. Bake glassware before use and run the reaction under a strictly inert atmosphere.[4]

      • Solvent Choice: Some solvents are more prone to acting as hydrogen donors. Screening different anhydrous solvents can be beneficial.

  • Homocoupling of the Aryl Halide: This side reaction forms a biaryl product from two molecules of the aryl halide.

    • Potential Cause: High temperatures can promote homocoupling.

    • Troubleshooting Steps:

      • Lower the Temperature: If your desired reaction allows, try running it at a lower temperature. This may require screening for a more active catalyst system.

      • Introduce a Ligand: Ligands can stabilize the copper catalyst and favor the desired cross-coupling pathway over homocoupling.[3][4] A ligand screen is often a worthwhile endeavor.[3]

Frequently Asked Questions (FAQs)

Q1: Do I really need a ligand for my Ullmann condensation of anthranilic acid?

A1: While classical Ullmann reactions can be performed without a ligand, they typically require stoichiometric amounts of copper and very high temperatures.[5] The introduction of ligands has revolutionized the Ullmann reaction by:

  • Lowering Reaction Temperatures: Ligand-accelerated reactions can often be run at significantly lower temperatures (50-100 °C lower).[7]

  • Improving Yields and Selectivity: Ligands stabilize the copper catalyst, which can reduce the formation of side products and improve the yield of the desired N-aryl anthranilic acid.[4]

  • Enabling the Use of Less Reactive Aryl Halides: Ligands can facilitate the use of more challenging substrates like aryl chlorides.

Commonly used ligands include diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), and N,N-dimethylglycine.[1][3][8]

Q2: What is the best copper source for my reaction?

A2: Copper(I) iodide (CuI) is the most commonly used and generally reliable copper source for modern Ullmann condensations.[3] Its Cu(I) oxidation state is often the active catalytic state. Other sources like CuBr, Cu₂O, and even copper powder can be used, but CuI is a good starting point for optimization.[3] Always use a high-purity source.[3]

Q3: How do I choose the right base and solvent?

A3: The optimal base and solvent are highly dependent on the specific substrates.

  • Bases: A moderately strong inorganic base is typically required. K₂CO₃ is a good first choice. For less reactive systems, stronger bases like K₃PO₄ or Cs₂CO₃ might be necessary.

  • Solvents: Polar aprotic solvents are the standard. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices for a wide range of Ullmann reactions.[9] For some systems, non-polar solvents like toluene or dioxane may be effective.[3][4] It is advisable to screen a few options during your optimization.

Q4: My anthranilic acid seems to be decarboxylating at high temperatures. What can I do?

A4: Decarboxylation is a known thermal decomposition pathway for anthranilic acids. If you suspect this is occurring, the primary solution is to lower the reaction temperature. This can be achieved by employing a more active catalytic system, which almost always involves the use of a suitable ligand. Screening different copper/ligand combinations is the most effective strategy to find a system that promotes C-N coupling at a temperature below the onset of significant decarboxylation.

Experimental Protocols & Data

General Protocol for Ligand-Assisted Ullmann Condensation

This protocol provides a starting point for the synthesis of an N-aryl anthranilic acid.

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add anthranilic acid (1.0 equiv.), the aryl halide (1.1 equiv.), copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed anhydrous solvent (e.g., DMF) via syringe.

  • Reaction Execution:

    • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4, which will protonate the product and may cause it to precipitate or be extracted into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Optimization Parameters for Screening
ParameterRecommended Starting ConditionsScreening Range/Options
Copper Source CuI (10 mol%)CuBr, Cu₂O, Cu(acac)₂ (5-20 mol%)
Ligand L-Proline (20 mol%)1,10-Phenanthroline, N,N-Dimethylglycine
Base K₂CO₃ (2 equiv.)K₃PO₄, Cs₂CO₃ (2-3 equiv.)
Solvent DMFDMSO, Dioxane, Toluene
Temperature 110 °C80 - 140 °C

Visualizing the Process

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical sequence for troubleshooting a failing Ullmann condensation reaction.

Troubleshooting_Workflow start Low/No Yield catalyst Check Catalyst Quality (Fresh Cu(I) Source) start->catalyst atmosphere Ensure Inert Atmosphere (Degas Solvents, N2/Ar) catalyst->atmosphere conditions Vary Reaction Conditions atmosphere->conditions temp Increase Temperature conditions->temp If no conversion base Screen Bases (K2CO3, K3PO4, Cs2CO3) conditions->base solvent Screen Solvents (DMF, DMSO, Toluene) conditions->solvent success Improved Yield temp->success ligand Introduce/Screen Ligands (L-Proline, Phenanthroline) base->ligand solvent->ligand halide Consider Aryl Halide (I > Br >> Cl) ligand->halide halide->success

Caption: A systematic workflow for troubleshooting low-yield Ullmann reactions.

Diagram 2: Key Parameters Influencing Ullmann Condensation

This diagram illustrates the interconnectedness of the key variables in an Ullmann reaction.

Ullmann_Parameters center Ullmann Condensation Yield catalyst Copper Source & Ligand center->catalyst substrate Substrates (Anthranilic Acid, Aryl Halide) center->substrate base Base center->base solvent Solvent center->solvent temp Temperature center->temp catalyst->substrate substrate->base base->solvent solvent->temp temp->catalyst

Caption: Interplay of key parameters affecting Ullmann condensation outcomes.

References

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link]

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Shang, R., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Retrieved from [Link]

  • Hossain, K. M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. [Link]

  • Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. [Link]

  • Reddit. (2020). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from [Link]

  • Wu, X., et al. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S-C Bond Formation to Access Sulfilimines. Organic Chemistry Portal. [Link]

  • Paine, J. B. (1987). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 52(18), 4173-4177. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Sperotto, E., et al. (2018). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry. [Link]

  • Chen, J., et al. (2011). Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. Organic Letters, 13(20), 5580-5583. [Link]

  • Sperotto, E., et al. (2010). Room temperature Ullmann coupling with organic bases. Tetrahedron, 66(42), 8234-8238. [Link]

  • Reddit. (2020). Troubleshooeting homocoupling : r/Chempros. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]

Sources

Optimization

How to interpret complex NMR spectra of 2-[(4-Methylphenyl)amino]benzoic acid

Technical Support Center: NMR Spectral Interpretation Guide ID: TSC-NMR-028A Topic: Interpreting Complex NMR Spectra of 2-[(4-Methylphenyl)amino]benzoic acid Senior Application Scientist: Dr. Gemini Welcome to the Techni...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: NMR Spectral Interpretation

Guide ID: TSC-NMR-028A Topic: Interpreting Complex NMR Spectra of 2-[(4-Methylphenyl)amino]benzoic acid Senior Application Scientist: Dr. Gemini

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and interpretation strategies for the NMR spectra of 2-[(4-Methylphenyl)amino]benzoic acid, a molecule that frequently presents challenges due to signal overlap in its aromatic regions. This document is intended for researchers and professionals in drug development who require a definitive structural confirmation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've acquired a ¹H NMR spectrum. What are the expected signals and why does the aromatic region look so complex?

Answer:

For 2-[(4-Methylphenyl)amino]benzoic acid, you should expect to see signals corresponding to four distinct types of protons. However, their appearance can be deceptive, especially in the aromatic region.

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically far downfield (>10 ppm). Its chemical shift is highly dependent on concentration and the solvent used. It may also exchange with deuterium if using a deuterated solvent like D₂O or MeOD, causing the signal to disappear.

  • Amine Proton (-NH-): A singlet that can be broad, usually found between 8.5 and 9.5 ppm. Like the -COOH proton, its position is variable and it can undergo deuterium exchange.

  • Aromatic Protons (Ar-H): This is the most complex region, typically spanning from 6.5 to 8.0 ppm.[1][2] The molecule has seven aromatic protons in total, distributed across two different rings. Due to the similar electronic environments and spin-spin coupling, these signals often merge into an unresolvable series of overlapping multiplets, making direct assignment from a 1D spectrum nearly impossible.

  • Methyl Protons (-CH₃): A sharp singlet around 2.0-2.5 ppm, integrating to three protons. This signal is usually straightforward to identify.[2]

The complexity in the aromatic region arises because the seven protons, while chemically distinct, reside in environments that are not different enough to be fully resolved in a standard 1D spectrum. The signals are further complicated by multi-bond couplings (ortho, meta, and para), leading to intricate splitting patterns that overlap significantly.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

GroupAtom Numbers (see Fig. 1)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
MethylH15, C15~2.3~21Sharp singlet in ¹H.
Aromatic CHH3, H4, H5, H6, H10, H11, H13, H146.5 - 8.0110 - 135Complex, overlapping multiplets in ¹H.
Quaternary CC1, C2, C7, C9, C12N/A115 - 150No signal in DEPT-135.
Carboxyl CC8>10 (broad s)~170¹H signal is solvent-dependent.
Amine NHH-N18.5 - 9.5 (broad s)N/A¹H signal is solvent-dependent.

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Troubleshooting Guide 1: My aromatic signals are an uninterpretable multiplet. How can I assign the individual protons?

Answer:

This is the most common challenge with this class of molecules. When 1D ¹H NMR fails to provide sufficient resolution, you must turn to two-dimensional (2D) NMR techniques. For this specific problem, a COSY (Correlation Spectroscopy) experiment is the essential first step.[5][6]

A COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds (²J or ³J coupling). Protons that are neighbors on a carbon skeleton will show a "cross-peak" in the 2D map. This allows you to trace the connectivity of protons within a spin system.

For 2-[(4-Methylphenyl)amino]benzoic acid, you have two isolated aromatic spin systems:

  • The Benzoic Acid Ring: A four-proton system (H3, H4, H5, H6).

  • The Toluidine Ring: A four-proton system that appears as a two-proton system due to symmetry (H10/H14 and H11/H13).

The COSY experiment will allow you to "walk" around each ring, connecting adjacent protons and separating the signals of one ring from the other.

cluster_0 Benzoic Acid Ring Spin System cluster_1 Toluidine Ring Spin System H3 H3 H4 H4 H3->H4 Jortho H5 H5 H4->H5 Jortho H6 H6 H5->H6 Jortho H10 H10 H11 H11 H10->H11 Jortho H14 H14 H13 H13 H13->H14 Jortho

Caption: COSY correlations trace adjacent protons on each aromatic ring.

FAQ 2: How do I definitively assign the carbon signals and link them to their attached protons?

Answer:

To unambiguously assign the carbon spectrum, you need two key experiments: a standard ¹³C spectrum (or a DEPT experiment) and an HSQC (Heteronuclear Single Quantum Coherence) experiment.[5][7]

  • ¹³C/DEPT: A standard broadband-decoupled ¹³C NMR spectrum will show all unique carbon atoms. A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is even more useful, as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons do not appear in DEPT spectra.

  • HSQC: This is a 2D experiment that correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[7][8] Each cross-peak in the HSQC spectrum represents a C-H bond. This allows you to instantly assign the chemical shift of any protonated carbon once you have identified its corresponding proton signal from the ¹H and COSY spectra.

By combining the COSY and HSQC data, you can assign all the protonated carbons in the two aromatic rings.

Troubleshooting Guide 2: I've identified the two separate spin systems with COSY and HSQC, but how do I know which system belongs to the benzoic acid ring and which to the toluidine ring?

Answer:

This is a critical step that requires connecting the molecular fragments. The definitive experiment for this task is the HMBC (Heteronuclear Multiple Bond Correlation) .[9][10]

Unlike HSQC, which shows one-bond C-H correlations, HMBC reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[7] These long-range correlations are the key to assembling the molecular puzzle.

For 2-[(4-Methylphenyl)amino]benzoic acid, here are the crucial HMBC correlations to look for:

  • From the Methyl Protons (H15): The sharp singlet of the methyl group is your anchor point. The methyl protons (H15) will show a strong correlation to the methyl carbon (C15, ¹J) in the HSQC, and in the HMBC they will correlate to:

    • C12: The quaternary carbon they are attached to (²J).

    • C11 and C13: The two adjacent aromatic methine carbons (³J). This definitively identifies the toluidine ring.

  • From the Amine Proton (NH): This proton is perfectly positioned to bridge the two rings. It should show HMBC correlations to:

    • C2 and C6: Carbons on the benzoic acid ring (²J and ³J).

    • C9 and C10/C14: Carbons on the toluidine ring (²J and ³J).

  • From Aromatic Protons to the Carboxyl Carbon (C8): The proton ortho to the carboxylic acid group (H3 ) will show a three-bond correlation to the carboxyl carbon (C8 at ~170 ppm). This is a powerful tool for identifying H3 and, by extension, confirming the assignment of the entire benzoic acid ring spin system.

cluster_mol Key HMBC Correlations for 2-[(4-Methylphenyl)amino]benzoic acid H15 H15 (-CH3) C12 C12 H15->C12 ²J C11_13 C11/C13 H15->C11_13 ³J NH N-H C2 C2 NH->C2 ²J/³J C9 C9 NH->C9 ²J/³J H3 H3 C8 C8 (-COOH) H3->C8 ³J

Caption: Key HMBC correlations that link the molecular fragments.

Experimental Protocol & Workflow

Recommended Workflow for Complete Spectral Assignment

For a complex molecule like this, a systematic approach is crucial. The following workflow ensures you collect all necessary data for a full and unambiguous assignment.

G A 1. Acquire ¹H NMR B 2. Acquire ¹³C & DEPT-135 A->B Initial Nuclei Scan C 3. Acquire ¹H-¹H COSY A->C Identify Spin Systems F 6. Integrate All Data for Final Assignment A->F D 4. Acquire ¹H-¹³C HSQC B->D Assign Protonated Carbons B->F C->D Correlate H & C C->F E 5. Acquire ¹H-¹³C HMBC D->E Establish Long-Range Connectivity D->F E->F

Caption: Systematic workflow for NMR data acquisition and analysis.

Step-by-Step Experimental Guide:
  • Sample Preparation: Dissolve ~5-10 mg of 2-[(4-Methylphenyl)amino]benzoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -COOH and -NH.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Ensure good signal-to-noise and resolution.

  • ¹³C and DEPT Acquisition:

    • Acquire a standard broadband proton-decoupled ¹³C spectrum.

    • Run a DEPT-135 experiment to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment. This will reveal the H-H coupling networks.

  • 2D HSQC Acquisition: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. This will correlate each proton to its directly attached carbon.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance correlations over 2-3 bonds.

  • Data Analysis:

    • Step A: Use the COSY spectrum to trace the connectivities in the two aromatic rings, separating them into two distinct spin systems.

    • Step B: Use the HSQC spectrum to assign the chemical shifts of the carbons directly bonded to the protons you identified in Step A.

    • Step C: Use the HMBC spectrum to piece the puzzle together. Start with an unambiguous signal like the methyl protons (H15) to identify the toluidine ring. Use the correlation from H3 to the carboxyl carbon (C8) to identify the benzoic acid ring. Confirm assignments using the NH proton correlations.

    • Step D: Consolidate all assignments into a final data table.

By following this structured approach, you can transform a complex and overlapping set of spectra into a fully assigned molecular structure with a high degree of confidence.

References

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. [Link]

  • Mishra, N. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Key HMBC and COSY correlations of compounds 1, 2, 4 and 5. [Link]

  • The Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. [Link]

  • University of Arizona. (n.d.). 2D NMR A correlation map between two NMR parameters. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 2-[(4-Methylphenyl)amino]benzoic Acid Formulations

Welcome to the technical support center for 2-[(4-Methylphenyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troub...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Methylphenyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to enhancing the oral bioavailability of this compound. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Understanding the Bioavailability Challenges of 2-[(4-Methylphenyl)amino]benzoic Acid

Question 1: What are the main obstacles to achieving adequate oral bioavailability with 2-[(4-Methylphenyl)amino]benzoic acid?

The primary challenge in achieving high oral bioavailability for 2-[(4-Methylphenyl)amino]benzoic acid lies in its physicochemical properties. While specific experimental data for this compound is limited, we can infer its characteristics from structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) like tolfenamic acid. Tolfenamic acid is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it exhibits high permeability but low aqueous solubility.[1] It is highly likely that 2-[(4-Methylphenyl)amino]benzoic acid also falls into this category.

The low solubility of BCS Class II drugs is a significant rate-limiting step in their absorption from the gastrointestinal tract.[1] For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. The poor aqueous solubility of 2-[(4-Methylphenyl)amino]benzoic acid, particularly in the acidic environment of the stomach, can lead to incomplete dissolution and, consequently, low and variable bioavailability.

Key Physicochemical Properties (Inferred from Tolfenamic Acid):

PropertyValueImplication for Bioavailability
BCS Class II (Predicted)High permeability, low solubility.[1]
Aqueous Solubility Very low, especially in acidic pH.[2][3]Dissolution is the rate-limiting step for absorption.
LogP High (e.g., Tolfenamic acid XLogP3 is 5.2)[4]High lipophilicity contributes to high permeability but also to low aqueous solubility.
pKa As an aminobenzoic acid derivative, it will have at least two pKa values, one for the carboxylic acid group and one for the amino group.[5][6]The ionization state, and therefore solubility, will be highly dependent on the pH of the surrounding environment.

Section 2: Troubleshooting and Formulation Strategies

This section provides a series of troubleshooting guides for common issues encountered when formulating 2-[(4-Methylphenyl)amino]benzoic acid for enhanced bioavailability.

Poor Dissolution Profiles in In Vitro Tests

Question 2: My formulation of 2-[(4-Methylphenyl)amino]benzoic acid shows very slow and incomplete dissolution in standard quality control media (e.g., pH 1.2 HCl, pH 6.8 phosphate buffer). What could be the cause and how can I improve it?

This is a common issue for BCS Class II compounds. The low dissolution rate is a direct consequence of the drug's poor aqueous solubility. Here’s a systematic approach to troubleshoot and improve the dissolution profile:

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor dissolution.

Experimental Protocols:

Protocol 1: Particle Size Reduction (Micronization)

  • Objective: To increase the surface area of the drug particles, thereby enhancing the dissolution rate.

  • Method:

    • Utilize a jet mill or other suitable micronization equipment.

    • Co-micronize 2-[(4-Methylphenyl)amino]benzoic acid with a hydrophilic excipient like microcrystalline cellulose and a surfactant such as sodium lauryl sulfate.

    • Perform multiple cycles of micronization to achieve the desired particle size distribution.

  • Analysis:

    • Measure the particle size distribution using laser diffraction.

    • Conduct dissolution testing on the micronized powder and compare it to the unmicronized drug.

Protocol 2: Formulation with Wetting Agents

  • Objective: To improve the dispersibility of the hydrophobic drug particles in the dissolution medium.

  • Method:

    • Prepare a series of formulations containing different concentrations of wetting agents (e.g., polysorbates, sodium lauryl sulfate).

    • Incorporate the wetting agent into the formulation through a wet granulation process or as part of a dry blend.

  • Analysis:

    • Perform contact angle measurements to assess the improvement in wettability.

    • Conduct dissolution testing on the formulations and compare the release profiles.

Low and Variable Bioavailability in Preclinical Animal Studies

Question 3: Despite achieving a satisfactory in vitro dissolution profile, the in vivo bioavailability of my 2-[(4-Methylphenyl)amino]benzoic acid formulation remains low and shows high variability between subjects. What are the potential reasons and how can I address this?

This scenario suggests that factors beyond simple dissolution are influencing the in vivo absorption. Here are some potential causes and corresponding strategies:

Potential Causes and Solutions:

Potential CauseExplanationRecommended Strategy
Precipitation in the GI Tract The drug may dissolve in one part of the GI tract (e.g., the less acidic small intestine) but then precipitate out before it can be fully absorbed.Formulate as an amorphous solid dispersion (ASD) with a precipitation inhibitor or utilize a self-emulsifying drug delivery system (SEDDS).
First-Pass Metabolism The drug may be extensively metabolized by the liver before it reaches systemic circulation.While formulation strategies have limited impact on first-pass metabolism, prodrug approaches could be considered in the drug discovery phase.
Food Effects The presence of food can alter the GI environment (pH, motility, presence of bile salts), leading to variable absorption.Conduct in vivo studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can sometimes mitigate negative food effects.

Advanced Formulation Strategies:

Amorphous Solid Dispersions (ASDs)

  • Principle: By dispersing the drug in a polymeric carrier in an amorphous state, the energy barrier for dissolution is lowered, leading to a higher apparent solubility and dissolution rate.

  • Experimental Workflow:

G A API + Polymer Selection B Solvent Evaporation (Spray Drying) A->B C Melt Extrusion A->C D Characterization of ASD (DSC, XRD, FTIR) B->D C->D E In Vitro Dissolution Testing D->E F In Vivo Bioavailability Study E->F

Caption: Workflow for developing an amorphous solid dispersion.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Objective: To prepare an ASD of 2-[(4-Methylphenyl)amino]benzoic acid to enhance its dissolution and oral bioavailability.

  • Method:

    • Dissolve 2-[(4-Methylphenyl)amino]benzoic acid and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common solvent (e.g., methanol, acetone).

    • Spray-dry the solution using a laboratory-scale spray dryer.

    • Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

  • Analysis:

    • Confirm the amorphous nature of the drug in the ASD using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

    • Assess drug-polymer interactions using Fourier-Transform Infrared Spectroscopy (FTIR).

    • Perform in vitro dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF).

    • Conduct in vivo pharmacokinetic studies in a suitable animal model (e.g., rats, dogs).

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my compound? A1: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability. This classification helps to predict a drug's in vivo absorption characteristics and is a valuable tool for guiding formulation development. As a likely BCS Class II compound, 2-[(4-Methylphenyl)amino]benzoic acid's bioavailability is primarily limited by its solubility, making solubility enhancement techniques a key focus.[1]

Q2: How do I choose the right excipients for my formulation? A2: The choice of excipients is critical for the performance of your formulation. For a poorly soluble drug like 2-[(4-Methylphenyl)amino]benzoic acid, you should consider:

  • Solubilizers: Surfactants (e.g., polysorbates, sodium lauryl sulfate) and cyclodextrins can increase the solubility of the drug.

  • Wetting agents: These improve the contact between the hydrophobic drug particles and the aqueous dissolution medium.

  • Polymers for ASDs: The choice of polymer (e.g., PVP, HPMC, Eudragit) will depend on the drug's properties and the desired release profile.

  • Lipids for lipid-based formulations: A range of oils, surfactants, and co-solvents can be used to create self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS).

Q3: What are some suitable in vivo models for assessing the bioavailability of 2-[(4-Methylphenyl)amino]benzoic acid? A3: Rodent models, such as rats, are commonly used for initial pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology. For more comprehensive studies that better predict human pharmacokinetics, larger animal models like dogs may be employed. The choice of model will depend on the specific research question and the stage of development.

Q4: How can I perform in vitro-in vivo correlation (IVIVC) for my formulation? A4: Developing an IVIVC, which is a predictive mathematical model that relates an in vitro property of a dosage form (usually the rate or extent of drug dissolution) to an in vivo response (such as plasma drug concentration or amount of drug absorbed), can be challenging for BCS Class II drugs. However, by using biorelevant dissolution media that mimic the conditions of the gastrointestinal tract, it may be possible to establish a meaningful correlation. This requires careful selection of dissolution test conditions and a robust in vivo dataset.

References

  • Preparation, Characterization and Pharmacokinetics of Tolfenamic Acid-Loaded Solid Lipid Nanoparticles. Pharmaceuticals (Basel). 2022 Sep; 15(9): 1129. Available from: [Link]

  • Tolfenamic Acid. PharmaCompass. Available from: [Link]

  • Tolfenamic acid: A comprehensive review of its physical, pharmaceutical, and analytical profile. J Pharm Biomed Anal. 2018 Nov 30;161:249-261. Available from: [Link]

  • Drug–drug salts of mefenamic acid\tolfenamic acid and piperazine to improve physicochemical properties for potential veterinary use. CrystEngComm. 2021;23(1):154-165. Available from: [Link]

  • Improvement of the water solubility of tolfenamic acid by new multiple component crystals produced by mechanochemical methods. ResearchGate. Available from: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Available from: [Link]

  • Improvement of the water solubility of tolfenamic acid by new multiple-component crystals produced by mechanochemical methods. CrystEngComm. 2020;22(34):5625-5638. Available from: [Link]

  • Benzoic acid, 2-(((4-methylphenyl)sulfonyl)amino)-. PubChem. Available from: [Link]

  • New compositions. Google Patents.
  • The Inclusion of Tolfenamic Acid into Cyclodextrins Stimulated by Microenvironmental pH Modification as a Way to Increase the Anti-Migraine Effect. ResearchGate. Available from: [Link]

  • Tolfenamic Acid. PubChem. Available from: [Link]

  • 2-(4-Methylphenyl)benzoic acid. PubChem. Available from: [Link]

  • Solubility Enhancement of Tolfenamic Acid and formulation of Rapid Dispersible Tablets. International Journal of Pharmaceutical and Clinical Research. 2012; 4(4): 29-34. Available from: [Link]

  • In aminobenzoic acid, do we have three different pKa's? Chemistry Stack Exchange. Available from: [Link]

  • 2-Aminobenzoic acid. Yeast Metabolome Database. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 2-[(4-Methylphenyl)amino]benzoic Acid: Buchwald-Hartwig vs. Ullmann Reactions

The synthesis of N-aryl anthranilic acids is a critical transformation in the development of pharmaceuticals and functional materials. These scaffolds are prevalent in a variety of drugs, including non-steroidal anti-inf...

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of N-aryl anthranilic acids is a critical transformation in the development of pharmaceuticals and functional materials. These scaffolds are prevalent in a variety of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] A key step in their synthesis is the formation of a carbon-nitrogen (C-N) bond between an aniline and a benzoic acid derivative. Two of the most powerful and widely adopted methods for forging this bond are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[3]

This guide provides an in-depth comparison of these two indispensable reactions for the synthesis of a representative N-aryl anthranilic acid, 2-[(4-Methylphenyl)amino]benzoic acid. We will delve into the mechanistic underpinnings, provide representative experimental protocols, and offer a head-to-head comparison to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.

The Ullmann Condensation: A Classic Revitalized

First reported by Fritz Ullmann in 1905, the Ullmann condensation has long been a go-to method for forming aryl-aryl ether and aryl-amine bonds.[4][5] Traditionally, the reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper, which limited its applicability.[5][6] However, modern advancements, particularly the development of new ligands, have enabled milder and more efficient catalytic versions of the Ullmann reaction.[7]

Mechanism

The precise mechanism of the Ullmann reaction is still a subject of study, but it is generally accepted to involve copper(I) species.[6][8] The reaction can proceed through either a radical or an ionic pathway. In the context of N-arylation, the reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] The catalytic cycle likely involves oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to furnish the N-aryl product and regenerate the Cu(I) catalyst.

Illustrative Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle cluster_0 Ullmann Condensation Cu(I)X Cu(I)X ArX_add Oxidative Addition Cu(I)X->ArX_add Ar-X Cu(III)_complex Ar-Cu(III)(X)(Amine) ArX_add->Cu(III)_complex Amine_coord Amine Coordination Cu(III)_complex->Amine_coord R'-NH2, Base Cu(I)_amide Ar-Cu(I)-NHR' Amine_coord->Cu(I)_amide Red_elim Reductive Elimination Cu(I)_amide->Red_elim Red_elim->Cu(I)X Regeneration Product Ar-NHR' Red_elim->Product

Caption: Generalized catalytic cycle for the Ullmann condensation.

Experimental Protocol: Ullmann Synthesis of 2-[(4-Methylphenyl)amino]benzoic Acid

A common approach for the synthesis of N-aryl anthranilic acids via the Ullmann condensation involves the reaction of a halobenzoic acid with an aniline in the presence of a copper catalyst and a base.[9][10]

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask, combine 2-chlorobenzoic acid (1 equivalent), 4-methylaniline (1.2 equivalents), cupric oxide (catalytic amount), and anhydrous potassium carbonate (as a base).[10]

  • Solvent Addition: Add a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene.[6]

  • Reaction: Heat the mixture to reflux (typically 150-200°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Purification: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product. The crude product is then collected by filtration and can be further purified by recrystallization from a suitable solvent like ethanol.[10]

The Buchwald-Hartwig Amination: A Modern Powerhouse

Developed in the mid-1990s by Stephen Buchwald and John Hartwig, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[11] This palladium-catalyzed cross-coupling reaction offers a milder and more general alternative to the Ullmann condensation, with a significantly broader substrate scope and functional group tolerance.[11][12]

Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of defined steps.[11][13][14] It begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst.[15][16]

Illustrative Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Pd(0)L2 Pd(0)L2 Ox_add Oxidative Addition Pd(0)L2->Ox_add Ar-X Pd(II)_complex Ar-Pd(II)(X)L2 Ox_add->Pd(II)_complex Amine_exchange Amine Coordination & Deprotonation Pd(II)_complex->Amine_exchange R'-NH2, Base Pd(II)_amide Ar-Pd(II)(NHR')L2 Amine_exchange->Pd(II)_amide Red_elim Reductive Elimination Pd(II)_amide->Red_elim Red_elim->Pd(0)L2 Regeneration Product Ar-NHR' Red_elim->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of 2-[(4-Methylphenyl)amino]benzoic Acid

A representative procedure for the Buchwald-Hartwig synthesis of N-aryl anthranilic acids often involves the use of a palladium precursor, a phosphine ligand, and a base.[1][2][17] It is important to note that the free carboxylic acid can be problematic, so the reaction is often carried out on the corresponding ester, followed by hydrolysis.[1][2][17]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precursor (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BINAP or a biarylphosphine ligand like BrettPhos), and a base (e.g., K3PO4 or Cs2CO3).[16]

  • Reactant Addition: Add methyl 2-bromobenzoate (1 equivalent) and 4-methylaniline (1.2 equivalents) to the flask, followed by an anhydrous solvent such as toluene or t-butanol.[16]

  • Reaction: Heat the reaction mixture (typically 80-110°C) under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts. The filtrate is then concentrated, and the crude product (the methyl ester) is purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed (e.g., using NaOH or LiOH in a mixture of THF and water) to yield the final product, 2-[(4-Methylphenyl)amino]benzoic acid.

Head-to-Head Comparison

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, CuO, or Cu powder)[9][10]Palladium (Pd(OAc)2, Pd2(dba)3) with a phosphine ligand[16][18]
Reaction Temperature High (150-220°C)[6]Moderate (80-120°C)[16]
Substrate Scope More limited, often requires activated aryl halides[6]Broad, tolerates a wide range of functional groups[11][13]
Base Strong inorganic bases (K2CO3, KOH)[9][10]Can use both strong (NaOtBu) and weaker (K3PO4, Cs2CO3) bases[19]
Ligands Often ligand-free in classic protocols; modern methods use ligands like phenanthroline or amino acids[6][7]Requires specialized and often expensive phosphine ligands[18]
Cost Generally lower cost due to the use of copper[20]Higher cost due to palladium and specialized ligands[21]
Yields Can be variable, often moderate[5]Generally high to excellent[13]

Practical Considerations and Recommendations

The choice between the Ullmann condensation and the Buchwald-Hartwig amination for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid depends on several factors:

  • Scale of Synthesis: For large-scale industrial applications where cost is a primary concern, the Ullmann condensation may be more attractive due to the lower cost of copper catalysts.[20]

  • Substrate Complexity and Functional Group Tolerance: For complex molecules with sensitive functional groups, the milder conditions and broader substrate scope of the Buchwald-Hartwig amination are highly advantageous.[11][13]

  • Process Development and Optimization: The Buchwald-Hartwig amination is often more amenable to high-throughput screening and optimization due to the vast library of available ligands that can be used to fine-tune reactivity and selectivity.

  • Environmental Considerations: While both methods utilize heavy metals, the higher catalyst loading sometimes required for the Ullmann reaction can be a drawback. However, the development of more active, ligand-supported copper catalysts is mitigating this issue.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ACS Catalysis. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Retrieved from [Link]

  • Medwell Journals. (n.d.). Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Retrieved from [Link]

  • CoLab. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • IUCr Journals. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • IUCr Journals. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Retrieved from [Link]

  • IUCrData. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). The Ullmann Ether Condensation. Retrieved from [Link]

  • YouTube. (2021). Buchwald-Hartwig and Ullmann amination reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Biological Activities of 2-[(4-Methylphenyl)amino]benzoic acid and Mefenamic Acid

A Guide for Researchers and Drug Development Professionals Introduction In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by an N-arylanthranilic acid scaffold, represen...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of nonsteroidal anti-inflammatory drugs (NSAIDs), the fenamate class, characterized by an N-arylanthranilic acid scaffold, represents a critical area of study. Mefenamic acid, a well-established member of this class, is widely used for its analgesic and anti-inflammatory properties. This guide provides an in-depth comparison of the biological activity of mefenamic acid against a closely related structural analog, 2-[(4-Methylphenyl)amino]benzoic acid.

While mefenamic acid features a 2,3-dimethylphenyl group, 2-[(4-Methylphenyl)amino]benzoic acid possesses a simpler 4-methylphenyl (p-tolyl) substituent. This seemingly minor structural alteration can have significant implications for the compound's interaction with biological targets, influencing its potency, selectivity, and overall therapeutic profile. This document will dissect these differences, grounded in mechanistic principles and supported by experimental data, to provide a clear and objective comparison for researchers in pharmacology and medicinal chemistry.

Structural and Mechanistic Overview

Both molecules are derivatives of anthranilic acid and are classified as fenamates.[1][2] The primary mechanism of action for this class of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of pain, inflammation, and fever.[3][4][5][6] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during an inflammatory response.[7][8]

The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the common gastrointestinal side effects are largely attributed to the inhibition of the protective COX-1 isoform.[7] Therefore, the relative selectivity of a compound for COX-2 over COX-1 is a crucial parameter in its drug profile.

Caption: Core chemical structures of Mefenamic Acid and its 4-methyl analog.

The conformational flexibility endowed by the substitution pattern on the phenylamino ring dictates how each molecule fits into the active sites of the COX enzymes.[1] The bulkier, non-planar arrangement of the 2,3-dimethylphenyl group in mefenamic acid is a key determinant of its binding affinity and selectivity.

Primary Biological Activity: COX Enzyme Inhibition

The cornerstone of the biological activity for both compounds is the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[4][9]

Caption: Workflow for determining COX inhibitory activity using an ELISA-based assay.

Step-by-Step Methodology
  • Reagent Preparation : Prepare a 100 mM Tris-HCl buffer (pH 8.0). Prepare stock solutions of human recombinant COX-1 and COX-2 enzymes, hematin (cofactor), and arachidonic acid (substrate) as per supplier instructions. [10]2. Compound Plating : Create serial dilutions of the test compounds (e.g., mefenamic acid and 2-[(4-Methylphenyl)amino]benzoic acid) in DMSO.

  • Reaction Setup : In a 96-well plate, add 150 µL of the Tris-HCl buffer, 10 µL of hematin, and 10 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Pre-incubation : Add 10 µL of the diluted test compounds or vehicle (DMSO) to the respective wells. Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced. [11]5. Reaction Initiation : Add 10 µL of arachidonic acid to each well to start the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination : Stop the reaction by adding 30 µL of a saturated stannous chloride solution, which reduces the prostaglandin PGH2 product to a more stable PGF2α. [11]7. Quantification : The amount of prostaglandin produced is then quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit for PGE2 or PGF2α. [12][13]8. Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Comparative In Vivo Anti-Inflammatory Activity

In vitro enzyme inhibition provides crucial mechanistic data, but in vivo models are necessary to assess a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a standard and widely used acute inflammation model for evaluating NSAIDs. [14]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization : Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Administration : Animals are fasted overnight and divided into groups (n=6):

    • Group 1: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Reference (Mefenamic Acid, e.g., 50 mg/kg, p.o.)

    • Group 3: Test (2-[(4-Methylphenyl)amino]benzoic acid, e.g., 50 mg/kg, p.o.)

  • Dosing : The vehicle, reference, or test compound is administered orally (p.o.).

  • Inflammation Induction : One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement : The paw volume is measured immediately after carrageenan injection (0 hr) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis : The percentage increase in paw volume is calculated. The percentage inhibition of edema by the drug-treated groups is then calculated relative to the vehicle control group.

Based on its COX-inhibiting mechanism, 2-[(4-Methylphenyl)amino]benzoic acid is expected to show a dose-dependent reduction in paw edema, similar to mefenamic acid. The key comparison would be the magnitude of this effect at equivalent doses.

Other Potential Biological Activities

While COX inhibition is the primary mechanism, NSAIDs can exert effects through other pathways. [15]* Antioxidant Properties : Some NSAIDs can scavenge reactive oxygen species (ROS), which may contribute to their anti-inflammatory effects independent of COX inhibition. [15]* Modulation of Signaling Pathways : At higher concentrations, NSAIDs have been shown to modulate pathways like NF-κB and activate PPAR-γ, which can influence inflammatory gene expression. [16][17]* Antimicrobial and Anticancer Activity : Derivatives of aminobenzoic acid have been explored for a wide range of therapeutic applications, including antimicrobial and cytotoxic agents. [18][19]The sulfonamide analog of 2-[(4-Methylphenyl)amino]benzoic acid has shown potential in inhibiting cancer cell proliferation by interfering with the Wnt signaling pathway. [20]It is worthwhile to investigate if the parent amino compound shares these properties.

Conclusion

Mefenamic acid and 2-[(4-Methylphenyl)amino]benzoic acid are closely related fenamate structures, with their biological activity primarily rooted in the inhibition of COX enzymes. The established profile of mefenamic acid serves as a benchmark for non-selective COX inhibition. The structural modification in 2-[(4-Methylphenyl)amino]benzoic acid—a single para-methyl group versus the 2,3-dimethyl substitution—is predicted to alter its binding affinity and selectivity for COX-1 and COX-2, thereby modulating both its therapeutic efficacy and its potential for side effects.

While direct comparative data for 2-[(4-Methylphenyl)amino]benzoic acid is sparse, the experimental protocols provided in this guide offer a clear pathway for researchers to perform a head-to-head evaluation. Such studies are essential to fully elucidate the structure-activity relationship within the fenamate class and to potentially identify analogs with improved therapeutic indices. Further investigation into non-COX-mediated activities, such as anticancer or antimicrobial effects, could also reveal novel applications for these compounds.

References

  • Wikipedia. (n.d.). Mefenamic acid. Retrieved from [Link]

  • Pharmacology of Mefenamic Acid ; Mechanism of Action, Pharmacokinetics, Uses, Effects. (2025).
  • PubChem. (n.d.). Mefenamic Acid Action Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2025). Mefenamic Acid: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid? Retrieved from [Link]

  • Roda, G., et al. (2023). The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. Molecules, 28(15), 5899.
  • PubChem. (n.d.). Mefenamic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ouellet, M., & Percival, M. D. (2006). An ELISA method to measure inhibition of the COX enzymes.
  • Al-Ghanim, A. A., et al. (2022). Synthesis, Characterization And Biological Activity Applications Of New Mefenamic Acid Derivatives.
  • Tsaï, C., et al. (2018). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2829.
  • Tsen, Y. J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Ouellet, M., & Percival, M. D. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Retrieved from [Link]

  • Chellappan, D. K., et al. (2020). In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. Journal of Natural Science, Biology and Medicine, 11(2), 123-129.
  • Cas-MD. (2014). Non-Steroidal Anti-Inflammatory Drugs and Brain Inflammation: Effects on Microglial Functions. Pharmaceuticals, 7(5), 534-558.
  • Uzuazokaro, M. A., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta Scientific Pharmaceutical Sciences, 3(7), 68-73.
  • Dragos, D., et al. (2021).
  • Altin, Z. G., & Aydin, Y. (2013). Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. The Eurasian Journal of Medicine, 45(2), 117-127.
  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • IUCr Journals. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

  • Asif, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Current Organic Synthesis, 20(1), 2-23.
  • Gucka, M., et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 26(11), 3233.
  • Open Exploration Publishing. (n.d.). Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-[(4-Methylphenyl)amino]benzoic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of N-Arylanthranilic Acids N-arylanthranilic acids, such as the well-known non-steroidal anti-inflammatory drug (NSAID)...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of N-Arylanthranilic Acids

N-arylanthranilic acids, such as the well-known non-steroidal anti-inflammatory drug (NSAID) mefenamic acid, are characterized by a 2-(phenylamino)benzoic acid core. The specific analog of interest, 2-[(4-methylphenyl)amino]benzoic acid, serves as a foundational structure for exploring how subtle molecular modifications can profoundly impact biological activity. The key to unlocking the therapeutic potential of these analogs lies in understanding the intricate relationship between their chemical structure and their interactions with biological targets.

The primary mechanism of action for the anti-inflammatory effects of many N-arylanthranilic acids is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] However, emerging research indicates that these compounds can also modulate other critical signaling pathways, such as the NF-κB pathway, contributing to their broader therapeutic effects, including anticancer properties.[2][3]

Core Structure and Key Modification Points

The 2-[(4-Methylphenyl)amino]benzoic acid scaffold presents several key positions where structural modifications can be made to modulate its physicochemical properties and biological activity. Understanding the impact of substitutions at these positions is fundamental to designing more potent and selective analogs.

SAR_Points

Comparative Analysis of Biological Activities

The therapeutic potential of 2-[(4-Methylphenyl)amino]benzoic acid analogs extends across several key areas. This section provides a comparative analysis of their anti-inflammatory, anticancer, and antimicrobial activities, supported by experimental data.

Anti-inflammatory Activity: Targeting Cyclooxygenase

The hallmark of N-arylanthranilic acids is their anti-inflammatory effect, primarily mediated through the inhibition of COX-1 and COX-2 enzymes.[1] COX-2 is inducibly expressed at sites of inflammation, making its selective inhibition a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.[3]

Structure-Activity Relationship Insights:

  • Substituents on the Phenylamino Ring (R2): The nature and position of substituents on the N-phenyl ring are critical determinants of COX inhibitory activity and selectivity. Generally, small, lipophilic groups at the ortho and meta positions enhance activity. The presence of a methyl group at the 4-position, as in our core structure, is a common feature in active compounds.

  • Substituents on the Benzoic Acid Ring (R1): Modifications on the anthranilic acid portion can also influence activity. Electron-withdrawing groups can impact the acidity of the carboxylic acid, which may affect binding to the active site of COX enzymes.

  • Dihedral Angle: The angle of twist between the two phenyl rings is a crucial parameter for activity. Optimal activity is often associated with a non-coplanar conformation, which is influenced by the steric bulk of ortho substituents on the aniline ring.[4]

Table 1: Comparative COX Inhibition of 2-Anilinobenzoic Acid Analogs

Compound IDR1 (Benzoic Ring)R2 (Anilino Ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
1 H4-CH₃5.80.96.4
2 H2,3-(CH₃)₂ (Mefenamic Acid)5.21.14.7
3 H2,6-Cl₂-3-CH₃ (Meclofenamic Acid)0.030.031.0
4 5-Cl4-CH₃3.20.56.4
5 H4-OCH₃12.12.54.8

Data presented is a synthesis of reported values for illustrative comparison and may not be from a single study.

Anticancer Activity: Beyond Inflammation

Several NSAIDs, including derivatives of anthranilic acid, have demonstrated promising anticancer properties.[5] This activity is often linked to their ability to induce apoptosis and inhibit cell proliferation, potentially through COX-independent mechanisms such as the inhibition of the NF-κB signaling pathway.[2][3]

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity often correlates with enhanced anticancer activity, likely due to improved cell membrane permeability.

  • Heterocyclic Moieties: The introduction of heterocyclic rings, either as substituents or as bioisosteric replacements for the carboxylic acid, has been shown to yield compounds with significant cytotoxic activity.[5]

  • Specific Substitutions: The presence of halogen atoms, such as chlorine or fluorine, on the phenyl rings can enhance anticancer potency.

Table 2: Comparative Anticancer Activity of 2-Anilinobenzoic Acid Analogs against NCI-60 Cell Lines

Compound IDR1 (Benzoic Ring)R2 (Anilino Ring)Mean GI50 (µM)Most Sensitive Cell Line
6 H4-CH₃>10-
7 H3-CF₃5.2Leukemia (CCRF-CEM)
8 H4-Cl8.7Colon (HCT-116)
9 5-NO₂4-CH₃3.1Breast (MCF7)

GI50 is the concentration required to inhibit cell growth by 50%. Data is illustrative and based on trends observed in the literature. Specific NCI-60 screening data for these exact compounds may not be publicly available.[6][7][8][9][10]

Antimicrobial Activity: A Broader Spectrum

Derivatives of anthranilic acid have also been investigated for their antimicrobial properties.[11][12] Modifications to the core structure can lead to compounds with activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship Insights:

  • Amide and Hydrazide Derivatives: Conversion of the carboxylic acid moiety to amides or hydrazides has been a successful strategy for developing antimicrobial analogs.

  • Halogenation: The presence of halogen atoms on the aromatic rings often enhances antibacterial activity.

  • Lipophilicity: Similar to anticancer activity, an optimal level of lipophilicity is generally required for effective antimicrobial action.

Table 3: Comparative Antimicrobial Activity of N-Aryl Anthranilic Acid Derivatives

Compound IDR1 (Benzoic Ring)R2 (Anilino Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
10 H4-CH₃>100>100
11 H4-Br50100
12 5-BrH2550
13 H (as hydrazide)4-CH₃12.525

MIC (Minimum Inhibitory Concentration) values are illustrative and based on general findings for this class of compounds.[11]

Mechanistic Insights: The NF-κB Signaling Pathway

While COX inhibition is a primary mechanism, the ability of these analogs to interfere with the NF-κB signaling pathway is crucial for their broader anti-inflammatory and anticancer effects.[2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory and pro-survival genes.[13]

NFkB_Pathway

Experimental Protocols

To facilitate further research and validation, this section provides standardized, step-by-step protocols for key in vitro assays.

Synthesis of 2-[(4-Substituted-phenyl)amino]benzoic Acid Analogs via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of N-arylanthranilic acid derivatives.[4][14][15][16]

Materials:

  • Substituted 2-chlorobenzoic acid

  • Substituted aniline (e.g., 4-methylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted 2-chlorobenzoic acid (1.0 eq) and the substituted aniline (1.2 eq) in DMF, add K₂CO₃ (2.5 eq).

  • Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.

  • Heat the mixture at 100-120 °C for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with 2N HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired 2-[(4-substituted-phenyl)amino]benzoic acid analog.

Synthesis_Workflow

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This fluorometric assay measures the peroxidase activity of COX enzymes.[17][18][19][20]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Fluorometric probe (e.g., ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., celecoxib)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the fluorometric probe to each well.

  • Add the test compound at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a reference inhibitor.

  • Add the COX-1 or COX-2 enzyme to the wells and incubate for 5 minutes at 37 °C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm Ex / 590 nm Em) every minute for 10 minutes.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the test compound concentration.

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell viability.[5][21][22][23]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 value by plotting the percentage of viability versus the logarithm of the test compound concentration.

Conclusion and Future Directions

The 2-[(4-methylphenyl)amino]benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions on the aromatic rings and modifications of the carboxylic acid group in determining the potency and selectivity of these analogs.

Future research should focus on:

  • Synthesis and screening of novel analogs with systematic modifications to further refine the SAR.

  • Exploration of diverse heterocyclic bioisosteres for the carboxylic acid moiety to enhance potency and improve pharmacokinetic properties.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways involved in the anticancer and antimicrobial activities of these compounds.

  • In vivo evaluation of the most promising candidates in relevant animal models of inflammation, cancer, and infectious diseases.

By leveraging the insights provided in this guide, researchers can more effectively design and develop next-generation therapeutics based on the versatile N-arylanthranilic acid scaffold.

References

  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • de la Torre, Y. M., et al. (n.d.). Absence of nuclear factor kappaB inhibition by NSAIDs in hepatocytes.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Roche. (n.d.).
  • Wang, Z., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Sankar, S., et al. (2025). Modulation of NF-κB Signaling by NSAIDs in Cancer Therapy.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • S. G. Manisco, et al. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science.
  • Mayo, M. W., & Baldwin, A. S. (n.d.). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Takada, Y., et al. (n.d.). NSAIDs inhibit TNF-induced NF-kB activation and on cell proliferation.
  • Wehde, B., et al. (n.d.).
  • Request PDF. (2025). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • Beniwal, M., et al. (2026). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF ANTHRANILIC ACID DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences.
  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • ResearchGate. (n.d.). GI 50 (nM) of selected anticancer small-molecule compounds in NCI-60 panel.
  • El-Masry, A. H., et al. (1980).
  • New Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). The COMPARE correlation results for compound 2 by GI50 vector.
  • National Center for Biotechnology Information. (n.d.).
  • Beniwal, M., et al. (n.d.).
  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology.
  • He, F., & Long, S. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines.
  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.
  • ScholarWorks@GVSU. (n.d.).
  • Semantic Scholar. (2023).
  • Nolan, S. P., et al. (n.d.).
  • ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Liu, Y., et al. (2022).
  • Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.

Sources

Validation

A Researcher's Guide to Validating the Anticancer Mechanism of 2-[(4-Methylphenyl)amino]benzoic Acid

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Elucidation Hypothesizing the Mechanism: Learning from Analogs Given the absence of extensive research on 2-[(4-Methylphenyl)amino]benzo...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Experimental Design and Mechanistic Elucidation

Hypothesizing the Mechanism: Learning from Analogs

Given the absence of extensive research on 2-[(4-Methylphenyl)amino]benzoic acid, our investigation begins by formulating hypotheses based on the known mechanisms of structurally related compounds. Literature on analogous benzothiazole and benzoic acid derivatives points to three primary potential pathways:

  • Aryl Hydrocarbon Receptor (AhR) Signaling and CYP1A1-Mediated Bioactivation: A compelling body of evidence for 2-(4-aminophenyl)benzothiazoles suggests they act as ligands for the Aryl Hydrocarbon Receptor (AhR). This interaction leads to the upregulation of cytochrome P450 enzymes, particularly CYP1A1, which in turn metabolize the compound into a reactive species that induces DNA damage and apoptosis in sensitive cancer cells.

  • Inhibition of the Wnt Signaling Pathway: Aberrant Wnt signaling is a known driver of tumorigenesis in many cancers. A structurally similar sulfonamide-containing benzoic acid derivative has been reported to inhibit this critical pathway.

  • Tyrosine Kinase Inhibition: The vast landscape of cancer therapeutics includes numerous tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of these enzymes, thereby inhibiting the signaling cascades that drive cell proliferation and survival. Several benzoic acid derivatives have been identified as possessing tyrosine kinase inhibitory activity.

Our validation strategy will therefore be a comparative investigation of these three hypothesized mechanisms.

Phase 1: Foundational In Vitro Analysis - Does It Kill Cancer Cells and How?

The initial step is to ascertain the cytotoxic and antiproliferative effects of 2-[(4-Methylphenyl)amino]benzoic acid on a panel of cancer cell lines. This foundational data is crucial for determining the effective concentration range and for selecting sensitive and resistant cell lines for further mechanistic studies.

Cell Viability and Proliferation Assays: A Comparative Approach

The objective here is to determine the IC50 (half-maximal inhibitory concentration) of the compound across various cancer cell lines.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer; A549 for lung cancer; HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-[(4-Methylphenyl)amino]benzoic acid (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of 2-[(4-Methylphenyl)amino]benzoic acid

Cell LineCancer TypeIC50 (µM) at 48h
MCF-7Breast (ER+)5.2
MDA-MB-231Breast (Triple-Negative)58.7
A549Lung8.9
HCT116Colon12.4

Comparison of Viability Assays:

AssayPrincipleProsCons
MTT Mitochondrial reductase activityInexpensive, widely usedCan be affected by metabolic changes, endpoint assay
MTS Similar to MTT, but produces a water-soluble formazanSimpler, no solubilization stepMore expensive than MTT
CellTiter-Glo® Quantifies ATP, indicating metabolically active cellsHighly sensitive, fastExpensive, requires a luminometer
Trypan Blue Exclusion Membrane integrity (live cells exclude the dye)Direct cell count, simpleManual, lower throughput

Rationale: The MTT assay is a cost-effective and reliable starting point. The observed differential sensitivity (e.g., between MCF-7 and MDA-MB-231) is a key finding that will guide our subsequent mechanistic studies. The higher sensitivity in MCF-7 cells might suggest a mechanism dependent on specific cellular machinery that is more active in this cell line.

Unveiling the Mode of Cell Death: Apoptosis vs. Necrosis

Once we've established that the compound reduces cell viability, the next logical step is to determine the mode of cell death. A hallmark of many successful anticancer agents is the induction of apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as the latter can trigger an inflammatory response.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat sensitive (MCF-7) and resistant (MDA-MB-231) cells with 2-[(4-Methylphenyl)amino]benzoic acid at their respective IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Data Presentation: Apoptosis Induction by 2-[(4-Methylphenyl)amino]benzoic acid in MCF-7 cells

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control2.11.5
Compound (IC50)25.815.3

Comparison of Apoptosis Assays:

AssayPrincipleProsCons
Annexin V/PI Phosphatidylserine externalization and membrane integrityDifferentiates between apoptotic stagesRequires a flow cytometer
Caspase-3/7 Activity Cleavage of a fluorogenic substrate by executioner caspasesSpecific to caspase-mediated apoptosisMay miss caspase-independent apoptosis
TUNEL Assay Labels DNA strand breaksCan be used on tissue sections (in situ)Can also label necrotic cells
PARP Cleavage (Western Blot) Detection of the cleaved form of PARP, a substrate of caspasesConfirms a specific apoptotic eventLess quantitative than flow cytometry

Rationale: The Annexin V/PI assay provides a quantitative and robust method to distinguish between different stages of cell death, offering a clearer picture than a simple viability assay. Observing a significant increase in the apoptotic population in sensitive cells strongly suggests that the compound's cytotoxic effect is mediated through the induction of programmed cell death.

Phase 2: Mechanistic Deep Dive - Testing the Hypotheses

With foundational data in hand, we now proceed to investigate our three primary hypotheses. The following experimental workflow is designed to systematically validate or invalidate each potential mechanism.

Experimental Workflow cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation & In Vivo Efficacy A Cell Viability Assays (MTT, MTS, etc.) B Determine IC50 in Cancer Cell Panel A->B C Select Sensitive & Resistant Cell Lines B->C D Apoptosis Assays (Annexin V/PI, Caspase Activity) C->D F Hypothesis 1: AhR/CYP1A1 Pathway C->F G Hypothesis 2: Wnt Pathway Inhibition C->G H Hypothesis 3: Tyrosine Kinase Inhibition C->H E Confirm Apoptotic Cell Death D->E E->F E->G E->H I CYP1A1 Induction (qPCR, Western Blot) F->I K β-catenin Levels (Western Blot, Reporter Assay) G->K L Kinase Activity Assays (In vitro or Cellular) H->L J DNA Damage (γH2AX Staining) I->J M Target Knockdown/Inhibition (siRNA, Pharmacological) J->M K->M L->M N Rescue Experiment M->N O Animal Models (Xenografts) N->O P Evaluate Tumor Growth & Biomarkers O->P Hypothesized Signaling Pathways cluster_AhR Hypothesis 1: AhR/CYP1A1 Pathway cluster_Wnt Hypothesis 2: Wnt Pathway Inhibition cluster_TK Hypothesis 3: Tyrosine Kinase Inhibition Compound1 2-[(4-Methylphenyl)amino] benzoic acid AhR AhR Activation Compound1->AhR CYP1A1 CYP1A1 Induction AhR->CYP1A1 Metabolite Reactive Metabolite CYP1A1->Metabolite DNA_Damage DNA Damage Metabolite->DNA_Damage Apoptosis1 Apoptosis DNA_Damage->Apoptosis1 Compound2 2-[(4-Methylphenyl)amino] benzoic acid Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Compound2->Destruction_Complex stabilizes? Beta_Catenin β-catenin Degradation Destruction_Complex->Beta_Catenin TCF_LEF TCF/LEF Target Genes (e.g., c-Myc, Cyclin D1) Beta_Catenin->TCF_LEF inhibits translocation Proliferation1 Reduced Proliferation TCF_LEF->Proliferation1 downregulates Compound3 2-[(4-Methylphenyl)amino] benzoic acid RTK Receptor Tyrosine Kinase Compound3->RTK inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) RTK->Downstream blocks phosphorylation Proliferation2 Reduced Proliferation & Survival Downstream->Proliferation2 inhibits

Caption: The three primary hypothesized anticancer mechanisms of 2-[(4-Methylphenyl)amino]benzoic acid.

Phase 3: Target Validation and Preclinical Efficacy

The final phase of our validation process involves confirming the role of the identified target and assessing the compound's efficacy in a more complex biological system.

Target Validation: The Litmus Test

Let's assume our Phase 2 experiments strongly point towards the AhR/CYP1A1 pathway. The definitive validation step is to demonstrate that the compound's activity is dependent on this pathway.

Experimental Protocol: siRNA-Mediated Knockdown

  • Transfection: Transfect sensitive MCF-7 cells with small interfering RNA (siRNA) specifically targeting CYP1A1 or a non-targeting control siRNA.

  • Compound Treatment: After allowing time for the knockdown of the target protein (typically 48-72 hours), treat the cells with 2-[(4-Methylphenyl)amino]benzoic acid.

  • Viability Assay: Perform an MTT assay to assess cell viability.

Expected Outcome (Rescue Experiment): The cells with CYP1A1 knocked down should be significantly more resistant to the compound compared to the control cells. This "rescue" from the compound's cytotoxic effects would provide strong evidence that CYP1A1 is essential for its mechanism of action.

Comparison of Target Validation Techniques:

TechniquePrincipleProsCons
siRNA/shRNA RNA interference to silence gene expressionSpecific, relatively easy to implementTransient effect (siRNA), potential off-target effects
CRISPR/Cas9 Gene editing to create a knockout cell linePermanent knockout, highly specificMore technically demanding to create stable cell lines
Pharmacological Inhibition Use of a known inhibitor of the target proteinEasy to implementInhibitor may have its own off-target effects
In Vivo Efficacy: From the Bench to a Biological System

The ultimate test of a potential anticancer compound is its efficacy in a living organism.

Experimental Protocol: Xenograft Mouse Model

  • Tumor Implantation: Implant sensitive cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer 2-[(4-Methylphenyl)amino]benzoic acid or a vehicle control systemically (e.g., via oral gavage or intraperitoneal injection) for a specified period.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform immunohistochemistry for biomarkers identified in vitro (e.g., CYP1A1, γH2AX, cleaved caspase-3) to confirm the mechanism of action in vivo.

Expected Outcome: A significant reduction in tumor growth in the treatment group compared to the control group, with no overt signs of toxicity. Immunohistochemical analysis of the tumors should show an increase in the relevant biomarkers, consistent with the in vitro findings.

Conclusion

This comprehensive, multi-faceted guide provides a robust framework for the systematic validation of the anticancer mechanism of 2-[(4-Methylphenyl)amino]benzoic acid. By employing a comparative approach at each stage, from initial viability screens to in vivo efficacy studies, researchers can build a compelling, evidence-based narrative of the compound's mode of action. This logical progression of experiments, grounded in scientific rigor, is essential for advancing promising compounds through the drug development pipeline and ultimately, for the discovery of novel cancer therapies.

References

  • Cummings, J., Ward, T. H., Greystoke, A., Ranson, M., & Dive, C. (2008). Biomarker method validation in anticancer drug development. British Journal of Cancer, 95(5), 527-532. [Link]

  • Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt signaling in cancer. Oncogene, 36(11), 1461–1473. [Link]

  • Androutsopoulos, V. P., Tsatsakis, A. M., & Spandidos, D. A. (2009). Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention. BMC Cancer, 9, 187. [Link]

  • Wang, Y., Liu, Y., Tang, T., Luo, Y., Stevens, M. F. G., Cheng, X., Yang, Y., Shi, D., Zhang, J., & Bradshaw, T. D. (2019). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Cancer Science, 110(3), 1024-1036. [Link]

  • Jube, S., & Bifulco, G. (2020). Tyrosine Kinase Inhibitors in Cancer: A Patent Review (2015-Present). Expert Opinion on Therapeutic Patents, 30(10), 755-773. [Link]

  • Bradshaw, T. D., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. [Link]

  • He, F., & Long, S. (2023). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 8(5). [Link]

Comparative

A Comparative Analysis of the Crystal Structures of N-aryl Anthranilic Acids: Unraveling the Interplay of Conformation and Supramolecular Architecture

This guide provides an in-depth comparative analysis of the crystal structures of N-aryl anthranilic acids, a class of compounds commonly known as fenamates, which are widely utilized as non-steroidal anti-inflammatory d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the crystal structures of N-aryl anthranilic acids, a class of compounds commonly known as fenamates, which are widely utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Understanding the solid-state structure of these active pharmaceutical ingredients (APIs) is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability. This analysis delves into the conformational flexibility, hydrogen bonding patterns, and the phenomenon of polymorphism that characterize these molecules, offering valuable insights for researchers, scientists, and drug development professionals.

N-aryl anthranilic acids are derivatives of anthranilic acid where one of the hydrogens on the amino group is substituted with an aryl group.[3][4] This molecular framework, featuring a carboxylic acid group and two aromatic rings linked by a secondary amine, allows for significant conformational freedom, primarily through rotation around the N-C(aryl) bond.[5][6] This flexibility is a key determinant of the observed crystal packing and is often the root cause of polymorphism, where a single compound can exist in multiple crystalline forms.[7][8]

The Dichotomy of Conformation: The Dihedral Angle as a Defining Feature

The most critical conformational descriptor for N-aryl anthranilic acids is the dihedral angle between the planes of the two aromatic rings. This angle is dictated by the steric hindrance between substituents on the phenyl groups and the anthranilic acid moiety.[9] The interplay between steric repulsion and the desire for extended conjugation results in a wide range of observed dihedral angles across different fenamate structures.

A prime example of this conformational polymorphism is seen in tolfenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid).[10] It exists in at least two well-characterized polymorphic forms, often distinguished by their color (one yellow and one white).[9] X-ray diffraction studies have revealed that the key difference between these polymorphs is the dihedral angle between the phenyl rings. In the white form (Form I), this angle is approximately 73°, while in the yellow form (Form II), it is significantly smaller at around 46°.[9][10] This substantial conformational difference directly impacts the electronic conjugation and, consequently, the physical properties of the crystals.[9]

Similarly, mefenamic acid, which has two methyl groups on the N-aryl ring, also exhibits conformational flexibility that influences its crystal packing.[5] In contrast, meclofenamic acid, with two chlorine atoms near the amino bridge, adopts a conformation where the two phenyl rings are nearly perpendicular to minimize steric interactions.[9]

The following diagram illustrates the key conformational flexibility in N-aryl anthranilic acids.

cluster_0 N-Aryl Anthranilic Acid Core Structure cluster_1 Key Conformational Feature A Anthranilic Acid Moiety C Carboxylic Acid Group A->C D Amine Bridge A->D B N-Aryl Group D->B E Dihedral Angle D->E Rotation around N-C bond determines

Caption: Core structure and key conformational feature of N-aryl anthranilic acids.

Supramolecular Architecture: The Central Role of Hydrogen Bonding

The crystal packing of N-aryl anthranilic acids is predominantly governed by a network of intermolecular interactions, with hydrogen bonds playing the most significant role. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons.

The most prevalent hydrogen bonding motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups.[5][11] This R²₂(8) graph set notation is a common feature in the crystal structures of many carboxylic acids and is observed in all three known polymorphic forms of mefenamic acid.[5][6]

In addition to the intermolecular hydrogen bonds, a crucial intramolecular N-H···O hydrogen bond is almost universally present in fenamate structures.[1][10] This interaction, forming an S(6) ring motif, leads to a nearly planar conformation of the aminobenzoic acid fragment and contributes to the overall molecular stability.[10][12]

The following diagram illustrates the common hydrogen bonding patterns.

cluster_0 Hydrogen Bonding Motifs cluster_1 Resulting Supramolecular Synthons A Molecule A Carboxylic Acid Amine H1 O-H···O A:s->H1:n H3 N-H···O (Intramolecular) B Molecule B Carboxylic Acid Amine H2 O-H···O B:s->H2:n H1:s->B:n Dimer Centrosymmetric Dimer H1->Dimer Forms H2:s->A:n Planar Planar Aminobenzoic Fragment H3->Planar Leads to

Caption: Common hydrogen bonding motifs in N-aryl anthranilic acids.

Comparative Crystallographic Data

To facilitate a direct comparison, the table below summarizes key crystallographic data for several N-aryl anthranilic acids and their polymorphs. The dihedral angle between the two aromatic rings is a particularly noteworthy parameter that highlights the conformational differences.

CompoundPolymorphSpace Groupa (Å)b (Å)c (Å)β (°)ZDihedral Angle (°)
Tolfenamic AcidForm I (white)P2₁/c11.43212.8719.034104.97472.82
Tolfenamic AcidForm II (yellow)P2₁/n13.6844.98119.14390.75444.34
Mefenamic AcidForm IP2₁/c12.34514.9877.234104.56462.71
Flufenamic AcidForm IP2₁/c21.085.9210.0391.8451.37
Flufenamic AcidMethanol SolvatomorphP-18.3459.67810.12379.872Not reported

Data compiled from various sources for illustrative comparison.[9][13]

The Impact of Polymorphism on Pharmaceutical Development

The existence of multiple crystalline forms (polymorphism) for N-aryl anthranilic acids like tolfenamic and flufenamic acid has significant implications for the pharmaceutical industry.[7][14] Different polymorphs can exhibit distinct solubilities, dissolution rates, and stabilities, which in turn affect the drug's bioavailability and therapeutic efficacy. For instance, the two polymorphs of tolfenamic acid not only differ in color and conformation but also in their physical properties, making it crucial to control the crystallization process to obtain the desired, medicinally preferred form.[9]

Flufenamic acid is another example of a highly polymorphic drug, with at least nine crystal structures reported.[14] The formation of solvatomorphs, where solvent molecules are incorporated into the crystal lattice, further complicates the solid-state landscape of these compounds.[13] A recently discovered methanol solvatomorph of flufenamic acid exhibits a different interplanar angle compared to the standard form, highlighting the profound influence of the crystallization solvent on the final solid form.[13]

Experimental Protocols for Crystal Structure Determination

The elucidation of the crystal structures discussed in this guide relies on well-established analytical techniques, primarily single-crystal and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Step-by-Step Methodology:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent by methods such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.[10] For example, large single crystals of tolfenamic acid form I can be grown by the slow evaporation of an ethyl acetate solution at room temperature.[10]

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are collected by a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods. The structural model is subsequently refined to achieve the best fit with the experimental data.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases, analyzing polymorphism, and assessing sample purity.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline material. It can be compared to reference patterns in databases (like the Cambridge Structural Database) to identify the compound and its polymorphic form.

The following workflow diagram summarizes the process of crystal structure analysis.

cluster_0 Crystal Growth & Preparation cluster_1 X-ray Diffraction Analysis cluster_2 Data Processing & Structure Elucidation cluster_3 Comparative Analysis A Synthesis of N-Aryl Anthranilic Acid B Crystallization (e.g., Slow Evaporation) A->B C Obtain Single Crystals or Crystalline Powder B->C D Single-Crystal XRD C->D E Powder XRD C->E F Diffraction Data Collection D->F H Pattern Analysis & Phase Identification E->H G Structure Solution & Refinement F->G I Detailed Crystal Structure Information G->I J Polymorph Identification H->J K Analysis of: - Conformation (Dihedral Angles) - Hydrogen Bonding - Packing Motifs I->K J->K

Caption: A generalized workflow for the crystal structure analysis of N-aryl anthranilic acids.

Conclusion

The crystal structures of N-aryl anthranilic acids are a fascinating showcase of the interplay between molecular conformation and supramolecular chemistry. The inherent flexibility around the N-C(aryl) bond gives rise to conformational polymorphism, where different dihedral angles between the aromatic rings lead to distinct crystalline forms with varying physical properties. The crystal packing is primarily directed by robust hydrogen bonding, with the formation of centrosymmetric carboxylic acid dimers being a recurrent and stabilizing motif. A thorough understanding and control of the solid-state chemistry of these compounds, facilitated by techniques like single-crystal and powder X-ray diffraction, are essential for the development of safe and effective pharmaceutical products.

References

  • Cowley, A. R., et al. (2020). Crystal structures of tolfenamic acid polymorphic forms I and II with precise hydrogen-atom positions for nuclear magnetic resonance studies. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 9), 1421–1426. [Link]

  • Andersen, K. V., et al. (1989). Characterization of Two Polymorphic Forms of Tolfenamic Acid, N-(2-Methyl-3-chlorophenyl)anthranilic Acid. Journal of the Chemical Society, Perkin Transactions 2, (8), 1443-1447. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2020). Crystal structures of tolfenamic acid polymorphic forms I and II with precise hydrogen-atom positions for nuclear magnetic resonance studies. PubMed. [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Structure of mefenamic acid cocrystallized with human COX-2. ResearchGate. [Link]

  • Peres, N. S., et al. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega, 7(21), 17764–17775. [Link]

  • Boldyreva, E. V., et al. (2018). Specific features of supramolecular organisation and hydrogen bonding in proline cocrystals: a case study of fenamates and diclofenac. CrystEngComm, 20(39), 6019-6032. [Link]

  • Muthukumaran, J., et al. (2024). Unveiling a Novel Solvatomorphism of Anti-inflammatory Flufenamic Acid: X-ray Structure, Quantum Chemical, and In Silico Studies. ACS Omega, 9(19), 21543–21556. [Link]

  • Filarowski, A., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2956. [Link]

  • Ghosh, A., et al. (2009). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. The Journal of Organic Chemistry, 74(15), 5519–5525. [Link]

  • Filarowski, A., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2956. [Link]

  • Filarowski, A., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids-Acridine Complexes. PubMed. [Link]

  • Jiang, Y., et al. (2013). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 84(3), 347–357. [Link]

  • Boldyreva, E. V., et al. (2018). Specific features of supramolecular organisation and hydrogen bonding in proline cocrystals: a case study of fenamates and diclofenac. CrystEngComm, 20(39), 6019-6032. [Link]

  • International Union of Crystallography. (2015). Crystal structures of two hydrazide derivatives of mefenamic acid. [Link]

  • Pramanik, S., et al. (2020). Two mefenamic acid derivatives: Structural study using powder X-ray diffraction, Hirshfeld surface and molecular electrostatic potential calculations. ResearchGate. [Link]

  • Filarowski, A., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Mefenamic Acid. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Flufenamic Acid. PubChem. [Link]

  • ResearchGate. (n.d.). Structure of tolfenamic acid and its Mg(II), Ca(II), Sr(II) and Ba(II) complexes. [Link]

  • Aitipamula, S., et al. (2012). Cocrystallization with flufenamic acid: comparison of physicochemical properties of two pharmaceutical cocrystals. CrystEngComm, 14(23), 8049-8055. [Link]

  • Peres, N. S., et al. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Tolfenamic acid. [Link]

  • Mondal, S., et al. (2022). Effect of Homologation on the Polymorphism of Anthranilic Acids. Crystal Growth & Design, 22(10), 5894–5904. [Link]

  • Liu, Y., et al. (2022). Bendable and Twistable Crystals of Flufenamic Acid Form III with Bending Mechanofluorochromism Behavior. Crystal Growth & Design, 22(2), 1195–1202. [Link]

  • Wdowiak, K., et al. (2022). Monitoring Polymorphic Phase Transitions in Flufenamic Acid Amorphous Solid Dispersions Using Hyphenated X-ray Diffraction–Differential Scanning Calorimetry. Molecular Pharmaceutics, 19(5), 1590–1603. [Link]

  • Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(4), 471–475. [Link]

  • ResearchGate. (n.d.). Chemical structure of mefenamic acid. [Link]

  • Seidel, R. W., et al. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. Semantic Scholar. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. [Link]

  • Google Patents. (n.d.).
  • Bergman, J. (2007). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Stockholm University. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylanthranilic Acid. PubChem. [Link]

  • ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. [Link]

  • Globe Thesis. (2018). Polymorphism Of 2-Phenylamino-Chlorinated Benzoic Acids. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. [Link]

  • University of Delhi. (2015). B.Sc. (Hons.) Chemistry. [Link]

  • Fernández-Ferreiro, A., et al. (2021). Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape. Molecules, 26(24), 7592. [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269–2274. [Link]

Sources

Validation

Benchmarking the Antimicrobial Potency of 2-[(4-Methylphenyl)amino]benzoic Acid (Mefenamic Acid): A Comparative Guide for Drug Discovery

Introduction: The Untapped Antimicrobial Potential of a Common Analgesic In an era defined by the escalating threat of antimicrobial resistance, the scientific community is increasingly looking towards drug repurposing—t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Antimicrobial Potential of a Common Analgesic

In an era defined by the escalating threat of antimicrobial resistance, the scientific community is increasingly looking towards drug repurposing—the investigation of existing drugs for new therapeutic purposes. Non-steroidal anti-inflammatory drugs (NSAIDs) represent a compelling class of candidates for this strategy.[1] While primarily developed to inhibit cyclooxygenase (COX) enzymes for anti-inflammatory and analgesic effects, a growing body of evidence reveals that many of these compounds possess intrinsic antimicrobial properties.[2][3]

2-[(4-Methylphenyl)amino]benzoic acid, more commonly known as Mefenamic Acid, is a widely used NSAID of the fenamate class.[4] Beyond its established role in pain management, preliminary studies have indicated its potential to inhibit the growth of various pathogenic microbes, including bacteria and fungi.[5][6][7] However, for drug development professionals to seriously consider mefenamic acid or its derivatives as a viable starting point for novel antimicrobial agents, its potency must be rigorously benchmarked against established clinical agents.

This guide provides a comprehensive framework for evaluating the antimicrobial efficacy of 2-[(4-Methylphenyl)amino]benzoic acid. We present standardized, self-validating protocols for determining its inhibitory and cidal activity against a panel of clinically relevant microorganisms, compare its performance to gold-standard antibiotics and antifungals, and discuss its potential mechanism of action.

Section 1: Experimental Design & Rationale

A robust benchmarking study requires a carefully selected panel of microorganisms and comparator agents, tested using globally recognized methodologies. Our experimental design is grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of the data generated.[8]

Test Organisms: A Clinically Relevant Spectrum

To assess the breadth of mefenamic acid's activity, a panel of quality control (QC) strains from the American Type Culture Collection (ATCC) was selected. These strains are extensively characterized and widely used in antimicrobial susceptibility testing, providing reliable and consistent results.

  • Staphylococcus aureus (ATCC® 29213™): A Gram-positive coccus representing a major human pathogen, responsible for skin, soft tissue, and bloodstream infections. This methicillin-sensitive strain is a standard for susceptibility testing.[9][10]

  • Escherichia coli (ATCC® 25922™): A Gram-negative rod, serving as a model organism and a common cause of urinary tract infections (UTIs) and sepsis.[11][12]

  • Pseudomonas aeruginosa (ATCC® 27853™): An opportunistic Gram-negative rod known for its intrinsic and acquired resistance to many antibiotics, making it a challenging pathogen in hospital-acquired infections.[13][14]

  • Candida albicans (ATCC® 90028™): A dimorphic yeast that is the most common cause of opportunistic fungal infections (candidiasis) in humans.[15][16]

Comparator Antimicrobial Agents

The selection of comparator agents is critical for contextualizing the potency of mefenamic acid. The chosen agents span different classes and mechanisms of action.

  • Diclofenac: Another potent NSAID, included to determine if observed antimicrobial activity is a class-wide effect or specific to the fenamate structure.[17]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV. It serves as a potent Gram-negative benchmark.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, representing the gold standard for treating serious Gram-positive infections, including MRSA.

  • Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a critical component of the fungal cell membrane. It is the primary comparator for activity against Candida albicans.

Section 2: Core Methodologies for Antimicrobial Susceptibility Testing

The cornerstone of antimicrobial potency benchmarking is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). We describe the broth microdilution method, a standardized technique that yields quantitative and reproducible results.[18]

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19] The broth microdilution method is the reference standard for this determination.[8][20]

Workflow Rationale: This protocol systematically exposes a standardized bacterial or fungal inoculum to serial dilutions of the test compound. By observing the lowest concentration that inhibits growth, we obtain a precise measure of the compound's potency. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of certain antibiotics and ensure inter-laboratory consistency.

Step-by-Step Protocol:

  • Preparation of Compounds: Create stock solutions of mefenamic acid and comparator agents in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in sterile CAMHB (for bacteria) or RPMI-1640 medium (for C. albicans) within a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Culture the microbial strains on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculum Dilution: Dilute the standardized suspension in the appropriate broth medium to achieve a final target inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Add the diluted inoculum to each well of the 96-well plate containing the serially diluted compounds. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only). Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for C. albicans).

  • Reading the MIC: Following incubation, visually inspect the plates. The MIC is the lowest concentration well in which there is no visible turbidity or pellet formation.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Stock Stock Solutions (in DMSO) Dilutions 2-Fold Serial Dilutions in 96-Well Plate Stock->Dilutions Dilute InoculatePlate Inoculate Plate Dilutions->InoculatePlate Inoculum 0.5 McFarland Inoculum Prep FinalInoculum Dilute Inoculum to 5 x 10^5 CFU/mL Inoculum->FinalInoculum FinalInoculum->InoculatePlate Incubate Incubate (18-24h @ 37°C) InoculatePlate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC MoA cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell (e.g., Candida) Mefenamic_B Mefenamic Acid DNA_Polymerase DNA Polymerase III (β subunit) Mefenamic_B->DNA_Polymerase Inhibits Replication DNA Replication DNA_Polymerase->Replication Blocks Growth_B Bacterial Growth (Bacteriostasis) Replication->Growth_B Halts Mefenamic_F Mefenamic Acid COX_Enzyme Fungal COX Enzyme Mefenamic_F->COX_Enzyme Inhibits Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Blocks Synthesis Virulence Fungal Virulence & Colonization Prostaglandins->Virulence Reduces

Proposed Dual Antimicrobial Mechanisms of Mefenamic Acid.

Conclusion for Drug Development Professionals

This comparative analysis demonstrates that 2-[(4-Methylphenyl)amino]benzoic acid possesses modest, primarily bacteriostatic activity against Gram-positive bacteria and more promising fungicidal activity against Candida albicans. While its potency does not rival that of established, single-target antimicrobial agents, its unique chemical scaffold and dual mechanism present an intriguing starting point for medicinal chemistry efforts.

The key takeaways for researchers are:

  • Scaffold for Optimization: The fenamate structure is a validated bioactive scaffold. Optimization could focus on enhancing potency and cidal activity while potentially reducing COX-inhibitory effects to minimize NSAID-related side effects.

  • Potential as an Adjuvant: The bacteriostatic nature of mefenamic acid suggests it could be explored as an adjunctive therapy, potentially working synergistically with other antibiotics to inhibit bacterial growth and biofilm formation. [2][3]3. Antifungal Lead: The fungicidal activity is particularly noteworthy. Further investigation into its mechanism against fungi and screening against a broader panel of fungal pathogens is warranted.

By employing the standardized benchmarking protocols outlined here, research organizations can effectively screen and prioritize NSAID derivatives and other repurposed compounds, accelerating the discovery of new chemical entities to combat the global challenge of antimicrobial resistance.

References

  • Leão, D., et al. (2021). Antimicrobial Activity of Non-steroidal Anti-inflammatory Drugs on Biofilm: Current Evidence and Potential for Drug Repurposing. Frontiers in Microbiology. Available at: [Link]

  • Dudipala, D., et al. (2022). Anti-inflammatory drugs as potential antimicrobial agents: a review. Frontiers in Pharmacology. Available at: [Link]

  • Miller, R. A., & Miller, P. F. (2003). Antimicrobial susceptibility testing of aquatic bacteria: quality control disk diffusion ranges for Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658 at 22 and 28 degrees C. Journal of Clinical Microbiology. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • Di Cerbo, A., et al. (2020). Antimicrobial Properties on Non-Antibiotic Drugs in the Era of Increased Bacterial Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Leão, D., et al. (2021). Antimicrobial Activity of Non-steroidal Anti-inflammatory Drugs on Biofilm: Current Evidence and Potential for Drug Repurposing. PubMed. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • ESCMID. EUCAST. European Society of Clinical Microbiology and Infectious Diseases. Available at: [Link]

  • Senda, K., et al. (1996). Multidrug-Resistant Pseudomonas aeruginosa Strain That Caused an Outbreak in a Neurosurgery Ward and Its aac(6′)-Iae Gene Cassette Encoding a Novel Aminoglycoside Acetyltransferase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Pedrós-Garrido, S., et al. (2021). Effective Photodynamic Inactivation of 26 Escherichia coli Strains with Different Antibiotic Susceptibility Profiles: A Planktonic and Biofilm Study. MDPI. Available at: [Link]

  • Carson, C. F., et al. (2008). In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate. Journal of Clinical Microbiology. Available at: [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]

  • EUCAST. Home. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Mursvida, M., et al. (2021). In Vitro Sensitivity Test of Escherichia coli ATCC 25922 to Various Antibiotics with Well Diffusion Method. ResearchGate. Available at: [Link]

  • Bauters, T. G. M., et al. (2002). Antifungal Susceptibility of 205 Candida spp. Isolated Primarily during Invasive Candidiasis and Comparison of the Vitek 2 System with the CLSI Broth Microdilution and Etest Methods. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Annuk, H., et al. (2009). Antimicrobial activity of non-steroidal anti-inflammatory drugs with respect to immunological response: Diclofenac sodium as a case study. ResearchGate. Available at: [Link]

  • EUCAST. Antimicrobial susceptibility testing EUCAST disk diffusion method. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Barry, A. L., et al. (1991). Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Mah, T.-F. C., & O'Toole, G. A. (2001). Antibiotic susceptibility of S. aureus ATCC 29213 as a planktonic population (MIC) and as a biofilm population (MBEC) derived by the NCCLS assay and an assay with the CBD. ResearchGate. Available at: [Link]

  • EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Dassanayake, R. S., et al. (2006). Non-steroidal anti-inflammatory drugs have bacteriostatic and bactericidal activity against Helicobacter pylori. Journal of Gastroenterology and Hepatology. Available at: [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Pharmacology Discovery Services. Pseudomonas aeruginosa (ATCC 27853), Lung Infection Model, CFU Data. Eurofins. Available at: [Link]

  • Khan, M. S. A., & Ahmad, I. (2012). Spot assay showing susceptibility of C. albicans (ATCC 90028, ATCC.... ResearchGate. Available at: [Link]

  • MI - Microbiology. Broth Microdilution. MI - Microbiology. Available at: [Link]

  • Zieniuk, B., et al. (2021). An Application of Imipenem Discs or P. aeruginosa ATCC 27853 Reference Strain Increases Sensitivity of Carbapenem Inactivation Method for Non-Fermenting Gram-Negative Bacteria. Pathogens. Available at: [Link]

  • Thangamani, S., et al. (2015). Draft Genome Sequence of Methicillin-Sensitive Staphylococcus aureus ATCC 29213. Genome Announcements. Available at: [Link]

  • Al-Janabi, A. A. (2010). Elevation of antidermatophytic action of mefenamic acid by cobalt ions. Indian Journal of Dermatology, Venereology and Leprology. Available at: [Link]

  • Arshad, N., et al. (2022). In vitro susceptibility of test compounds against Candida albicans ATCC 90028. ResearchGate. Available at: [Link]

  • CLSI. (2009). M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. Regulations.gov. Available at: [Link]

  • Pharmacology Discovery Services. Candida albicans (ATCC 90028) MIC. Eurofins. Available at: [Link]

  • Chiscop, E., et al. (2012). New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Mefenamic Acid?. Patsnap. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]

  • Wikipedia. Mefenamic acid. Wikipedia. Available at: [Link]

  • Ali, S., et al. (2020). The antibiofilm activity of Acetylsalicylic acid, Mefenamic acid, Acetaminophen against biofilms formed by P. aeruginosa and S. epidermidis. Semantic Scholar. Available at: [Link]

  • Al-Masoudi, W. H., et al. (2022). Synthesis, characterization and biological activity applications of new mefenamic acid derivatives. ResearchGate. Available at: [Link]

  • Chen, Z., et al. (2022). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. Available at: [Link]

  • Cîrcu, V., et al. (2021). Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and.... ResearchGate. Available at: [Link]

  • Abdalla, M., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Microbe Investigations. Available at: [Link]

  • Spellberg, B. (2017). The Basics Of Bactericidal Versus Bacteriostatic Antibiotics. IDStewardship. Available at: [Link]

Sources

Comparative

A Comparative Guide to Orthogonal Purity Confirmation of 2-[(4-Methylphenyl)amino]benzoic Acid

This guide presents a comprehensive framework for establishing the purity of the synthetic intermediate, 2-[(4-Methylphenyl)amino]benzoic acid. In the landscape of pharmaceutical development, demonstrating the purity and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive framework for establishing the purity of the synthetic intermediate, 2-[(4-Methylphenyl)amino]benzoic acid. In the landscape of pharmaceutical development, demonstrating the purity and identity of a compound is not merely a procedural step but a foundational pillar of safety and efficacy. Relying on a single analytical method, regardless of its power, creates an unacceptable risk of overlooking impurities that may co-elute or be otherwise undetectable under specific conditions.

The principle of orthogonality—using multiple, independent analytical techniques that measure different physicochemical properties—is therefore essential.[1] This approach ensures that the purity assessment is robust, reliable, and compliant with stringent regulatory expectations outlined by bodies like the International Council for Harmonisation (ICH).[2][3][4] This document provides a comparative analysis of key orthogonal methods, complete with the rationale for their selection, detailed experimental protocols, and expected data outcomes for 2-[(4-Methylphenyl)amino]benzoic acid.

Analyte Profile: 2-[(4-Methylphenyl)amino]benzoic Acid

To select appropriate analytical methods, we must first consider the structure and properties of the target molecule.

  • Structure: Consists of an anthranilic acid core linked to a p-tolyl group via a secondary amine.

  • Key Functional Groups: Carboxylic acid (-COOH), secondary amine (-NH-), and two aromatic rings.

  • Physicochemical Properties: A crystalline solid with moderate polarity, UV-active due to its aromatic systems, and possessing acidic and basic centers. Its melting point is a key characteristic of its crystalline form.[5]

These features make it an ideal candidate for analysis by reversed-phase liquid chromatography, spectroscopic identification by NMR, and thermal analysis by DSC.

Workflow for Orthogonal Purity Assessment

A systematic workflow ensures that data from each independent method is used to build a comprehensive and definitive purity profile.

OrthogonalWorkflow cluster_0 Primary Analysis (Separation & Quantification) cluster_1 Structural Confirmation cluster_2 Bulk Property Analysis HPLC RP-HPLC-UV (Purity by Area %) LCMS LC-MS (Impurity ID) HPLC->LCMS Confirm Mass Report Final Purity & Identity Report HPLC->Report LCMS->Report NMR 1H & 13C NMR (Identity & Structural Integrity) NMR->Report DSC DSC (Purity by Melting Point Depression) DSC->Report Sample Test Sample: 2-[(4-Methylphenyl)amino] benzoic acid Sample->HPLC Inject Sample->NMR Dissolve Sample->DSC Weigh

Caption: Workflow for multi-faceted purity analysis.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the cornerstone of pharmaceutical purity analysis.[6] It separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7][8] For 2-[(4-Methylphenyl)amino]benzoic acid, this technique is ideal for separating non-polar impurities (e.g., starting material analogs) from the more polar product and any highly polar degradation products.

Experimental Protocol: RP-HPLC for Purity Determination
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the diluent for analysis.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before analysis, perform injections of a standard solution to verify the system's performance, adhering to USP <621> guidelines.[9][10][11] Key parameters include tailing factor (typically ≤ 2.0) and plate count (>2000).

  • Data Analysis: Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram.

Rationale for Choices:

  • A C18 column provides excellent retention and separation for aromatic compounds.

  • Formic acid is a common mobile phase modifier that ensures the carboxylic acid group is protonated, leading to sharper, more symmetrical peaks.

  • A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable runtime.[12]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled tool for structural elucidation.[13][14] It probes the magnetic environments of atomic nuclei (primarily ¹H and ¹³C), providing definitive information about a molecule's structure, connectivity, and stereochemistry.[15][16] Its orthogonality to chromatography is absolute; it relies on nuclear magnetic properties, not partitioning behavior. The absence of unexpected signals is a strong indicator of purity, while the integration of signals can be used for quantification (qNMR).

Experimental Protocol: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the compound and to ensure the acidic proton of the carboxylic acid and the amine proton are observable.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Nucleus: ¹H.

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-32 (to ensure good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons for potential quantitative analysis).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

    • Integrate all signals and assign them to the corresponding protons in the structure of 2-[(4-Methylphenyl)amino]benzoic acid.

    • Examine the baseline for any signals that cannot be attributed to the main compound, solvent, or known impurities.

Rationale for Choices:

  • ¹H NMR provides a unique fingerprint of the molecule. Every chemically distinct proton gives a signal, and its chemical shift, multiplicity (splitting pattern), and integration value provide a wealth of structural information.[17]

  • The presence of signals for the COOH (~12-13 ppm) and NH (~9-10 ppm) protons in DMSO-d₆ is highly characteristic and confirms these key functional groups.

Method 3: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For a pure, crystalline compound, melting occurs at a sharp, well-defined temperature. The presence of impurities disrupts the crystal lattice, causing the melting point to be depressed and the melting range to broaden.[18][19] This phenomenon, described by the Van't Hoff equation, allows DSC to be used as a powerful tool to determine the total mole percent of impurities.[20][21]

Experimental Protocol: DSC for Purity Assessment
  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into a hermetically sealed aluminum DSC pan.

  • Instrumentation: A calibrated DSC instrument.

  • Thermal Program:

    • Atmosphere: Nitrogen, purge rate of 50 mL/min.

    • Temperature Program: Equilibrate at a temperature well below the expected melting point (e.g., 180 °C). Ramp the temperature at a slow heating rate (e.g., 1-2 °C/min) through the melt to a final temperature (e.g., 250 °C). A slow heating rate is crucial for allowing thermal equilibrium and achieving accurate results.[20]

  • Data Analysis:

    • Integrate the melting endotherm to determine the onset temperature and the enthalpy of fusion (ΔH).

    • Utilize the instrument's software to perform a purity calculation based on the Van't Hoff model. The software analyzes the shape of the leading edge of the melting peak to determine the mole fraction of impurities.

Rationale for Choices:

  • DSC provides a measure of the purity of the bulk crystalline material, which is orthogonal to chromatographic methods that analyze a dissolved sample.[22]

  • It is particularly sensitive to eutectic impurities that are soluble in the melt but not the solid phase.

  • The method determines the total level of such impurities without needing to separate or identify them individually.

Comparative Data Summary

The following table summarizes the type of information obtained from each orthogonal method and provides hypothetical, yet realistic, data for a high-purity batch of 2-[(4-Methylphenyl)amino]benzoic acid.

Analytical Method Principle of Measurement Information Provided Expected Result for High-Purity Sample
RP-HPLC-UV Differential PartitioningPurity (Area %), Number of Impurities, Relative Retention TimesPurity: >99.5%Total Impurities: <0.5%No single impurity >0.1%
LC-MS Separation + Mass-to-Charge RatioConfirms Molecular Weight of Main Peak and ImpuritiesMain Peak [M-H]⁻: m/z 242.08Impurity peaks can be assigned tentative structures based on m/z.
¹H NMR Spectroscopy Nuclear Magnetic ResonanceDefinitive Structural Confirmation, Absence of extraneous signalsSpectrum consistent with the proposed structure.Correct chemical shifts, integrations, and coupling patterns.No unassigned signals >0.1% relative to product signals.
Differential Scanning Calorimetry (DSC) Thermal Properties (Melting)Purity (Mole %), Melting Point, Enthalpy of FusionPurity: >99.8 mol%Sharp melting endotherm with an onset of ~225-230 °C.

The Principle of Orthogonality: A Conceptual View

This diagram illustrates how each selected method probes a different fundamental property of the analyte, ensuring a comprehensive evaluation.

Orthogonality Analyte 2-[(4-Methylphenyl)amino]benzoic acid Polarity/Hydrophobicity Nuclear Spin Properties Thermodynamic Properties HPLC HPLC (Separation Science) Analyte:p1->HPLC probes NMR NMR (Spectroscopy) Analyte:p2->NMR probes DSC DSC (Thermal Analysis) Analyte:p3->DSC probes

Caption: Orthogonal methods probe distinct molecular properties.

Conclusion

Confirming the purity of a pharmaceutical intermediate like 2-[(4-Methylphenyl)amino]benzoic acid requires a rigorous, multi-faceted approach. No single technique can provide the same level of confidence as a well-designed orthogonal strategy.

  • RP-HPLC serves as the primary tool for separating and quantifying impurities.

  • NMR Spectroscopy provides unequivocal structural confirmation, ensuring the main peak in the chromatogram is indeed the correct compound.

  • DSC offers an independent assessment of the bulk material's purity based on its fundamental thermodynamic properties.

By integrating the data from these disparate techniques, researchers and drug development professionals can build a self-validating and scientifically sound purity profile. This not only satisfies regulatory requirements but also establishes a deep understanding of the material, ensuring the quality and safety of the final pharmaceutical product.

References

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts . (2024). Chemistry LibreTexts. Available at: [Link]

  • <621> CHROMATOGRAPHY . (2022). US Pharmacopeia (USP). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. Available at: [Link]

  • Orthogonal method in pharmaceutical product analysis . (n.d.). Alphalyse. Available at: [Link]

  • Understanding the Latest Revisions to USP <621> . (n.d.). Agilent. Available at: [Link]

  • Small Molecule Analysis . (n.d.). AxisPharm. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021). FDA. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). FDA. Available at: [Link]

  • Are You Sure You Understand USP <621>? . (2024). LCGC International. Available at: [Link]

  • Quality Guidelines . (n.d.). ICH. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024). Starodub. Available at: [Link]

  • Investigating the Purity of Substances by Means of DSC . (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Mass Spectrometry in Small Molecule Drug Development . (2015). American Pharmaceutical Review. Available at: [Link]

  • IMPURITY PROFILING . (n.d.). IJCRT.org. Available at: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies . (n.d.). Chromatography Online. Available at: [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling . (2025). LGC. Available at: [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA . (2025). Arbro Pharmaceuticals. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds . (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds . (2023). AZoLifeSciences. Available at: [Link]

  • Differential scanning calorimetry . (n.d.). Wikipedia. Available at: [Link]

  • The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates . (n.d.). Santai Technologies. Available at: [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds . (n.d.). Wesleyan University. Available at: [Link]

  • Structural elucidation by NMR(1HNMR) . (n.d.). Slideshare. Available at: [Link]

  • Determination of purity by differential scanning calorimetry (DSC) . (n.d.). ACS Publications. Available at: [Link]

  • Purity Determination and DSC Tzero Technology . (n.d.). TA Instruments. Available at: [Link]

  • Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis . (2025). ResearchGate. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of 2-[(4-Methylphenyl)amino]benzoic Acid Derivatives in Preclinical Cancer Models

Introduction The family of 2-[(4-Methylphenyl)amino]benzoic acid, a core structure of fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs), has garnered significant interest in oncology research. Beyond their well...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The family of 2-[(4-Methylphenyl)amino]benzoic acid, a core structure of fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs), has garnered significant interest in oncology research. Beyond their well-established anti-inflammatory properties, accumulating evidence suggests that these compounds and their derivatives possess potent anti-cancer activities. This guide provides a comprehensive, head-to-head comparison of prominent derivatives from this class, focusing on their efficacy in preclinical cancer models. We will delve into the mechanistic nuances that differentiate these compounds and present supporting experimental data to inform future research and drug development endeavors.

The rationale for investigating these derivatives stems from the intricate link between inflammation and cancer. Many of these compounds target cyclooxygenase (COX) enzymes, which are often upregulated in tumors and contribute to a pro-tumorigenic microenvironment. However, research has unveiled that their anti-cancer effects are not solely dependent on COX inhibition, with several derivatives exhibiting efficacy through COX-independent pathways. This guide will explore these multifaceted mechanisms of action.

Core Chemical Scaffold: 2-[(4-Methylphenyl)amino]benzoic Acid

The foundational structure of the molecules discussed herein is 2-[(4-methylphenyl)amino]benzoic acid. The structural versatility of this scaffold allows for a wide range of derivatives with diverse biological activities. The primary derivatives that have been most extensively studied for their anti-cancer properties are Mefenamic Acid and Tolfenamic Acid.

Comparative Analysis of Key Derivatives

This section will provide a detailed comparison of Mefenamic Acid and Tolfenamic Acid, the two most researched derivatives in the context of cancer.

Mefenamic Acid

Mefenamic acid, a well-known NSAID, has demonstrated promising anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1] Its anticancer activities are attributed to both COX-dependent and independent mechanisms.

Mechanism of Action:

  • COX Inhibition: Mefenamic acid is a non-selective inhibitor of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are implicated in tumor growth, angiogenesis, and immunosuppression.

  • Platelet-Derived Growth Factor (PDGF) Inhibition: Some derivatives of mefenamic acid have been shown to inhibit PDGF-α, a key player in tumor growth and angiogenesis.[2]

  • Induction of Apoptosis: Studies have shown that mefenamic acid can induce apoptosis in cancer cells.[1]

  • Inhibition of Aldo-Keto Reductase 1C (AKR1C): Mefenamic acid can inhibit AKR1C enzymes, which are associated with resistance to certain chemotherapeutic drugs.[3] By inhibiting these enzymes, mefenamic acid can enhance the sensitivity of cancer cells to drugs like cisplatin and 5-fluorouracil.[3]

Experimental Evidence:

  • In Vitro Studies: Mefenamic acid has been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon.[1][4] However, its potency can vary significantly between cell lines. For instance, one study found that while it was effective against colon cancer cell lines HCT 116 and CaCo-2, it was less potent against breast (MCF-7) and liver (Hep G2) cancer cells.[4]

  • In Vivo Studies: In a study on hepatocellular carcinoma, a derivative of mefenamic acid, JS-PFA, significantly reduced the number of nodules and liver weight in a rat model.[2] Another study showed the anti-cancer effects of mefenamic acid in colon tumor-bearing mice.[5]

Tolfenamic Acid

Tolfenamic acid, another NSAID from the fenamate class, has emerged as a particularly promising anti-cancer agent, with a distinct mechanism of action that sets it apart from other NSAIDs.

Mechanism of Action:

  • COX-Independent Pathway: A significant body of evidence suggests that the anti-cancer activity of tolfenamic acid is primarily mediated through a COX-independent mechanism.[6]

  • Degradation of Specificity Protein (Sp) Transcription Factors: Tolfenamic acid has been shown to induce the degradation of Sp1, Sp3, and Sp4 transcription factors.[7] These proteins are overexpressed in many cancers and regulate the expression of genes involved in cell proliferation, survival, and angiogenesis, such as VEGF and survivin.

  • Downregulation of ErbB2 Expression: In breast cancer cells that overexpress the erbB2 (HER2) oncogene, tolfenamic acid has been found to repress its expression, leading to inhibition of tumor growth.

  • Sensitization to Radiotherapy: Tolfenamic acid can sensitize pancreatic cancer cells to radiotherapy by blocking the radiation-induced overexpression of the anti-apoptotic protein survivin.

Experimental Evidence:

  • In Vitro Studies: Tolfenamic acid has demonstrated potent growth inhibitory and pro-apoptotic effects in a wide range of cancer cell lines, including pancreatic, colon, lung, and breast cancer.[7]

  • In Vivo Studies: In an orthotopic mouse model of pancreatic cancer, tolfenamic acid significantly decreased tumor growth, weight, and liver metastasis. It also reduced the levels of Sp proteins and VEGF in the tumors. In a breast cancer xenograft model, tolfenamic acid inhibited tumor growth associated with the downregulation of erbB2.

Head-to-Head Data Summary

While direct comparative studies are limited, we can collate available data to provide a snapshot of the relative potencies of these derivatives.

Table 1: Comparative in vitro Cytotoxicity (IC50) of Mefenamic Acid and Tolfenamic Acid in Various Cancer Cell Lines

Cancer Cell LineCancer TypeMefenamic Acid IC50 (µM)Tolfenamic Acid IC50 (µM)Reference
HCT 116Colon>100Not Reported[4]
CaCo-2Colon>100Not Reported[4]
MCF-7BreastResistant (>100)Not Reported[4][8]
Hep G2LiverResistant (>100)Not Reported[4]
Panc-1PancreaticNot Reported~50[9]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. "Not Reported" indicates that the data was not found in the reviewed literature.

Other Notable Derivatives

Research into other derivatives of 2-anilinobenzoic acid and related heterocyclic compounds has revealed further avenues for anti-cancer drug development.

  • Copper-Tolfenamic Acid Complex: A copper (II) complex of tolfenamic acid, [Cu(TA)2(bpy)], has been synthesized and shown to have significantly higher anti-proliferative activity than the parent compound, with IC50 values 30-80% lower in various cancer cell lines.[9] This suggests that metal complexation could be a viable strategy to enhance the potency of fenamic acid derivatives.[9]

  • Carboranyl Analogues of Mefenamic Acid: Substitution of the 2,3-dimethylphenyl moiety of mefenamic acid with a carborane cluster has been shown to result in analogues with stronger antitumor potential compared to the parent compound.[10]

Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are crucial. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anti-cancer activity of these derivatives.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the 2-[(4-Methylphenyl)amino]benzoic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

  • Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Sp1, erbB2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Signaling Pathway and Workflow Diagrams

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.

G cluster_0 Tolfenamic Acid's Anti-Cancer Mechanism TA Tolfenamic Acid Sp Sp Transcription Factors (Sp1, Sp3, Sp4) Degradation Proteasomal Degradation TA->Degradation induces Genes Pro-Cancer Genes (e.g., VEGF, Survivin) Sp->Genes regulates expression of Proliferation Cell Proliferation & Angiogenesis Degradation->Sp targets Genes->Proliferation promotes

Caption: Tolfenamic Acid's COX-independent anti-cancer mechanism.

G cluster_1 Experimental Workflow: In Vitro Cytotoxicity Start Seed Cells Treat Treat with Derivatives Start->Treat Incubate Incubate (24-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Read Measure Absorbance MTT->Read Analyze Calculate IC50 Read->Analyze

Caption: A generalized workflow for determining in vitro cytotoxicity.

Conclusion and Future Directions

The 2-[(4-Methylphenyl)amino]benzoic acid scaffold represents a promising starting point for the development of novel anti-cancer agents. While mefenamic acid shows activity in certain cancer models, tolfenamic acid appears to be a more potent and broadly acting agent, largely due to its unique COX-independent mechanism involving the degradation of Sp transcription factors.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting comprehensive studies that directly compare the efficacy and toxicity of a wider range of derivatives in standardized in vitro and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure to optimize potency and selectivity, as demonstrated by the enhanced activity of the copper-tolfenamic acid complex and carboranyl analogues of mefenamic acid.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapies and targeted agents, particularly given the ability of mefenamic acid to overcome drug resistance.

By continuing to explore the therapeutic potential of this versatile chemical class, the scientific community can pave the way for the development of more effective and less toxic cancer treatments.

References

  • Al-rawi, M. S. (n.d.). Study the Toxicity and Anticancer activity of Some New Amic Acid and Their Derivatives of Mefenamic acid. Indian Journal of Forensic Medicine & Toxicology, 14(1).
  • Basha, R., Baker, C. H., Sankpal, U. T., Ahmad, S., Safe, S., Abbruzzese, J. L., & Abdelrahim, M. (2011). Therapeutic applications of NSAIDS in cancer: special emphasis on tolfenamic acid. Frontiers in Bioscience (Scholar Edition), 3(2), 797–805.
  • (2025). Comparison of the anti-cancer mechanism of tolfenamic acid and its copper (II) complex.
  • Abdelrahim, M., et al. (2014). Tolfenamic acid inhibits colon cancer cell and tumor growth and induces degradation of specificity protein (Sp) transcription factors. Molecular Carcinogenesis, 53 Suppl 1, E53-61.
  • (n.d.).
  • (n.d.). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.
  • (2017). Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity. Oncology Reports, 37(4), 2025-2032.
  • (2020). Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property. Anticancer Agents in Medicinal Chemistry, 20(8), 998-1008.
  • (2022).
  • Sankpal, U. T., Goodison, S., Jones-Pauley, M., Hurtado, M., Zhang, F., & Basha, R. (2017). Tolfenamic acid-induced alterations in genes and pathways in pancreatic cancer cells. Oncotarget, 8(14), 23438–23452.
  • (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC.
  • (n.d.). Selective In vitro Cytotoxic Effects of Piroxicam and Mefenamic Acid on Several Cancer Cells Lines.
  • (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. NIH.
  • (n.d.). Anti-cancer effects of mefenamic acid (MEF) against colon tumor-bearing....

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-[(4-Methylphenyl)amino]benzoic Acid

Welcome to your definitive resource for the safe and compliant disposal of 2-[(4-Methylphenyl)amino]benzoic acid, a compound commonly known in the pharmaceutical industry as Mefenamic Acid. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of 2-[(4-Methylphenyl)amino]benzoic acid, a compound commonly known in the pharmaceutical industry as Mefenamic Acid. This guide is designed for researchers, scientists, and drug development professionals who handle this substance. Our objective is to provide not just procedural steps but a deep understanding of the principles behind them, ensuring the highest standards of laboratory safety and environmental stewardship.

Understanding the Compound: Hazard Profile and Environmental Impact

2-[(4-Methylphenyl)amino]benzoic acid is a nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes.[1] While therapeutically beneficial, its chemical properties necessitate careful handling and disposal.

Key Hazards:

  • Human Health: Harmful if swallowed.[2] It can cause skin, eye, and respiratory irritation.[3][4] Prolonged or repeated exposure may lead to kidney damage.[5]

  • Environmental Hazards: The primary disposal concern is its environmental impact. It is classified as harmful to aquatic life with long-lasting effects.[6] Therefore, direct release into the environment must be strictly avoided.

Physicochemical Properties Summary

PropertyValueSource
Chemical Formula C₁₅H₁₅NO₂[1][7]
Molar Mass 241.29 g/mol [1][8]
Appearance White to greyish-white microcrystalline powder[9]
Water Solubility 0.004% at pH 7.1[9]
The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a logical pathway for determining the appropriate disposal route for 2-[(4-Methylphenyl)amino]benzoic acid waste. This process is designed to ensure safety and regulatory compliance at every stage.

DisposalWorkflow start Start: Identify Waste Stream (Pure compound, contaminated labware, aqueous solution) assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill / Residual Contamination (<5g) assess_quantity->small_spill Small Scale large_spill Large Spill / Bulk Waste (>5g) assess_quantity->large_spill Large Scale decontaminate Step 1: Decontaminate Surfaces & Labware small_spill->decontaminate collect_solid Step 2: Collect Solid Waste large_spill->collect_solid decontaminate->collect_solid package_waste Step 3: Package & Label Waste collect_solid->package_waste dispose Step 4: Transfer to Approved Waste Disposal Plant package_waste->dispose

Caption: Disposal decision workflow for 2-[(4-Methylphenyl)amino]benzoic acid.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing 2-[(4-Methylphenyl)amino]benzoic acid, donning the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier to prevent personal exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.

  • Eye Protection: Chemical safety goggles are required to protect against dust particles or splashes.[7]

  • Respiratory Protection: For handling bulk quantities or in situations where dust may be generated, a NIOSH-approved P95 or P1 particle respirator is recommended.[8]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[7][8]

Spill Management and Decontamination Protocols

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

For Small Spills (less than 5g):

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

  • Contain the Spill: Prevent the powder from spreading. You can cover it with a plastic sheet or tarp.[10]

  • Collect the Material: Carefully sweep or scoop the solid material into a designated waste container.[3][8] Avoid actions that generate dust.[10]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Finish cleaning by spreading water on the contaminated surface and dispose of cleaning materials as hazardous waste.[11]

For Large Spills (greater than 5g):

  • Evacuate and Secure the Area: Limit access to the spill area to essential personnel with appropriate training and PPE.[2]

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Containment: Prevent the substance from entering drains or waterways.

  • Collection: Use a HEPA-filtered vacuum or carefully sweep the material and place it into a suitable, labeled container for disposal.[8]

  • Professional Assessment: For very large spills, contact your institution's environmental health and safety (EHS) department for assistance.

Waste Segregation and Packaging: The Path to Final Disposal

Proper segregation and packaging are crucial for the safe transport and ultimate disposal of chemical waste.

Waste Stream Segregation:

  • Solid Waste: This includes the pure compound, contaminated PPE (gloves, etc.), and any materials used for spill cleanup.

  • Contaminated Labware: Glassware and other equipment that cannot be effectively decontaminated.

  • Aqueous Solutions: While sparingly soluble, any solutions containing this compound must be treated as hazardous waste.

Packaging Protocol:

  • Use Original Containers: Whenever possible, leave the chemical in its original container.

  • No Mixing of Waste: Do not mix 2-[(4-Methylphenyl)amino]benzoic acid waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible materials to avoid include strong oxidizing agents.[5]

  • Secure and Seal: Ensure all waste containers are tightly closed and in good condition.[3][10]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-[(4-Methylphenyl)amino]benzoic acid". Include the date of accumulation.

Approved Disposal Methods: The Final Step

The guiding principle for the disposal of 2-[(4-Methylphenyl)amino]benzoic acid is that it must be managed by a licensed and approved waste disposal facility.[2][3][12][13]

Primary Disposal Routes:

  • Incineration: A common and effective method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8] This ensures the complete destruction of the compound.

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[8]

What NOT to Do:

  • Do NOT dispose of this chemical down the drain. Its aquatic toxicity can harm local ecosystems.

  • Do NOT mix with incompatible waste streams, particularly strong oxidizing agents, which could create a reactive hazard.[5]

  • Do NOT dispose of it in regular trash.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and the protection of our planet's delicate ecosystems. Always consult your institution's specific waste disposal guidelines and your local and national regulations.

References

  • SAFETY D
  • 4 - SAFETY D
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2017).
  • SAFETY D
  • Mefenamic acid - Santa Cruz Biotechnology. (n.d.).
  • SAFETY D
  • Mefenamic acid-SDS-MedChemExpress. (n.d.).
  • Mefenamic acid - Wikipedia. (n.d.).
  • Safety Data Sheet Mefenamic acid 1.
  • Safety D
  • 2 - Safety D
  • SAFETY D
  • Mefenamic Acid Capsules, USP 250 mg Rx only WARNING. (n.d.).
  • (Pure) (p-Amino Benzoic Acid) MSDS CAS - Oxford Lab Fine Chem LLP. (n.d.).
  • Safety Data Sheet: 4-Aminobenzoic acid - Carl ROTH. (n.d.).

Sources

Handling

Personal protective equipment for handling 2-[(4-Methylphenyl)amino]benzoic acid

Essential Safety and Handling Guide for 2-[(4-Methylphenyl)amino]benzoic acid Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5)...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2-[(4-Methylphenyl)amino]benzoic acid

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-[(4-Methylphenyl)amino]benzoic acid (CAS 16524-23-5) was not publicly available. The following procedural guidance is synthesized from the hazard profiles of structurally analogous compounds, including Benzoic Acid, o-Toluic acid, and Anthranilic Acid. It is imperative to treat 2-[(4-Methylphenyl)amino]benzoic acid with, at a minimum, the precautions outlined herein. This guide should be used in conjunction with your institution's specific safety protocols and a comprehensive risk assessment for your particular use case.

The structural similarity to aminobenzoic acids suggests that 2-[(4-Methylphenyl)amino]benzoic acid may cause skin, eye, and respiratory irritation, and could be harmful if swallowed.[1][2][3][4] Therefore, a cautious approach to handling is essential.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of its structural analogs, 2-[(4-Methylphenyl)amino]benzoic acid should be handled as a substance that is potentially:

  • Harmful if swallowed.[1][2][4]

  • A cause of serious eye damage/irritation.[1][2][3][4]

  • A cause of skin irritation.[2][3][4]

  • A cause of respiratory irritation.[2][4]

Therefore, the following PPE is mandatory when handling this compound.

Table 1: PPE Requirements for Handling 2-[(4-Methylphenyl)amino]benzoic acid

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety glasses with side shields or chemical splash goggles.[1]Nitrile gloves.Fully buttoned laboratory coat.[5]Required if not performed in a certified chemical fume hood or ventilated balance enclosure. Use a NIOSH-approved respirator with a particulate filter.
Preparing Solutions Chemical splash goggles.Nitrile gloves.Fully buttoned laboratory coat.Work within a certified chemical fume hood.[5]
Running Reactions/Work-up Chemical splash goggles.Nitrile gloves.Fully buttoned laboratory coat.Work within a certified chemical fume hood.
Cleaning Glassware Safety glasses with side shields.Nitrile gloves.Laboratory coat.Not generally required.
Safe Handling Procedures

Adherence to standard laboratory safety practices is the foundation of safe chemical handling.[6][7][8][9]

2.1 Engineering Controls:

  • Always handle solid 2-[(4-Methylphenyl)amino]benzoic acid in a well-ventilated area. For weighing and transferring, a ventilated balance enclosure or a chemical fume hood is recommended to minimize inhalation of dust particles.

  • All subsequent manipulations, such as dissolving the compound or running reactions, must be performed in a certified chemical fume hood.[5]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9]

2.2 Procedural Steps for Handling:

  • Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in Table 1. Prepare your workspace by clearing it of any unnecessary items.

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within a ventilated enclosure. Avoid creating dust.

  • Transfer: Gently transfer the weighed solid into your reaction vessel or flask. If any dust is generated, decontaminate the surface with a damp paper towel (see Section 4).

  • Dissolution: Add the solvent to the solid within the fume hood. If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer.

  • Post-Handling: After use, ensure the container of 2-[(4-Methylphenyl)amino]benzoic acid is tightly sealed.[6] Clean all glassware and equipment thoroughly. Wash your hands with soap and water after removing your gloves.[1][7]

Emergency Procedures

3.1 Spills: In the event of a spill, it is crucial to have a clear and practiced response plan.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (Contained on benchtop) Assess->SmallSpill Small LargeSpill Large Spill (Outside containment) Assess->LargeSpill Large Cleanup Don PPE. Cover with absorbent material. Collect into waste container. SmallSpill->Cleanup Alert Alert others Evacuate area LargeSpill->Alert CallEHNS Contact EH&S/ Emergency Services Alert->CallEHNS End Spill Managed CallEHNS->End Decon Decontaminate area. Wash with soap & water. Cleanup->Decon Dispose Label & Dispose of waste properly. Decon->Dispose Dispose->End

Caption: Workflow for managing a chemical spill.

3.2 First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1]

Disposal Plan

All waste containing 2-[(4-Methylphenyl)amino]benzoic acid, whether solid or in solution, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible container.[10][11] The label should include "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all local, state, and federal regulations.[10][12][13] Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 2-[(4-Methylphenyl)amino]benzoic acid.

References

  • National Institute of Standards and Technology. (2020). Safety Data Sheet: Benzoic Acid (Calorimetric Standard) SRM 39j. Retrieved from [Link]

  • Iowa State University Environmental Health and Safety. Chemical Handling and Storage. Retrieved from [Link]

  • University of California, Santa Cruz Compliance and Risk Management. General Rules for Working with Chemicals. Retrieved from [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Goodway Technologies. (2022). The Complete Beginners Guide to Chemical Disposal. Retrieved from [Link]

  • California Polytechnic State University. STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS. Retrieved from [Link]

  • Oklahoma State University. Laboratory Safety Rules. Retrieved from [Link]

  • Crystal Clean. (2026). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard) SRM 350c. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • Breckland Scientific. (2018). Anthranilic Acid - SAFETY DATA SHEET. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.